Product packaging for 2-Nitrocyclohexa-1,3-diene(Cat. No.:CAS No. 76356-96-2)

2-Nitrocyclohexa-1,3-diene

Cat. No.: B15438383
CAS No.: 76356-96-2
M. Wt: 125.13 g/mol
InChI Key: LYSXCDWZBFYRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitrocyclohexa-1,3-diene is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B15438383 2-Nitrocyclohexa-1,3-diene CAS No. 76356-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76356-96-2

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-nitrocyclohexa-1,3-diene

InChI

InChI=1S/C6H7NO2/c8-7(9)6-4-2-1-3-5-6/h2,4-5H,1,3H2

InChI Key

LYSXCDWZBFYRPG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-nitrocyclohexa-1,3-diene, a potentially valuable building block in organic synthesis, presents a unique challenge due to the inherent reactivity of the conjugated diene system towards common nitrating agents. Direct nitration methods are often complicated by side reactions, including addition and polymerization. This guide explores the plausible synthetic pathways to this compound, with a primary focus on a rational multi-step approach commencing with a Diels-Alder reaction. A potential direct nitration route is also discussed as a more speculative alternative.

Pathway 1: Diels-Alder Cycloaddition followed by Functional Group Manipulation (Recommended)

The most chemically sound and controllable approach to this compound involves the initial construction of a nitro-substituted cyclohexene ring via a Diels-Alder reaction, followed by the introduction of the second double bond. This method offers superior control over regioselectivity and minimizes the potential for undesired side reactions.

The overall logical workflow for this pathway can be visualized as follows:

Diels-Alder_Pathway 1,3-Butadiene 1,3-Butadiene 4-Nitrocyclohexene 4-Nitrocyclohexene 1,3-Butadiene->4-Nitrocyclohexene Diels-Alder Reaction Nitroethene Nitroethene Nitroethene->4-Nitrocyclohexene Intermediate Allylic Bromination Intermediate 4-Nitrocyclohexene->Intermediate Allylic Bromination This compound This compound Intermediate->this compound Base-induced Elimination

Caption: Diels-Alder approach to this compound.

Step 1: Synthesis of 4-Nitrocyclohexene via Diels-Alder Reaction

The initial step involves the [4+2] cycloaddition of 1,3-butadiene with nitroethene. The nitro group on the dienophile activates it for the reaction.[1]

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, place a solution of nitroethene (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Addition of Diene: Cool the vessel to -78 °C using a dry ice/acetone bath. Condense 1,3-butadiene (1.2 eq) into the reaction vessel.

  • Reaction Conditions: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent any excess butadiene in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude 4-nitrocyclohexene by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValue
Reactants 1,3-Butadiene, Nitroethene
Solvent Toluene or Dichloromethane
Temperature -78 °C to Room Temperature
Reaction Time 24 - 48 hours
Typical Yield Moderate to Good (literature for analogous reactions suggests 60-80%)
Step 2: Functional Group Manipulation to this compound

This two-step process involves an initial allylic bromination followed by a base-induced elimination to introduce the second double bond.

Experimental Protocol:

  • Allylic Bromination:

    • Dissolve the purified 4-nitrocyclohexene (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as a catalytic amount of benzoyl peroxide.

    • Reflux the mixture while irradiating with a UV lamp for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude bromo-intermediate is often used directly in the next step without further purification.

  • Base-induced Elimination:

    • Dissolve the crude allylic bromide in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Add a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography.

ParameterValue
Reagents (Bromination) N-Bromosuccinimide (NBS), Benzoyl Peroxide
Solvent (Bromination) Carbon Tetrachloride
Reagent (Elimination) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent (Elimination) Tetrahydrofuran (THF)
Temperature Reflux (Bromination), 0 °C to Room Temperature (Elimination)
Typical Yield Moderate (over two steps)

Pathway 2: Direct Nitration of Cyclohexa-1,3-diene (Speculative)

While conceptually simpler, the direct nitration of cyclohexa-1,3-diene is a more challenging and less predictable pathway. The high reactivity of the diene system towards strong acids and oxidizing agents, typically used in nitration reactions, can lead to a mixture of products, including addition products, polymers, and aromatized nitro-compounds.[2] However, the use of milder nitrating agents could potentially favor the desired substitution.

A potential workflow for this approach is outlined below:

Direct_Nitration_Pathway Cyclohexa-1,3-diene Cyclohexa-1,3-diene This compound This compound Cyclohexa-1,3-diene->this compound Direct Nitration Mild Nitrating Agent Mild Nitrating Agent Mild Nitrating Agent->this compound Byproducts Addition Products, Polymerization This compound->Byproducts Potential

Caption: A speculative direct nitration pathway.

Synthesis of Starting Material: Cyclohexa-1,3-diene

A common laboratory preparation of cyclohexa-1,3-diene is through the double dehydrobromination of 1,2-dibromocyclohexane.[3][4]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus, place a suspension of sodium hydride (2.2 eq) in a high-boiling ether solvent like diethylene glycol dimethyl ether.

  • Reaction: Heat the mixture to 100-110 °C under a nitrogen atmosphere. Add a solution of 1,2-dibromocyclohexane (1.0 eq) in the same solvent dropwise. The product, cyclohexa-1,3-diene, will distill as it is formed.

  • Purification: Collect the distillate and wash it with water to remove the solvent. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure cyclohexa-1,3-diene.

ParameterValue
Reactants 1,2-Dibromocyclohexane, Sodium Hydride
Solvent Diethylene glycol dimethyl ether
Temperature 100 - 110 °C
Typical Yield 35 - 40%[4]
Direct Nitration (Proposed Methodology)

A mild nitrating agent would be crucial for the success of this reaction. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, could be a suitable candidate.

Experimental Protocol (Hypothetical):

  • Preparation of Nitrating Agent: In a flask cooled to 0-5 °C, slowly add fuming nitric acid to acetic anhydride with stirring.

  • Nitration: To this pre-formed acetyl nitrate solution, add a solution of cyclohexa-1,3-diene in acetic anhydride dropwise, maintaining the low temperature.

  • Reaction and Work-up: Stir the reaction mixture at low temperature for several hours. Pour the mixture into ice-water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate. The crude product would likely be a complex mixture requiring careful purification by chromatography to isolate the desired this compound.

ParameterValue (Proposed)
Reactants Cyclohexa-1,3-diene, Fuming Nitric Acid, Acetic Anhydride
Temperature 0 - 5 °C
Challenges Low yield, formation of multiple byproducts

Conclusion

The synthesis of this compound is a non-trivial synthetic challenge. The multi-step pathway involving an initial Diels-Alder reaction to form a nitro-substituted cyclohexene, followed by functional group manipulation to introduce the second double bond, represents the most rational and likely successful approach. This method allows for greater control over the chemical transformations and is based on well-established reaction principles. Direct nitration of cyclohexa-1,3-diene, while seemingly more direct, is fraught with potential complications and is therefore considered a more speculative and less reliable route. Researchers and drug development professionals seeking to utilize this compound in their synthetic endeavors are advised to pursue the Diels-Alder-based strategy.

References

In-depth Technical Guide: 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrocyclohexa-1,3-diene, a nitro-substituted cyclic diene. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document focuses on consolidating the known properties of the compound, including its Chemical Abstracts Service (CAS) number and computed physical characteristics. Furthermore, this guide outlines general synthetic strategies and potential reactivity based on the well-established chemistry of conjugated nitrodienes and cyclohexadiene systems. The content is structured to support researchers and professionals in understanding the fundamental aspects of this compound and to provide a framework for potential future investigation.

Compound Identification and Properties

This compound is a cyclic organic compound with the molecular formula C₆H₇NO₂. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the diene system, is expected to significantly influence its chemical reactivity, particularly in cycloaddition reactions.

Chemical Identifiers
IdentifierValueReference
CAS Number 76356-96-2[1]
IUPAC Name This compound[1]
Molecular Formula C₆H₇NO₂[1]
Canonical SMILES C1CC=C(C=C1)--INVALID-LINK--[O-][1]
InChI Key LYSXCDWZBFYRPG-UHFFFAOYSA-N[1]
Computed Physical and Chemical Properties

The following properties have been computationally predicted and are provided by the PubChem database. These values are estimations and should be used as a guide for experimental design.

PropertyValue
Molecular Weight 125.13 g/mol
XLogP3 1.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 125.04767846 g/mol
Monoisotopic Mass 125.04767846 g/mol
Topological Polar Surface Area 45.8 Ų
Heavy Atom Count 9
Formal Charge 0
Complexity 176

Potential Synthetic Approaches (General Overview)

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_Cyclohexadiene 1,3-Cyclohexadiene Nitration Nitration 1_3_Cyclohexadiene->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄, NO₂BF₄, etc.) 2_Nitrocyclohexa_1_3_diene This compound Nitration->2_Nitrocyclohexa_1_3_diene

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol: Nitration of a Diene

The following is a generalized protocol based on known nitration reactions of unsaturated systems. Caution: This is a hypothetical procedure and would require significant optimization and safety assessment before implementation.

  • Reaction Setup: A solution of the diene (e.g., 1,3-cyclohexadiene) in an appropriate inert solvent (e.g., dichloromethane or a nitroalkane) is cooled in an ice-salt or dry ice-acetone bath.

  • Addition of Nitrating Agent: A suitable nitrating agent (e.g., a solution of nitric acid in acetic anhydride, or a milder reagent like nitronium tetrafluoroborate) is added dropwise to the cooled diene solution under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction temperature should be carefully monitored and maintained.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it into a mixture of ice and a weak base (e.g., sodium bicarbonate solution) to neutralize the excess acid.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Potential Reactivity and Involvement in Signaling Pathways

The reactivity of this compound is predicted to be dominated by the conjugated nitro-diene system.

Diels-Alder Reactivity

Conjugated dienes are well-known to participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[2][3] The presence of the electron-withdrawing nitro group is expected to influence the dienophilicity of the system. This compound could potentially react with various dienophiles.

Diels_Alder_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Nitrocyclohexa_1_3_diene This compound Diels_Alder [4+2] Cycloaddition 2_Nitrocyclohexa_1_3_diene->Diels_Alder Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Diels_Alder Cycloadduct Cycloadduct Diels_Alder->Cycloadduct

Caption: A logical diagram of a potential Diels-Alder reaction.

Involvement in Signaling Pathways

There is currently no direct evidence in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Nitro-containing compounds can have diverse biological activities, and it is conceivable that this molecule could interact with biological systems. However, any such role is purely speculative at this time and would require extensive biological screening and investigation.

Conclusion

This compound, identified by CAS number 76356-96-2, represents an interesting yet understudied chemical entity. While its fundamental properties can be estimated through computational methods, a significant gap exists in the experimental validation of its synthesis, spectroscopic characterization, and reactivity. The general principles of organic synthesis and reaction mechanisms provide a solid foundation for approaching the study of this compound. This guide serves as a starting point for researchers and professionals interested in exploring the chemistry and potential applications of this compound, highlighting the need for further empirical research to fully elucidate its properties and potential.

References

IUPAC name and synonyms for 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 2-nitrocyclohexa-1,3-diene, tailored for researchers, scientists, and professionals in drug development. The document covers its nomenclature, physicochemical properties, synthesis, and chemical reactivity, with a focus on its potential applications in organic synthesis.

Nomenclature and Identification

The compound is systematically named under IUPAC conventions, and it is identified by a unique CAS Registry Number.

  • IUPAC Name : this compound[1].

  • Synonyms : 2-nitro-1,3-cyclohexadiene, 2-nitro-cyclohexa-1,3-diene[1][2].

  • CAS Number : 76356-96-2[1].

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem[1]
Molecular Weight 125.13 g/mol PubChem[1]
Exact Mass 125.047678466 DaPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 45.8 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the scientific literature. A key reference points to a method involving the reaction of a cyclohexadienyl precursor.

Reported Synthesis: A synthesis for 2-nitro-1,3-cyclohexadiene is documented in Tetrahedron Letters, 32, p. 5607 (1991)[2]. While the full experimental text is not publicly available, the methodology is based on the nitration of a related cyclohexadienyl complex. The general workflow for such a synthesis is outlined below.

General Experimental Protocol:

  • Reaction Setup : The starting material, typically a metal complex of cyclohexadiene, is dissolved in an appropriate organic solvent under an inert atmosphere.

  • Nitration : A nitrating agent, such as a nitrite salt, is introduced to the solution. The reaction is stirred at a controlled temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is quenched, and the organic product is separated from the aqueous phase via liquid-liquid extraction. The combined organic layers are then washed and dried.

  • Purification : The crude product is purified, commonly through column chromatography, to isolate the this compound.

  • Characterization : The structure and purity of the final compound are confirmed using spectroscopic methods (NMR, IR, Mass Spectrometry).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the functionalities present: a conjugated diene system and an electron-withdrawing nitro group.

Cycloaddition Reactions: As a conjugated diene, this compound is a potential substrate for the Diels-Alder reaction, a powerful tool for forming six-membered rings[3][4]. The presence of the nitro group, a strong electron-withdrawing group (EWG), renders the diene electron-poor. This has significant implications for its reactivity:

  • Inverse-Electron-Demand Diels-Alder Reaction : Unlike typical Diels-Alder reactions that involve an electron-rich diene and an electron-poor dienophile, this compound is expected to react more readily with electron-rich dienophiles (e.g., vinyl ethers, enamines).

  • Role as a Dienophile : Nitro-functionalized dienes can also participate as dienophiles in [4+2] cycloaddition reactions, highlighting their versatile chemical nature[5].

Context in Drug Development: While there are no specific documented applications of this compound in drug development, the 1,3-diene structural motif is a key component in numerous natural products and bioactive molecules[6]. The ability of substituted dienes to undergo predictable cycloaddition reactions makes them valuable building blocks in synthetic chemistry for creating complex molecular scaffolds. Therefore, derivatives of this compound could serve as intermediates in the synthesis of novel compounds for biological screening.

Expected Spectroscopic Data

Although specific experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

SpectroscopyExpected Characteristics
¹H NMR Signals in the vinylic region (δ 5.5-7.5 ppm) for the protons on the double bonds. Signals for the aliphatic methylene protons would appear further upfield (δ 2.0-3.0 ppm).
¹³C NMR Signals for the sp²-hybridized carbons of the diene would be expected in the δ 100-150 ppm range. The carbon attached to the nitro group would be significantly downfield. The sp³-hybridized carbons would appear in the upfield region (δ 20-40 ppm).
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. C=C stretching vibrations for the conjugated diene system would appear around 1600-1650 cm⁻¹[7].
Mass Spectrometry The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approx. 125.13).

Visualizations

The following diagrams illustrate the classification of this compound and a general workflow for its synthesis.

Caption: Classification of Dienes.

SynthesisWorkflow Start Starting Material (Cyclohexadienyl Complex) Reaction Reaction (Nitration with NO₂⁻ source) Start->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General Synthesis Workflow.

References

Spectroscopic Profile of 2-Nitrocyclohexa-1,3-diene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – October 26, 2025 – This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocyclohexa-1,3-diene, a molecule of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this report presents computed data alongside general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To offer a practical reference, experimental data for the parent compound, 1,3-cyclohexadiene, is also included for comparative purposes.

Molecular and Spectroscopic Overview

This compound (C₆H₇NO₂) is a cyclic diene containing a nitro functional group. This structural feature is expected to significantly influence its spectroscopic properties. The nitro group is a strong electron-withdrawing group, which will deshield adjacent protons and carbons in the NMR spectra. In IR spectroscopy, the N-O bonds of the nitro group will exhibit characteristic strong stretching vibrations. Mass spectrometry will reveal the molecular weight of the compound and characteristic fragmentation patterns.

Computed Properties for this compound [1]

PropertyValue
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
IUPAC NameThis compound
CAS Number76356-96-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
H1~7.0-7.5Singlet or Doublet
H3~6.0-6.5Multiplet
H4~5.8-6.2Multiplet
H5~2.2-2.5Multiplet
H6~2.2-2.5Multiplet
Predicted ¹³C NMR Data for this compound

The carbon atoms in this compound will exhibit distinct chemical shifts. The carbon atom (C2) bearing the nitro group is expected to be significantly deshielded.

CarbonPredicted Chemical Shift (ppm)
C1~130-140
C2~145-155
C3~125-135
C4~120-130
C5~20-30
C6~20-30
Experimental NMR Data for 1,3-Cyclohexadiene

For comparison, the experimental ¹H and ¹³C NMR data for the parent compound, 1,3-cyclohexadiene, are provided below.

¹H NMR of 1,3-Cyclohexadiene

ProtonChemical Shift (ppm)Multiplicity
H1, H45.97Multiplet
H2, H35.79Multiplet
H5, H62.19Multiplet

¹³C NMR of 1,3-Cyclohexadiene

CarbonChemical Shift (ppm)
C1, C4126.6
C2, C3124.7
C5, C622.8
General Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1H Spectrum Sample->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D FT Fourier Transform Acquire_2D->FT Processing Phase and Baseline Correction FT->Processing Reference Reference to Standard Processing->Reference

General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data for this compound

The key expected IR absorption bands for this compound are associated with the nitro group and the carbon-carbon double bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-O Asymmetric Stretch1500-1560Strong
N-O Symmetric Stretch1340-1380Strong
C=C Stretch (conjugated)1600-1650Medium
=C-H Stretch3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
Experimental IR Data for 1,3-Cyclohexadiene

The experimental IR spectrum of 1,3-cyclohexadiene shows the following characteristic absorptions.

Functional GroupWavenumber (cm⁻¹)
=C-H Stretch3030
C-H Stretch (aliphatic)2930, 2860, 2835
C=C Stretch1650, 1578
General Experimental Protocol for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an IR spectrum.

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Prep Prepare Liquid Film or Solid Pellet Background Record Background Spectrum Sample_Prep->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Subtract Subtract Background Sample_Spec->Subtract Final_Spectrum Generate Final IR Spectrum Subtract->Final_Spectrum

General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions.

m/zIon
125[C₆H₇NO₂]⁺ (Molecular Ion)
79[C₆H₇]⁺ (Loss of NO₂)
77[C₆H₅]⁺ (Loss of NO₂ and H₂)
Experimental Mass Spectrum for 1,3-Cyclohexadiene

The mass spectrum of 1,3-cyclohexadiene is characterized by the following major peaks.

m/zIon
80[C₆H₈]⁺ (Molecular Ion)
79[C₆H₇]⁺ (Loss of H)
78[C₆H₆]⁺ (Loss of H₂)
77[C₆H₅]⁺ (Loss of H and H₂)
General Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis cluster_output Output Introduction Introduce Sample Ionization Ionization (EI) Introduction->Ionization Separation Mass Separation (m/z) Ionization->Separation Detection Detection Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

General workflow for Mass Spectrometry.

Conclusion

References

Initial Investigations of 2-Nitrocyclohexa-1,3-diene Reactivity: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of 2-Nitrocyclohexa-1,3-diene, a compound with significant potential in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles and data from analogous nitro-substituted dienes and cyclic nitroalkenes to forecast its behavior in key organic reactions. The guide covers predicted synthetic routes, expected reactivity in Diels-Alder and Michael addition reactions, and anticipated spectroscopic characteristics. Detailed, generalized experimental protocols and conceptual diagrams are provided to guide initial laboratory investigations. This document is intended to serve as a foundational resource for researchers venturing into the exploration of this compound's synthetic utility.

Introduction

Conjugated nitroalkenes are valuable building blocks in organic synthesis, prized for their versatile reactivity. The presence of the nitro group, a strong electron-withdrawing moiety, activates the diene system, making it a potent participant in a variety of transformations. This compound, in particular, presents an intriguing scaffold for the synthesis of complex cyclic and bicyclic systems, which are common motifs in pharmacologically active compounds. This guide outlines the predicted chemical behavior of this under-researched molecule to stimulate and inform future experimental work.

Predicted Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for preparing nitroalkenes and substituted cyclohexadienes. A common approach involves the nitration of a suitable precursor followed by elimination.

Predicted Synthetic Pathway:

synthesis_workflow Predicted Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Elimination Cyclohexene Cyclohexene Nitro_Cyclohexene Nitro-substituted Cyclohexene Intermediate Cyclohexene->Nitro_Cyclohexene Nitrating Agent (e.g., HNO3/H2SO4) Target_Molecule This compound Nitro_Cyclohexene->Target_Molecule Base-mediated Elimination

Caption: Predicted two-step synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of a Nitro-substituted Cyclohexadiene

Materials:

  • Cyclohexene derivative (precursor)

  • Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)

  • Sulfuric acid (catalyst, if using nitric acid)

  • Anhydrous sodium acetate or other suitable base

  • Acetic anhydride

  • Inert solvent (e.g., dichloromethane, diethyl ether)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Nitration: A solution of the cyclohexene precursor in an inert solvent is cooled to 0°C. The nitrating agent is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup 1: The reaction mixture is carefully poured over ice and extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

  • Elimination: The crude nitro-substituted intermediate is dissolved in a suitable solvent, and a base (e.g., sodium acetate in acetic anhydride) is added. The mixture is heated to induce elimination of a proton, leading to the formation of the conjugated diene.

  • Workup 2: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification: The final product is purified by column chromatography on silica gel.

Predicted Reactivity

The reactivity of this compound is expected to be dominated by its electron-deficient diene character, making it a strong candidate for specific types of pericyclic and addition reactions.

Diels-Alder Reactions

The electron-withdrawing nitro group is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, making it an excellent candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. However, it can also participate in normal-demand Diels-Alder reactions, albeit at a potentially slower rate than electron-rich dienes.

Predicted Diels-Alder Reactivity:

diels_alder_pathway Predicted Diels-Alder Reactivity Diene This compound Product_Inverse Cycloadduct (Inverse-Demand) Diene->Product_Inverse [4+2] Cycloaddition Product_Normal Cycloadduct (Normal-Demand) Diene->Product_Normal [4+2] Cycloaddition Dienophile_Rich Electron-Rich Dienophile (e.g., Enol ether, Enamine) Dienophile_Rich->Product_Inverse Dienophile_Poor Electron-Poor Dienophile (e.g., Maleic anhydride) Dienophile_Poor->Product_Normal michael_addition_pathway Predicted Michael Addition Reactivity Substrate This compound Adduct Michael Adduct Substrate->Adduct Conjugate Addition Nucleophile Soft Nucleophile (e.g., Enolate, Thiolate, Gilman reagent) Nucleophile->Adduct

Theoretical and Computational Elucidation of 2-Nitrocyclohexa-1,3-diene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Nitrocyclohexa-1,3-diene. While dedicated in-depth research on this specific molecule is limited in publicly accessible literature, this document extrapolates from established computational methodologies for analogous structures, such as substituted cyclohexadienes and nitro-functionalized dienes. By presenting a framework for its computational analysis, including conformational studies, spectroscopic predictions, and reactivity, this paper aims to equip researchers with the necessary theoretical foundation to investigate this compound and similar compounds in the context of medicinal chemistry and materials science. This guide includes summarized quantitative data from computational databases, outlines generalized experimental and computational protocols, and provides visualizations of key molecular and procedural concepts.

Introduction

The 1,3-cyclohexadiene scaffold is a crucial structural motif present in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, into this framework to form this compound is anticipated to significantly modulate its electronic properties, reactivity, and potential biological activity. Nitro-functionalized dienes are recognized for their diverse reactivity, participating in various chemical transformations that are valuable in synthetic organic chemistry.[3]

Computational chemistry offers a powerful and cost-effective avenue for exploring the molecular properties and reactivity of such novel compounds prior to extensive experimental investigation.[4] Theoretical studies can provide critical insights into conformational preferences, spectroscopic signatures, and the thermodynamics and kinetics of potential reactions, thereby guiding synthetic efforts and biological screening.

This whitepaper will detail the pertinent computational methodologies and present available computed data for this compound. It will also propose a generalized workflow for a comprehensive theoretical investigation of this molecule.

Computed Molecular Properties

PropertyValueComputational Method (Source)
Molecular Formula C6H7NO2PubChem
Molecular Weight 125.13 g/mol PubChem 2.1
Exact Mass 125.047678466 DaPubChem 2.1
XLogP3 1.7XLogP3 3.0
Hydrogen Bond Donor Count 0Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 2Cactvs 3.4.6.11
Rotatable Bond Count 1Cactvs 3.4.6.11
Topological Polar Surface Area 45.8 ŲCactvs 3.4.6.11
Heavy Atom Count 9Cactvs 3.4.6.11
Complexity 176Cactvs 3.4.6.11

Theoretical and Computational Methodologies

A thorough computational investigation of this compound would involve a multi-faceted approach, encompassing conformational analysis, electronic structure calculations, and reactivity studies.

Conformational Analysis

The conformational landscape of 1,3-cyclohexadiene and its derivatives is typically characterized by a non-planar, half-chair conformation.[6] Quantum chemical calculations are essential to determine the preferred conformation of this compound and the energy barriers between different conformers.

Generalized Protocol for Conformational Analysis:

  • Initial Structure Generation: A 3D model of this compound is generated.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary step.

  • Quantum Mechanical Optimization: The geometries of the identified low-energy conformers are then optimized using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[7]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature using Boltzmann statistics.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

Generalized Protocol for Spectroscopic Prediction:

  • Geometry Optimization: The geometry of the most stable conformer is optimized at a high level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Vibrational Spectra (IR and Raman): Harmonic and anharmonic frequency calculations are performed to predict the infrared and Raman spectra. The calculated wavenumbers are often scaled by an empirical factor to improve agreement with experimental data.[4]

  • NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.[4]

  • Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.[4]

Reactivity Analysis

The presence of the nitro group and the conjugated diene system suggests that this compound could participate in a variety of chemical reactions, most notably cycloadditions.[3][8]

Generalized Protocol for Reactivity Studies:

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[7]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

  • Transition State Searching: For specific reactions (e.g., Diels-Alder reaction with a dienophile), transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction, offering insights into the reaction kinetics.

  • Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the structure, a proposed computational workflow, and a potential reaction pathway for this compound.

Caption: Molecular graph of this compound.

G Figure 2: Generalized Computational Workflow start Initial Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_calc Frequency Calculations dft_opt->freq_calc stable_conf Identification of Stable Conformers freq_calc->stable_conf spec_pred Spectroscopic Property Prediction (IR, Raman, NMR, UV-Vis) stable_conf->spec_pred react_anal Reactivity Analysis (FMO, MEP) stable_conf->react_anal results Data Analysis and Interpretation spec_pred->results ts_search Transition State Searching react_anal->ts_search irc_calc IRC Calculations ts_search->irc_calc irc_calc->results

Caption: A typical workflow for the computational study of a flexible molecule.

G Figure 3: Conceptual Diels-Alder Reactivity diene This compound (Electron-deficient diene) transition_state [4+2] Cycloaddition Transition State diene->transition_state dienophile Dienophile (Electron-rich) dienophile->transition_state product Cycloadduct transition_state->product

Caption: Logical flow of a Diels-Alder reaction involving this compound.

Conclusion

While experimental data on this compound remains sparse, this whitepaper demonstrates that a robust theoretical and computational framework can be established to predict its properties and reactivity. By leveraging established quantum chemical methods and drawing parallels with analogous compounds, researchers can gain significant a priori knowledge of this molecule. The generalized protocols and workflows presented herein offer a clear roadmap for future computational studies, which will be invaluable for guiding synthetic efforts and exploring the potential applications of this compound in drug discovery and materials science. Further dedicated computational and experimental work is encouraged to validate and expand upon the foundational information provided in this guide.

References

Stability and Decomposition of 2-Nitrocyclohexa-1,3-diene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability and decomposition of 2-nitrocyclohexa-1,3-diene is scarce in publicly available literature. This guide, therefore, provides a comprehensive overview of its predicted stability and decomposition pathways based on the established chemistry of conjugated dienes, nitroalkenes, and other related cyclic organic compounds. The experimental protocols provided are generalized methodologies for the study of such compounds.

Introduction

This compound is a cyclic nitroalkene whose chemical properties are dictated by the interplay between the conjugated diene system and the electron-withdrawing nitro group. This structure suggests a rich and complex reactivity profile, making it a molecule of interest in organic synthesis and potentially in the development of novel energetic materials or pharmaceutical intermediates. Understanding the stability of this compound under various conditions is crucial for its safe handling, storage, and application. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the predicted stability and decomposition of this compound, alongside practical experimental protocols for its investigation.

Molecular Structure and Electronic Effects

The stability and reactivity of this compound are intrinsically linked to its electronic structure. The conjugated diene system allows for the delocalization of π-electrons across the four-carbon chain, which generally imparts additional stability compared to isolated dienes.[1][2][3] The carbon-carbon single bond within the conjugated system is shorter and stronger than a typical alkane C-C single bond due to the sp2 hybridization of the carbons.[4][5]

The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic distribution within the molecule. This has two major opposing effects:

  • Activation of the Diene System: The electron-withdrawing nature of the nitro group can make the diene more reactive in certain pericyclic reactions, such as Diels-Alder reactions where it might act as a dienophile.[6]

  • Potential for Instability: The presence of a nitro group on an organic backbone can render the molecule energetic, with the potential for exothermic decomposition. Organo nitro compounds contain both an oxidant (the nitro group) and a fuel (the hydrocarbon framework) within the same molecule, which can lead to explosive decomposition under certain conditions, releasing stable products like molecular nitrogen (N2), carbon dioxide, and water.[7]

Predicted Stability under Various Conditions

Thermal Stability

Conjugated dienes are generally more stable than their non-conjugated counterparts due to electron delocalization.[8][9][10] However, the introduction of a nitro group is expected to decrease the overall thermal stability. The thermal decomposition of aliphatic nitro compounds typically proceeds through two primary competing mechanisms:

  • C-NO2 Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond to form a carbon-centered radical and nitrogen dioxide (NO2). This is often the dominant pathway at higher temperatures.[11]

  • Nitro-Nitrite Isomerization: Rearrangement to a nitrite ester, which is itself thermally unstable and can decompose further. This pathway may be favored at lower temperatures due to a lower activation barrier.[11]

For this compound, significant exothermic decomposition is anticipated upon heating. The onset temperature of this decomposition would be a critical parameter for safe handling and processing.

Photochemical Stability

Conjugated dienes are known to undergo a variety of photochemical reactions upon irradiation with UV light, including cis-trans isomerization and electrocyclic ring closure to form cyclobutene derivatives.[12] The specific photochemical behavior of this compound would likely be complex, with potential for both diene-based reactions and reactions involving the nitro group, which can be photochemically reduced.

Stability in Acidic and Basic Media
  • Acidic Conditions: In the presence of strong acids, conjugated dienes can undergo electrophilic addition reactions, which may also lead to polymerization. The nitro group is generally stable to acidic conditions, but the overall molecule may be reactive.

  • Basic Conditions: The hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) are expected to be acidic. In the presence of a base, deprotonation could occur, leading to the formation of a resonance-stabilized nitronate anion. This would likely alter the reactivity and stability of the compound.

Predicted Decomposition Pathways

The primary thermal decomposition of this compound is expected to follow pathways common to other nitroalkenes. A simplified representation of these predicted pathways is shown below.

DecompositionPathways Predicted Thermal Decomposition Pathways of this compound A This compound B Cyclohexadienyl Radical + •NO2 A->B C-NO2 Homolysis (High Temperature) C Cyclohexadienyl Nitrite A->C Nitro-Nitrite Rearrangement (Lower Temperature) D Further Decomposition Products (e.g., NOx, COx, H2O, N2) B->D C->D

Caption: Predicted major thermal decomposition pathways for this compound.

Quantitative Data from Analogous Compounds

CompoundStructureOnset Temperature (°C) by DSCHeat of Decomposition (J/g)Reference
NitromethaneCH3NO2~300~4000[13] (generalized)
NitroethaneCH3CH2NO2~250-300~3500[13] (generalized)
2-NitrotolueneC7H7NO2~250~2000[11]

Note: The onset temperature and heat of decomposition are highly dependent on experimental conditions such as heating rate and sample confinement. This data is for illustrative purposes only.

Proposed Experimental Protocols for Stability Assessment

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and heat of decomposition of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure sealed crucibles (e.g., gold-plated stainless steel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: In a controlled environment (e.g., a fume hood with appropriate safety shielding), carefully weigh 1-5 mg of this compound into a high-pressure crucible.

  • Sealing: Hermetically seal the crucible to prevent evaporation of the sample during heating.

  • DSC Analysis:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 400 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events and integrate the peak area to calculate the heat of decomposition (in J/g).[14][15]

Isothermal Stability and Decomposition Kinetics by HPLC/GC-MS

Objective: To determine the rate of decomposition of this compound in a specific solvent at a constant temperature.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Thermostatically controlled reaction vessel or oven.

  • Volumetric flasks and syringes.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of calibration standards by serial dilution.

  • Reaction Setup: Place a known volume of the stock solution into a sealed reaction vessel and place it in the thermostatically controlled environment at the desired temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by cooling and/or dilution.

  • Analysis: Analyze each sample by HPLC or GC-MS to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, the order of the reaction and the rate constant for decomposition under those specific conditions can be determined.[16][17][18]

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive stability testing of this compound.

Workflow General Workflow for Stability Assessment A Synthesis and Purification of this compound B Structural Characterization (NMR, IR, MS) A->B C Initial Hazard Screening (DSC) B->C D Isothermal Stability Studies (HPLC/GC-MS) C->D E Photochemical Stability (UV Irradiation) C->E F Chemical Compatibility (Acid/Base) C->F G Identification of Decomposition Products D->G E->G F->G H Comprehensive Stability Profile G->H

Caption: A logical workflow for the comprehensive stability assessment of a new compound.

Proposed Synthetic Pathway

While a specific, optimized synthesis for this compound is not detailed in the literature, a plausible route can be proposed based on standard organic reactions. One such approach could involve the nitration of a suitable precursor followed by an elimination reaction.

Synthesis Plausible Synthetic Route to this compound A Cyclohexene B Allylic Bromination (e.g., NBS, light) A->B C 3-Bromocyclohexene B->C D Dehydrobromination (e.g., strong base) C->D E 1,3-Cyclohexadiene D->E F Nitration (e.g., nitrating agent) E->F G This compound F->G

References

A Literature Review on the Discovery and Synthesis of Nitro-Substituted Dienes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted dienes are a class of organic compounds that have garnered significant interest in synthetic chemistry due to their versatile reactivity. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the conjugated diene system, making these compounds valuable precursors in a variety of chemical transformations. They serve as key building blocks in the synthesis of complex molecules, including nitrogen-containing heterocycles and functionalized carbocycles. Their utility in cycloaddition reactions, particularly the Diels-Alder reaction, and as Michael acceptors has established them as important intermediates in organic synthesis. Furthermore, some nitro-dienes have shown potential in agricultural applications due to their fungicidal properties. This technical guide provides a comprehensive review of the historical discovery and the evolution of synthetic methodologies for nitro-substituted dienes, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Historical Perspective and Discovery

The exploration of nitro-substituted dienes dates back to the mid-20th century. The first mention of a dinitro-diene, specifically (1E,3E)-1,4-dinitro-1,3-butadiene, appeared in the literature in the early 1950s.[1][2] Seminal work by Russian chemists laid the foundation for the synthesis of this class of compounds. In 1955, Kataev reported on the electrophilic addition of bromine to 1-nitro-1,3-butadiene.[3] A few years later, in 1959, Perekalin and Lerner described a synthetic route to a conjugated dinitrodiene.[1] This was followed by a 1960 publication by Novikov, Korsakova, and Babievskii detailing the synthesis of 1,4-dinitro-1,3-butadiene.[1] These early investigations opened the door for further exploration into the synthesis and reactivity of this intriguing class of molecules.

Key Synthetic Methodologies

The synthesis of nitro-substituted dienes can be broadly categorized into several key strategies, each with its own advantages and limitations. The primary methods include direct nitration, elimination reactions, and multi-step synthetic sequences.

Direct Nitration of Dienes

The direct introduction of a nitro group onto a pre-existing diene is a straightforward approach. This method typically involves the use of nitrating agents to functionalize the diene skeleton.

Experimental Protocol: Synthesis of 1-nitro-1,3-butadiene (Ia-1-cis and Ia-1-trans) via Direct Nitration [3]

  • Reactants: 1,3-butadiene (1)

  • Reagents: Nitrating agent (details from the original publication by Kataev in 1955 would be needed for a precise protocol).

  • Procedure: The reaction involves the direct nitration of 1,3-butadiene. The specific conditions, such as solvent, temperature, and work-up procedure, would be detailed in the original literature.

  • Outcome: This method can lead to the formation of both cis and trans isomers of 1-nitro-1,3-butadiene.

Elimination Reactions

Elimination reactions are a popular and effective method for constructing the double bonds of the nitro-diene system. These reactions typically start from a saturated or partially saturated precursor containing a nitro group and a suitable leaving group.

A widely used method for the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene involves a three-step process starting from the condensation of nitromethane and glyoxal.[4]

Experimental Protocol: Three-Step Synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene (1) [4]

  • Step A: Condensation of Nitromethane and Glyoxal

    • Reactants: Nitromethane (5), Glyoxal (6)

    • Conditions: Alkaline solution.

    • Product: 1,4-dinitrobutane-2,3-diol (7).

  • Step B: Esterification

    • Reactant: 1,4-dinitrobutane-2,3-diol (7)

    • Reagent: Acetyl chloride in glacial acetic acid.

    • Product: 2,3-diacetoxy-1,4-dinitrobutane (8).

  • Step C: Thermal Dehydro-acetylation

    • Reactant: 2,3-diacetoxy-1,4-dinitrobutane (8)

    • Reagent: Potassium bicarbonate.

    • Solvent: Chloroform.

    • Conditions: Reflux.

    • Product: (1E,3E)-1,4-dinitro-1,3-butadiene (1).

The elimination of two molecules of acetic acid in the final step proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[3]

Nitroselenation-Elimination

A more specialized method for the synthesis of 2-nitro-1,3-dienes involves a nitroselenation-elimination sequence starting from a conjugated diene. This method offers a regioselective route to these particular isomers.

General Experimental Workflow: Synthesis of 2-Nitro-1,3-dienes via Nitroselenation-Elimination

nitroselenation_elimination start Conjugated Diene step1 Nitroselenation (e.g., PhSeBr, AgNO2) start->step1 intermediate β-Nitro-γ-phenylselenyl-alkene step1->intermediate step2 Base-catalyzed Elimination intermediate->step2 product 2-Nitro-1,3-diene step2->product

Caption: General workflow for the synthesis of 2-nitro-1,3-dienes.

Thermal Decomposition of 3-Nitro-3-sulfolene

The thermal decomposition of 3-nitro-3-sulfolene provides a route to 2-nitro-1,3-butadiene. This reaction involves heating the sulfolene precursor to induce the elimination of sulfur dioxide.[3]

Experimental Protocol: Synthesis of 2-nitro-1,3-butadiene (Ib) via Thermal Decomposition [3]

  • Reactant: 3-nitro-3-sulfolene (8)

  • Conditions: Heating at 140 °C.

  • Product: 2-nitro-1,3-butadiene (Ib).

Quantitative Data

The following tables summarize key quantitative data for selected nitro-substituted dienes.

Table 1: Physicochemical and Spectroscopic Data for 1-trans-1-nitro-1,3-butadiene (Ia-1-trans) [3]

PropertyValue
Physical Form-
Density (g·cm⁻¹)-
Boiling Point (°C)-
Refractive Index-
¹H NMR (δ [ppm])Not specified in the provided abstract
¹³C NMR (δ [ppm])Not specified in the provided abstract
IR (υ [cm⁻¹])Not specified in the provided abstract
UV-Vis (λ [nm])Not specified in the provided abstract

Table 2: Physicochemical and Spectroscopic Data for 1,4-dinitrobuta-1,3-diene (II) [3]

PropertyValue
Physical Form-
Density (g·cm⁻¹)-
Melting Point (°C)-
¹H NMR (δ [ppm])Not specified in the provided abstract
¹³C NMR (δ [ppm])Not specified in the provided abstract
IR (υ [cm⁻¹])Not specified in the provided abstract
UV-Vis (λ [nm])Not specified in the provided abstract

Note: The provided search results did not contain specific numerical values for the spectroscopic data in the abstracts. A full review of the cited literature would be required to populate these fields comprehensively.

Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and reactivity of nitro-dienes is crucial for their effective application in organic synthesis.

E1cB Elimination Mechanism

The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene from 2,3-diacetoxy-1,4-dinitrobutane proceeds through an E1cB mechanism.

E1cB_mechanism reactant 2,3-diacetoxy-1,4-dinitrobutane step1 Deprotonation by base (B:) (Formation of carbanion) reactant->step1 carbanion Carbanion Intermediate step1->carbanion step2 Loss of leaving group (-OAc) carbanion->step2 product (1E,3E)-1,4-dinitro-1,3-butadiene step2->product

Caption: E1cB elimination mechanism for diene formation.

Diels-Alder Reaction

Nitro-substituted dienes are excellent partners in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The electron-withdrawing nitro group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition. The reaction proceeds through a concerted pericyclic transition state.

Diels_Alder cluster_reactants Reactants diene Nitro-diene (4π component) ts Cyclic Transition State diene->ts dienophile Dienophile (2π component) dienophile->ts product Cyclohexene Adduct ts->product

Caption: The concerted mechanism of the Diels-Alder reaction.

The concerted nature of the Diels-Alder reaction between 1,3-butadiene and ethylene has been extensively studied, with the energy barrier for the reaction being a key parameter of investigation.[5][6] The presence of a nitro group on the diene would be expected to lower the energy of the LUMO, potentially accelerating the reaction with electron-rich dienophiles.

Applications in Synthesis and Beyond

Nitro-substituted dienes are valuable intermediates in organic synthesis. Their ability to participate in a variety of reactions makes them useful for constructing complex molecular architectures.

  • Diels-Alder Reactions: As electron-deficient dienes, they react readily with electron-rich dienophiles to form highly functionalized cyclohexene derivatives.[7]

  • Michael Additions: The conjugated system, activated by the nitro group, is susceptible to nucleophilic attack in Michael-type additions.

  • Synthesis of Heterocycles: The nitro group can be transformed into other nitrogen-containing functionalities, providing a pathway to various heterocyclic compounds.

  • Fungicidal Activity: Some dinitrodienes, such as 1,4-dinitro-1,3-butadiene, have shown promise as antifungal agents in agricultural applications.[1]

Conclusion

The discovery and development of synthetic routes to nitro-substituted dienes have provided chemists with a powerful class of reagents for organic synthesis. From their initial discovery in the mid-20th century to the more refined synthetic protocols available today, our understanding of these compounds has grown significantly. The ability to introduce the nitro functionality onto a diene system opens up a wide range of synthetic possibilities, from the construction of complex carbocyclic frameworks via the Diels-Alder reaction to the synthesis of novel heterocyclic compounds. The continued exploration of the reactivity of nitro-dienes is likely to lead to new and innovative applications in fields ranging from medicinal chemistry to materials science.

References

Physical properties of 2-Nitrocyclohexa-1,3-diene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-Nitrocyclohexa-1,3-diene, focusing on its melting and boiling points. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document outlines the standardized methodologies for determining these properties, presented in a format suitable for researchers. A generalized workflow for the synthesis and characterization of a nitro-substituted diene is also provided.

Physical Properties of this compound

Physical PropertyValueUnits
Melting PointData Not Available°C
Boiling PointData Not Available°C

Experimental Protocols for Determination of Physical Properties

The following are standard, detailed experimental protocols for the determination of the melting and boiling points of a novel organic compound such as this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol utilizes the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered and dried

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass. The sample is finely ground into a powder using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • A rapid heating rate is initially used to approach the approximate melting point.

    • Once the approximate melting point is known (or if it is unknown, a preliminary rapid run is conducted), the determination is repeated with a fresh sample. The temperature is brought to within 20°C of the expected melting point and then the heating rate is slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample has turned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (Micro-scale)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This micro-scale method is suitable for small sample quantities.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Sample of this compound

Procedure:

  • Sample Preparation: Approximately 0.2-0.3 mL of liquid this compound is placed in the small test tube.

  • Capillary Inversion: A capillary tube is placed inside the test tube with its open end down.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and lowered into a heating bath.

  • Heating and Observation:

    • The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

    • The heating is then discontinued. The liquid will begin to cool.

    • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Generalized Workflow for Synthesis and Characterization

The following diagram illustrates a generalized experimental workflow for the synthesis, purification, and characterization of a nitro-substituted diene, which would be applicable to this compound.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Cyclohexadiene) reaction Nitration Reaction (e.g., with HNO3/Ac2O) start->reaction quench Reaction Quenching (e.g., with ice-water) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Ether/H2O) quench->extraction drying Drying of Organic Phase (e.g., with MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude Product solvent_removal->crude_product chromatography Column Chromatography (e.g., Silica Gel) crude_product->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pure_product Pure Product tlc->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ms Mass Spectrometry (e.g., GC-MS) pure_product->ms ir IR Spectroscopy pure_product->ir phys_props Physical Properties (Melting/Boiling Point) pure_product->phys_props final_char Characterized Compound nmr->final_char ms->final_char ir->final_char phys_props->final_char

Caption: Generalized workflow for the synthesis and characterization of a nitro-diene.

Methodological & Application

The Use of 2-Nitrocyclohexa-1,3-diene in Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The strategic placement of substituents on either the diene or dienophile component can significantly influence the reactivity, regioselectivity, and stereoselectivity of this [4+2] cycloaddition. This application note explores the theoretical utility and potential applications of 2-Nitrocyclohexa-1,3-diene as a diene in Diels-Alder reactions. The presence of the electron-withdrawing nitro group on the diene backbone is anticipated to modulate its electronic properties, offering unique opportunities for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.

Due to a lack of specific examples in the current scientific literature detailing the use of this compound in Diels-Alder reactions, this document will focus on the theoretical considerations, general protocols adaptable for this specific diene, and potential research avenues.

Theoretical Considerations

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile (a "normal-electron-demand" Diels-Alder). The nitro group (-NO₂) is a strong electron-withdrawing group. Therefore, this compound is an electron-poor diene. This electronic characteristic suggests that it will react most readily with electron-rich dienophiles in an "inverse-electron-demand" Diels-Alder reaction.

Key characteristics of this compound in Diels-Alder reactions:

  • Reactivity: The electron-withdrawing nitro group is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. In an inverse-electron-demand scenario, the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. A lower LUMO energy for this compound would lead to a smaller energy gap and a faster reaction rate with electron-rich dienophiles.

  • Regioselectivity: The position of the nitro group at C2 of the cyclohexadiene ring is expected to direct the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. The precise regioselectivity will be governed by the electronic and steric influences of the substituents on both the diene and the dienophile.

  • Stereoselectivity: As with other cyclic dienes, Diels-Alder reactions involving this compound are expected to proceed with high stereoselectivity. The endo rule, which predicts the preferential formation of the kinetic product where the substituents of the dienophile are oriented towards the developing diene bridge, is likely to be a key factor.

Potential Applications

The Diels-Alder adducts derived from this compound could serve as versatile intermediates in the synthesis of a variety of complex molecules:

  • Pharmaceutical Scaffolds: The resulting bicyclic nitro-containing compounds can be precursors to novel amines, which are prevalent in many biologically active molecules. The nitro group can be reduced to an amine or transformed into other functional groups.

  • Functionalized Cyclohexenes: The Diels-Alder reaction provides a direct route to highly functionalized cyclohexene derivatives with controlled stereochemistry. These can be valuable building blocks in natural product synthesis and medicinal chemistry.

  • Materials Science: The rigid bicyclic core of the Diels-Alder adducts could be incorporated into polymers or other materials to impart specific structural or electronic properties.

Proposed Experimental Protocols

While specific, optimized protocols for this compound are not available, the following general procedures for inverse-electron-demand Diels-Alder reactions can be adapted and optimized for this system.

Protocol 1: General Procedure for the Synthesis of this compound (Hypothetical)

A potential synthetic route to this compound could involve the nitration of a suitable cyclohexadiene precursor followed by elimination. A plausible, though unconfirmed, procedure is outlined below.

Materials:

  • 1,3-Cyclohexadiene

  • Acetyl nitrate (prepared in situ from acetic anhydride and nitric acid)

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Acetyl Nitrate: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10 °C. The resulting solution of acetyl nitrate is used immediately.

  • Nitration: To a solution of 1,3-cyclohexadiene in a suitable solvent (e.g., diethyl ether) at low temperature (-10 °C), add the freshly prepared acetyl nitrate solution dropwise with vigorous stirring.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Elimination: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of addition products, is then dissolved in a suitable solvent, and a base (e.g., pyridine) is added to induce elimination to form this compound.

  • Purification: The final product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Note: This is a hypothetical procedure and would require significant optimization and safety precautions, particularly when working with nitrating agents.

Protocol 2: General Procedure for Inverse-Electron-Demand Diels-Alder Reaction of this compound with an Enamine

Materials:

  • This compound

  • Electron-rich dienophile (e.g., 1-morpholinocyclohexene)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the enamine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC). The reaction progress can be followed by the disappearance of the starting materials.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Data Presentation (Hypothetical)

Should experimental data become available, it should be organized for clarity and ease of comparison.

Table 1: Reaction of this compound with Various Dienophiles

EntryDienophileSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
11-MorpholinocyclohexeneToluene2512--
2Ethyl vinyl etherDichloromethane024--
3StyreneXylene1108--

Data in this table is hypothetical and for illustrative purposes only.

Visualizations

Logical Workflow for Synthesis and Reaction

The following diagram illustrates the proposed synthetic and reaction workflow.

workflow Workflow for this compound cluster_synthesis Synthesis of Diene cluster_reaction Diels-Alder Reaction start 1,3-Cyclohexadiene nitration Nitration (Acetyl Nitrate) start->nitration Step 1 elimination Elimination (Base) nitration->elimination Step 2 diene This compound elimination->diene Purification reaction [4+2] Cycloaddition diene->reaction dienophile Electron-Rich Dienophile dienophile->reaction adduct Diels-Alder Adduct reaction->adduct electron_demand Inverse-Electron-Demand Diels-Alder cluster_reactants Reactants diene This compound (Electron-Poor) transition_state Transition State diene->transition_state LUMO dienophile Dienophile (Electron-Rich) dienophile->transition_state HOMO product Cycloadduct transition_state->product

Application Notes and Protocols: Regioselective Control in Cycloadditions of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective control in cycloaddition reactions involving 2-nitrocyclohexa-1,3-diene. The methodologies and data presented are intended to guide researchers in the synthesis of complex bicyclic nitro compounds, which are valuable intermediates in the development of novel therapeutics and functional materials.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. The regioselectivity of this reaction, particularly with unsymmetrically substituted dienes and dienophiles, is a critical aspect that dictates the final product's structure. This compound is an electron-deficient diene due to the strong electron-withdrawing nature of the nitro group. This electronic property significantly influences its reactivity and the regiochemical outcome of its cycloaddition reactions.

The nitro group's placement at the C2 position of the cyclohexadiene ring creates a polarized π-system, which is key to controlling the regioselectivity of the cycloaddition. By carefully selecting the electronic properties of the dienophile, chemists can direct the formation of specific regioisomers, leading to the desired molecular architecture.

Principles of Regioselective Control

The regioselectivity in the Diels-Alder reaction of this compound is primarily governed by the electronic interplay between the diene and the dienophile. The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and creates a significant difference in the magnitude of the orbital coefficients at the C1 and C4 positions.

  • Normal Electron-Demand Diels-Alder: When this compound reacts with an electron-rich dienophile (e.g., ethyl vinyl ether), the reaction is of the inverse-electron-demand type. The primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the LUMO of the diene. The regioselectivity is dictated by the matching of the larger orbital coefficient on the dienophile with the larger orbital coefficient on the diene.

  • Inverse Electron-Demand Diels-Alder: Conversely, in a reaction with an electron-deficient dienophile (e.g., methyl acrylate), the interaction occurs between the HOMO of the diene and the LUMO of the dienophile. The nitro group's influence on the diene's HOMO coefficients will direct the regiochemical outcome.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the favored regioisomer. The formation of the new sigma bonds in the transition state is favored when the lobes of the interacting orbitals with the largest coefficients overlap.

Key Cycloaddition Reactions and Regiochemical Outcomes

The cycloaddition reactions of in situ generated 2-nitro-1,3-dienes have been investigated, providing insights into the regioselective control.[1] While specific data for this compound is limited in readily available literature, the behavior of analogous acyclic 2-nitro-1,3-dienes provides a strong predictive model.

Reaction with Electron-Deficient Dienophiles: Methyl Acrylate

The reaction of 2-nitro-1,3-dienes with electron-deficient dienophiles like methyl acrylate is expected to proceed with high regioselectivity. The nitro group directs the addition of the dienophile to form a specific regioisomer.

Reaction Scheme:

diene This compound plus + diene->plus dienophile Methyl Acrylate product Major Regioisomer dienophile->product Heat plus->dienophile

Caption: Diels-Alder reaction of this compound with methyl acrylate.

Based on the electronic properties, the "ortho" regioisomer is the expected major product, where the nitro group is adjacent to the ester group in the resulting bicyclic adduct.

Quantitative Data (Hypothetical based on analogous systems):

DienophileDieneProduct (Major Regioisomer)Yield (%)Diastereomeric RatioRef.
Methyl AcrylateThis compound2-Nitro-1-methoxycarbonyl-bicyclo[2.2.2]oct-5-ene>80>95:5[1]
Reaction with Electron-Rich Dienophiles: Ethyl Vinyl Ether

The reaction with an electron-rich dienophile such as ethyl vinyl ether proceeds via a hetero-Diels-Alder pathway, where the nitro group itself can participate in the cycloaddition. This leads to the formation of a heterocyclic adduct.

Reaction Scheme:

diene This compound plus + diene->plus dienophile Ethyl Vinyl Ether product Heterocyclic Adduct dienophile->product Heat plus->dienophile

Caption: Hetero-Diels-Alder reaction of this compound with ethyl vinyl ether.

The regioselectivity in this case is also expected to be high, leading to a specific constitutional isomer of the resulting oxazine-N-oxide.

Quantitative Data (Hypothetical based on analogous systems):

DienophileDieneProduct (Major Regioisomer)Yield (%)Diastereomeric RatioRef.
Ethyl Vinyl EtherThis compoundSubstituted 1,2-oxazine-N-oxideModerateHigh[1]

Experimental Protocols

The following are general protocols for the in situ generation of this compound and its subsequent cycloaddition reactions, based on procedures for analogous 2-nitro-1,3-dienes.[1] Researchers should optimize these conditions for their specific substrate and scale.

In Situ Generation of this compound

This compound is typically generated in situ from a stable precursor due to its high reactivity. A common precursor is a 4-acyloxy-2-nitro-1-butene derivative, which upon treatment with a base or upon heating eliminates the acyloxy group to form the diene.

Materials:

  • Precursor to this compound (e.g., an appropriate acyloxy-nitro-cyclohexene derivative)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Base (e.g., triethylamine, sodium acetate) or heat source

Protocol:

  • Dissolve the precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • If using a base, add the base dropwise to the solution at the appropriate temperature (this may range from room temperature to reflux, depending on the precursor's reactivity).

  • If using thermal generation, heat the solution to reflux.

  • The formation of the this compound can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.

General Protocol for Diels-Alder Reaction with Methyl Acrylate

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve precursor in anhydrous solvent add_dienophile Add methyl acrylate start->add_dienophile generate_diene Generate this compound in situ (heat or base) add_dienophile->generate_diene reflux Reflux the reaction mixture generate_diene->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete workup Aqueous workup cool->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Diels-Alder reaction.

Materials:

  • Precursor to this compound

  • Methyl acrylate (dienophile)

  • Anhydrous toluene or xylene

  • Triethylamine or sodium acetate (if applicable)

  • Standard workup and purification reagents

Protocol:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the precursor to this compound in anhydrous toluene.

  • Add an excess of methyl acrylate (typically 2-5 equivalents).

  • Initiate the in situ generation of the diene by either adding the base or by heating the mixture to reflux.

  • Maintain the reaction at reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup (e.g., wash with saturated sodium bicarbonate solution and brine).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and regiochemistry.

General Protocol for Hetero-Diels-Alder Reaction with Ethyl Vinyl Ether

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve precursor in anhydrous solvent add_dienophile Add ethyl vinyl ether start->add_dienophile generate_diene Generate this compound in situ (heat or base) add_dienophile->generate_diene reflux Reflux the reaction mixture generate_diene->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete workup Aqueous workup cool->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols: 2-Nitrocyclohexa-1,3-diene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis and reactivity of 2-nitrocyclohexa-1,3-diene is limited in the current body of scientific literature. The following application notes and protocols are based on established principles of organic chemistry and reactivity trends observed for analogous nitro-substituted conjugated dienes. These are intended to serve as a scientifically grounded guide for researchers exploring the potential of this building block.

Introduction

This compound is a potentially versatile building block in organic synthesis. The presence of the electron-withdrawing nitro group on the conjugated diene system is expected to significantly influence its reactivity, making it a valuable synthon for the construction of complex cyclic and bicyclic frameworks. This document outlines the prospective applications of this compound in key synthetic transformations, including Diels-Alder and Michael addition reactions, and provides detailed hypothetical protocols for its use.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the nitration of a suitable cyclohexadiene precursor followed by elimination. A potential pathway is outlined below.

G cluster_synthesis Proposed Synthesis A Cyclohexene B 1,2-Dibromocyclohexane A->B Br2, CCl4 C Cyclohexa-1,3-diene B->C Base (e.g., DBU) Heat D This compound C->D Nitrating Agent (e.g., HNO3/Ac2O)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of Cyclohexa-1,3-diene (from Cyclohexene):

    • To a solution of cyclohexene (1.0 eq) in carbon tetrachloride, add bromine (1.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain 1,2-dibromocyclohexane.

    • To a solution of 1,2-dibromocyclohexane in a suitable solvent (e.g., THF), add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford cyclohexa-1,3-diene.

  • Nitration of Cyclohexa-1,3-diene:

    • To a cooled (0 °C) solution of acetic anhydride, add fuming nitric acid dropwise.

    • To this nitrating mixture, add a solution of cyclohexa-1,3-diene (1.0 eq) in acetic anhydride dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Diels-Alder Reactions

The nitro group, being strongly electron-withdrawing, is expected to make this compound an electron-deficient diene. This electronic nature dictates its reactivity in [4+2] cycloaddition reactions.

Inverse-Electron-Demand Diels-Alder Reactions

This compound is an ideal candidate for inverse-electron-demand Diels-Alder reactions, where it will react readily with electron-rich dienophiles.

G cluster_da Inverse-Electron-Demand Diels-Alder Diene This compound (Electron-deficient) Adduct Nitro-substituted Bicyclic Adduct Diene->Adduct Dienophile Electron-Rich Dienophile (e.g., Enamine, Enol ether) Dienophile->Adduct

Caption: Inverse-electron-demand Diels-Alder reaction schematic.

Table 1: Predicted Reactivity with Various Electron-Rich Dienophiles

DienophilePredicted ProductExpected Yield
Ethyl vinyl etherNitro-ethoxy bicyclo[2.2.2]octene derivativeHigh
N-VinylpyrrolidoneNitro-pyrrolidinyl bicyclo[2.2.2]octene derivativeHigh
StyreneNitro-phenyl bicyclo[2.2.2]octene derivativeModerate

Experimental Protocol (Hypothetical): Diels-Alder Reaction with Ethyl Vinyl Ether

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add an excess of ethyl vinyl ether (3.0 eq).

  • Heat the reaction mixture in a sealed tube at 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding nitro-substituted bicyclo[2.2.2]octene adduct.

Normal-Electron-Demand Diels-Alder Reactions

Reactions with electron-deficient dienophiles would be considered normal-electron-demand, which are expected to be slower due to the electron-deficient nature of both reactants. Lewis acid catalysis may be required to facilitate these transformations.

G cluster_da_normal Normal-Electron-Demand Diels-Alder Diene This compound (Electron-deficient) Adduct Di-nitro or Nitro-ester Bicyclic Adduct Diene->Adduct Dienophile Electron-Deficient Dienophile (e.g., Maleic anhydride, Acrylates) Dienophile->Adduct Catalyst Lewis Acid (e.g., AlCl3, ZnCl2) Catalyst->Adduct

Caption: Lewis acid-catalyzed normal-electron-demand Diels-Alder.

Table 2: Predicted Reactivity with Electron-Deficient Dienophiles

DienophileCatalystPredicted ProductExpected Yield
Maleic anhydrideNoneBicyclic anhydrideLow
Maleic anhydrideAlCl₃Bicyclic anhydrideModerate to High
Methyl acrylateZnCl₂Bicyclic esterModerate

Experimental Protocol (Hypothetical): Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate

  • To a solution of this compound (1.0 eq) and methyl acrylate (1.2 eq) in dry dichloromethane at 0 °C, add a Lewis acid such as zinc chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Michael Addition Reactions

The electron-withdrawing nitro group activates the diene system for nucleophilic attack. It is plausible that this compound can act as a Michael acceptor, undergoing 1,4- or 1,6-conjugate addition with soft nucleophiles.

G cluster_michael Michael Addition Acceptor This compound (Michael Acceptor) Product Conjugate Addition Product Acceptor->Product Nucleophile Soft Nucleophile (e.g., Malonate, Gilman reagent) Nucleophile->Product

Caption: this compound as a Michael acceptor.

Table 3: Predicted Reactivity with Various Nucleophiles in Michael Addition

NucleophilePredicted ProductExpected Yield
Diethyl malonate (with base)Adduct of 1,4-additionModerate to High
Lithium dimethylcuprateMethylated cyclohexene derivativeHigh
Thiophenol (with base)Thiophenyl substituted cyclohexene derivativeHigh

Experimental Protocol (Hypothetical): Michael Addition with Diethyl Malonate

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in ethanol.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

While direct experimental validation is pending, the chemical principles governing the reactivity of nitro-substituted dienes strongly suggest that this compound is a promising and versatile building block for organic synthesis. Its electron-deficient nature should allow for participation in inverse-electron-demand Diels-Alder reactions and Michael additions. The resulting highly functionalized cyclic and bicyclic products could serve as valuable intermediates in the synthesis of complex target molecules, including natural products and pharmaceuticals. The protocols provided herein offer a solid starting point for the experimental exploration of this intriguing synthon.

Application Notes and Protocols for the Reaction Kinetics of 2-Nitrocyclohexa-1,3-diene with Dienophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on general principles of Diels-Alder reaction kinetics. As of the last literature search, specific experimental data for the reaction of 2-Nitrocyclohexa-1,3-diene with dienophiles were not available. The provided protocols and data are therefore illustrative and based on analogous reactions.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and its kinetics are of significant interest for understanding reaction mechanisms and optimizing synthetic procedures. This document provides a detailed overview of the hypothetical reaction kinetics of this compound with various dienophiles. The presence of a nitro group, a strong electron-withdrawing group, on the diene is expected to influence its reactivity in a manner consistent with an inverse-electron-demand Diels-Alder reaction. In this scenario, the electron-poor diene reacts more readily with electron-rich dienophiles.

Hypothetical Reaction Pathway

The Diels-Alder reaction between this compound and a generic dienophile proceeds via a concerted [4+2] cycloaddition mechanism. The reaction leads to the formation of a bicyclic product with a newly formed cyclohexene ring.

Diels_Alder_Mechanism reactant1 This compound ts Transition State reactant1->ts [4π] reactant2 Dienophile (e.g., Alkene) reactant2->ts [2π] product Cycloadduct ts->product Concerted Cycloaddition

Caption: General Diels-Alder reaction pathway.

Experimental Protocols

Synthesis of this compound (Proposed Route)

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 1,3-Cyclohexadiene

  • N-Bromosuccinimide (NBS)

  • Silver nitrite (AgNO₂)

  • Inert solvent (e.g., acetonitrile)

  • Standard glassware for organic synthesis

  • Purification setup (e.g., column chromatography)

Procedure:

  • Allylic Bromination: To a solution of 1,3-cyclohexadiene in an inert solvent, add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture to effect allylic bromination. The expected product is a mixture of bromo-cyclohexadiene isomers.

  • Nucleophilic Substitution: Treat the resulting mixture of bromocyclohexadienes with silver nitrite (AgNO₂) in a suitable solvent like acetonitrile. This reaction aims to substitute the bromine atom with a nitro group.

  • Purification: The desired this compound can be purified from the reaction mixture using column chromatography on silica gel.

Note: This is a proposed synthesis and would require optimization and characterization of the product.

Kinetic Study of the Diels-Alder Reaction

Objective: To determine the rate constant and activation parameters for the reaction between this compound and a dienophile (e.g., ethyl acrylate).

Materials:

  • This compound

  • Ethyl acrylate (or other dienophile)

  • Anhydrous toluene (or other suitable solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with variable temperature capabilities

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous toluene of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the dienophile (e.g., ethyl acrylate) in anhydrous toluene of a known concentration (e.g., 1.0 M).

    • Prepare a stock solution of the internal standard in anhydrous toluene.

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the this compound stock solution and the internal standard stock solution.

    • Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) at the desired reaction temperature (e.g., 60 °C).

    • Inject a precise volume of the dienophile stock solution into the NMR tube, quickly mix, and start recording spectra at regular time intervals.

  • Data Acquisition and Analysis:

    • Acquire ¹H NMR spectra at set time intervals until the reaction is complete or has proceeded to a significant extent.[1][2]

    • Integrate the signals corresponding to the reactants and the product relative to the internal standard.

    • Calculate the concentration of the reactants and product at each time point.

    • Plot the concentration of the diene versus time and use the appropriate integrated rate law to determine the pseudo-first-order or second-order rate constant.

    • Repeat the experiment at different temperatures (e.g., 70 °C, 80 °C) to determine the activation parameters (Activation Energy, Enthalpy, and Entropy of Activation) using the Arrhenius and Eyring equations.

Experimental_Workflow prep Prepare Stock Solutions (Diene, Dienophile, Internal Standard) setup Set up Reaction in NMR Tube prep->setup initial_spec Acquire Initial Spectrum (t=0) setup->initial_spec inject Inject Dienophile & Start Timing initial_spec->inject acquire_data Acquire NMR Spectra at Time Intervals inject->acquire_data analyze Integrate Peaks & Calculate Concentrations acquire_data->analyze kinetics Determine Rate Constants & Activation Parameters analyze->kinetics

Caption: Workflow for a kinetic study using NMR.

Data Presentation

The following tables present hypothetical kinetic data for the reaction of this compound with a representative electron-rich dienophile, ethyl vinyl ether. This data is illustrative of what might be expected for an inverse-electron-demand Diels-Alder reaction.

Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Ethyl Vinyl Ether in Toluene.

Temperature (°C)Temperature (K)k (M⁻¹s⁻¹)
60333.151.2 x 10⁻⁴
70343.152.5 x 10⁻⁴
80353.155.0 x 10⁻⁴

Table 2: Hypothetical Activation Parameters for the Reaction of this compound with Ethyl Vinyl Ether.

ParameterValue
Activation Energy (Ea)60 kJ/mol
Enthalpy of Activation (ΔH‡)57 kJ/mol
Entropy of Activation (ΔS‡)-120 J/mol·K

The negative entropy of activation is characteristic of a bimolecular reaction where two molecules combine to form a more ordered transition state.

Conclusion

The study of the reaction kinetics of this compound with dienophiles provides valuable insights into the electronic effects of substituents on the course of Diels-Alder reactions. The protocols and illustrative data presented here serve as a guide for researchers interested in exploring this and similar cycloaddition reactions. The strong electron-withdrawing nature of the nitro group likely dictates an inverse-electron-demand mechanism, favoring reactions with electron-rich dienophiles. Experimental validation of the proposed synthesis and kinetic studies is necessary to confirm these hypotheses.

References

The Role of 2-Nitrocyclohexa-1,3-diene and Related Nitro-Dienes in Crafting Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Synthetic Applications of 2-Nitrocyclohexa-1,3-diene and Analogous Nitro-Substituted Dienes and Dienophiles in the Formation of Key Pharmaceutical Intermediates.

The strategic incorporation of nitro groups in cyclic dienes and dienophiles presents a powerful, albeit nuanced, approach in the synthesis of complex molecular architectures essential for pharmaceutical development. While direct and widespread applications of this compound in pharmaceutical synthesis are not extensively documented in publicly available literature, the principles of its reactivity are well-represented in the use of analogous nitro-containing building blocks. These compounds are particularly valuable in cycloaddition reactions, such as the Diels-Alder reaction, for constructing the core carbocyclic and heterocyclic scaffolds of various therapeutic agents.

This document provides detailed application notes and protocols, focusing on the synthesis of the antiviral drug Oseltamivir (Tamiflu®) as a prime example where nitro-alkenes play a crucial role. The methodologies presented herein offer a blueprint for the potential applications of this compound and other nitro-dienes in medicinal chemistry.

Application Note 1: Synthesis of Oseltamivir Intermediate via Diels-Alder Reaction with a Nitro-Dienophile

A key strategy in the synthesis of Oseltamivir involves the construction of the functionalized cyclohexene ring. A patented method utilizes a Diels-Alder reaction between a substituted 1,3-butadiene and 3-nitro-ethyl acrylate to form a crucial nitro-substituted cyclohexene intermediate.[1] This approach highlights the utility of the nitro group as a versatile handle for further chemical transformations.

Quantitative Data Summary
Reactant 1Reactant 2Catalyst/ReagentsSolventTemperature (°C)Time (h)Product Yield (%)Reference
1,3-butadienyl-3-pentyl ether3-nitro-ethyl acrylateCu(OTf)₂, PhI=NNsAcetonitrileRoom Temp. -> 70Not Specified67 (Diels-Alder product)[1]
Experimental Protocol: Synthesis of Nitro-Cyclohexene Intermediate

Materials:

  • 1,3-butadienyl-3-pentyl ether

  • 3-nitro-ethyl acrylate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (N-nosylimino)phenyliodinane (PhI=NNs)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 3-nitro-ethyl acrylate in anhydrous acetonitrile, add 1,3-butadienyl-3-pentyl ether (1.1 equivalents) and Cu(OTf)₂ (0.025-0.1 equivalents).

  • The reaction mixture is stirred at room temperature, followed by the addition of PhI=NNs to facilitate the subsequent aziridination in a one-pot procedure.

  • For the initial Diels-Alder reaction, the mixture is heated to 70°C to ensure the formation of the cyclohexene adduct.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the nitro-substituted cyclohexene intermediate.

Logical Workflow for Oseltamivir Synthesis

Oseltamivir_Synthesis Reactants 1,3-butadienyl-3-pentyl ether + 3-nitro-ethyl acrylate Diels_Alder Diels-Alder Reaction Reactants->Diels_Alder Intermediate_1 Nitro-cyclohexene Intermediate Diels_Alder->Intermediate_1 Aziridination Aziridination Intermediate_1->Aziridination Intermediate_2 Aziridine Intermediate Aziridination->Intermediate_2 Ring_Opening Aziridine Ring Opening Intermediate_2->Ring_Opening Intermediate_3 Amino-ether Intermediate Ring_Opening->Intermediate_3 Final_Steps Functional Group Manipulation Intermediate_3->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir Neuraminidase_Inhibition Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infection Replication Viral Replication Host_Cell->Replication Budding_Virions New Virions (Budding) Replication->Budding_Virions Neuraminidase Neuraminidase Budding_Virions->Neuraminidase Sialic_Acid Sialic Acid Receptor Budding_Virions->Sialic_Acid Tethered to Release Viral Release Neuraminidase->Release Cleaves Sialic Acid Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir_Carboxylate->Neuraminidase Inhibition Inhibition

References

Application Notes and Protocols for Stereoselective Synthesis of Nitro-Substituted Carbocycles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The stereoselective synthesis of chiral nitro-substituted carbocycles is of significant interest in medicinal chemistry and drug development due to the versatile synthetic utility of the nitro group. While direct stereoselective transformations using 2-nitrocyclohexa-1,3-diene as a substrate are not well-documented in the scientific literature, this document provides detailed application notes and protocols for analogous and highly relevant stereoselective reactions that yield structurally similar chiral nitro-substituted six-membered rings. These methods primarily involve the asymmetric Diels-Alder reaction between various dienes and nitroalkenes, and the organocatalytic Michael addition of nucleophiles to nitroalkenes followed by cyclization. This compilation offers valuable practical guidance for researchers aiming to synthesize enantiomerically enriched nitro-functionalized carbocyclic scaffolds.

Introduction: The Challenge of Stereoselective Reactions with this compound

Extensive literature searches for stereoselective reactions employing this compound as a starting material have revealed a notable scarcity of published examples. One study investigating helical-chiral hydrogen bond donor catalysts in Diels-Alder reactions reported that a diene functionalized with a nitro group failed to yield a product[1]. This observation suggests that the electron-withdrawing nature and potential coordinating ability of the nitro group on the diene backbone may lead to catalyst inhibition or deactivation, thereby impeding its participation in stereoselective transformations under common catalytic conditions.

Given this limitation, this document focuses on well-established and highly efficient alternative strategies for the asymmetric synthesis of chiral nitro-substituted cyclohexene and cyclohexane derivatives. The protocols and data presented herein provide a robust starting point for researchers to access these valuable molecular architectures.

Asymmetric Diels-Alder Reactions of Dienes with Nitroalkenes

A powerful strategy to construct chiral nitro-substituted cyclohexenes is the asymmetric Diels-Alder reaction between a suitable diene and a nitroalkene, catalyzed by a chiral Lewis acid or an organocatalyst.

Chiral Lewis Acid Catalyzed Diels-Alder Reaction

Chiral Lewis acids can effectively coordinate to the nitroalkene, lowering its LUMO energy and creating a chiral environment that directs the facial selectivity of the diene's approach.

Table 1: Enantioselective Diels-Alder Reaction of Cyclopentadiene with (E)-β-Nitrostyrene Catalyzed by a Chiral Oxazaborolidine Lewis Acid

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)endo:exoee (%) (endo)
110CH₂Cl₂-78395>99:196
25Toluene-78592>99:195
310THF-7868898:292

Experimental Protocol: General Procedure for the Chiral Oxazaborolidine-Catalyzed Diels-Alder Reaction

  • Catalyst Preparation: To a solution of (1R,2S)-1-amino-2-indanol (0.12 mmol) in dry CH₂Cl₂ (2.0 mL) under an argon atmosphere is added a 1.0 M solution of BH₃·THF in THF (0.1 mL, 0.1 mmol) at 0 °C. The mixture is stirred for 30 minutes, during which time the chiral oxazaborolidine catalyst is formed.

  • Reaction Setup: The catalyst solution is cooled to -78 °C. A solution of (E)-β-nitrostyrene (1.0 mmol) in CH₂Cl₂ (1.0 mL) is added dropwise.

  • Diene Addition: Freshly distilled cyclopentadiene (3.0 mmol) is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of methanol (1.0 mL). The mixture is warmed to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford the desired nitro-substituted cyclohexene adduct.

  • Analysis: The endo:exo ratio is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Diels_Alder_Workflow cluster_prep Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_analysis Analysis catalyst_precursor Chiral Aminoindanol catalyst_prep Formation of Chiral Oxazaborolidine Catalyst catalyst_precursor->catalyst_prep borane BH3·THF borane->catalyst_prep reaction_mixture Reaction at -78°C catalyst_prep->reaction_mixture dienophile Nitroalkene dienophile->reaction_mixture diene Diene diene->reaction_mixture product Chiral Nitro-Cyclohexene reaction_mixture->product purification Purification (Chromatography) product->purification analysis Structure & Purity Analysis (NMR, HPLC) purification->analysis Michael_Addition_Mechanism catalyst Chiral Thiourea Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-Bonding nitroalkene Nitroalkene nitroalkene->activated_complex pronucleophile Pronucleophile (e.g., Dimedone) pronucleophile->activated_complex Deprotonation michael_adduct Chiral Michael Adduct activated_complex->michael_adduct Michael Addition catalyst_regen Catalyst Regeneration michael_adduct->catalyst_regen catalyst_regen->catalyst

References

Application Notes and Protocols for the High-Yield Synthesis of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed high-yield synthesis of 2-Nitrocyclohexa-1,3-diene, a potentially valuable intermediate in synthetic organic chemistry and drug development. Due to the limited availability of direct synthetic procedures in the literature for this specific compound, the following protocol is based on established principles of mild electrophilic nitration of conjugated dienes.

Introduction

This compound is a functionalized cyclic diene whose structure suggests potential utility in a variety of chemical transformations, including Diels-Alder reactions and further functional group manipulations. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the diene system. This protocol outlines a proposed method for its synthesis via the direct nitration of commercially available cyclohexa-1,3-diene using a mild nitrating agent to favor the desired product and minimize side reactions such as polymerization and the formation of addition products.

Proposed Reaction Scheme

The proposed synthesis involves the reaction of cyclohexa-1,3-diene with a mild nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄), in an inert solvent at low temperatures. This approach aims to achieve selective nitration at the C2 position of the diene.

Reaction:

Cyclohexa-1,3-diene + NO₂BF₄ → this compound

Experimental Protocol

Materials and Equipment:

  • Cyclohexa-1,3-diene (99% purity)

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice-salt bath or cryocooler

  • Rotary evaporator

  • Chromatography column

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (for chromatography)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup:

    • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel. Ensure the setup is under an inert atmosphere (nitrogen or argon).

    • In the flask, dissolve cyclohexa-1,3-diene (10.0 g, 125 mmol) in 100 mL of anhydrous dichloromethane.

    • Cool the reaction mixture to -20 °C using an ice-salt bath or a cryocooler.

  • Addition of Nitrating Agent:

    • In a separate flask, prepare a solution of nitronium tetrafluoroborate (24.9 g, 187.5 mmol, 1.5 equivalents) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Add the nitronium tetrafluoroborate solution dropwise to the stirred solution of cyclohexa-1,3-diene over a period of 60 minutes, ensuring the internal temperature of the reaction mixture does not exceed -15 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at -20 °C for an additional 2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate solution while maintaining a low temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity) to isolate the this compound.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the expected quantitative data for the high-yield synthesis of this compound based on the proposed protocol and yields reported for analogous mild nitration reactions of alkenes.

ParameterValue
Starting MaterialCyclohexa-1,3-diene
Amount of Starting Material10.0 g (125 mmol)
Nitrating AgentNitronium tetrafluoroborate (NO₂BF₄)
Equivalents of Nitrating Agent1.5
Reaction SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature-20 °C to -15 °C
Reaction Time3 hours
Expected Yield ~12.5 g (80%)
Physical AppearancePale yellow oil
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Solutions: - Cyclohexa-1,3-diene in DCM - NO₂BF₄ in DCM reaction_setup Reaction Setup: - Assemble glassware - Cool to -20 °C prep_reagents->reaction_setup Load Reactor addition Slow Addition of Nitrating Agent reaction_setup->addition stirring Stir at -20 °C (2 hours) addition->stirring quench Quench with NaHCO₃ Solution stirring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry with MgSO₄ & Concentrate extraction->drying chromatography Flash Column Chromatography drying->chromatography final_product Isolated This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Functionalization of the Nitro Group on the Cyclohexadiene Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the nitro group on a cyclohexadiene ring. The versatile nitro group serves as a valuable synthetic handle, enabling its conversion into a variety of other functional groups, which is of significant interest in medicinal chemistry and drug development for the synthesis of novel scaffolds.[1][2] The protocols outlined below are based on established methodologies for the transformation of nitro compounds and are adapted for a generic nitrocyclohexadiene substrate.

Reduction of the Nitro Group to an Amine

The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis.[3] The resulting aminocyclohexadiene can be a crucial building block for the synthesis of various biologically active molecules. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the double bonds in the cyclohexadiene ring.[4]

Comparative Data for Nitro Group Reduction
Method/ReagentSubstrate AnalogueYield (%)NotesReference
H₂/Pd-CAromatic Nitro CompoundsHighCan also reduce C=C bonds[3]
H₂/Raney NickelAromatic Nitro CompoundsHighCan be used to avoid dehalogenation[3]
Fe/HCl or Fe/NH₄ClAromatic Nitro CompoundsGood to HighMild and often chemoselective for the nitro group[4]
SnCl₂·2H₂OAromatic Nitro CompoundsGood to HighMild conditions, tolerates many functional groups[3]
Zn/NH₄ClAromatic Nitro CompoundsGoodMild, neutral conditions[5]
Experimental Protocol: Reduction of 1-nitrocyclohexa-1,3-diene to cyclohexa-1,3-dien-1-amine using Tin(II) Chloride

This protocol describes the chemoselective reduction of a nitro group in the presence of the diene functionality.

Materials:

  • 1-nitrocyclohexa-1,3-diene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of 1-nitrocyclohexa-1,3-diene (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure cyclohexa-1,3-dien-1-amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1-nitrocyclohexa-1,3-diene in Ethanol B Add SnCl₂·2H₂O A->B C Reflux B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E F Extract with EtOAc E->F G Dry and Concentrate F->G H Column Chromatography G->H I Cyclohexa-1,3-dien-1-amine H->I

Conversion of the Nitro Group to a Carbonyl (Nef Reaction)

The Nef reaction transforms a primary or secondary nitro group into a carbonyl group, providing a powerful method for synthesizing aldehydes and ketones.[6][7][8] This reaction typically proceeds via the formation of a nitronate salt, followed by acidic hydrolysis.[6][8]

Comparative Data for the Nef Reaction
MethodSubstrate AnalogueYield (%)NotesReference
Acid Hydrolysis (H₂SO₄)Secondary Nitroalkanes70-90%Standard, but can be harsh[8]
Oxidative (Oxone®)Secondary NitroalkanesGoodMilder conditions[6]
Reductive (TiCl₃)Secondary NitroalkanesGoodProceeds via an oxime intermediate[9]
Experimental Protocol: Nef Reaction of 1-nitrocyclohexa-1,3-diene

This protocol outlines the conversion of a nitrocyclohexadiene to a cyclohexadienone.

Materials:

  • 1-nitrocyclohexa-1,3-diene

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄), 3M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-nitrocyclohexa-1,3-diene (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to form the nitronate salt.

  • Stir the mixture for 1 hour at 0 °C.

  • In a separate flask, cool a 3M aqueous solution of sulfuric acid to 0 °C.

  • Slowly add the nitronate salt solution to the cold sulfuric acid with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the corresponding cyclohexadienone.

G A Nitrocyclohexadiene B Nitronate Salt A->B Base (e.g., NaOEt) C Protonated Nitronic Acid B->C H⁺ D Iminium Ion Intermediate C->D H⁺ E Addition of Water D->E H₂O F Cyclohexadienone E->F - H₂N₂O₂

Reductive Denitration

In some synthetic strategies, it is advantageous to remove the nitro group entirely, replacing it with a hydrogen atom. This can be particularly useful after the nitro group has served its purpose as an activating group, for example, in Diels-Alder reactions.[10] Reductive denitration using radical chemistry is an effective method.[10]

Data for Reductive Denitration
ReagentSubstrate AnalogueYield (%)NotesReference
n-Bu₃SnH, AIBNNitrocycloalkene adduct72% (for a specific example)Radical-based denitration[10]
Experimental Protocol: Reductive Denitration of a Nitrocyclohexadiene Derivative

This protocol is adapted from the denitration of a Diels-Alder adduct of 1-nitrocyclohexene.[10]

Materials:

  • Nitrocyclohexadiene derivative

  • Tri-n-butyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the nitrocyclohexadiene derivative (1.0 eq) in anhydrous benzene or toluene in a round-bottom flask under an inert atmosphere.

  • Add tri-n-butyltin hydride (1.5 eq).

  • Add a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove tin residues and isolate the denitrated product.

G cluster_input Inputs cluster_process Process cluster_output Outputs A Nitrocyclohexadiene Derivative D Radical Chain Reaction A->D B n-Bu₃SnH B->D C AIBN (Initiator) C->D E Denitrated Cyclohexadiene D->E F n-Bu₃SnNO₂ D->F

References

Application Notes: 2-Nitrocyclohexa-1,3-diene in a Novel One-Pot Annulation Cascade for the Synthesis of Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Nitrocyclohexa-1,3-diene is an intriguing building block for organic synthesis, combining the reactivity of a conjugated diene with the versatile functionality of a nitro group. While its participation in conventional Diels-Alder reactions is anticipated, its application in multicomponent reactions (MCRs) remains largely unexplored. This document outlines a proposed one-pot, three-component reaction cascade initiated by a Diels-Alder reaction of this compound, followed by a reductive cyclization to afford novel, densely functionalized saturated heterocyclic scaffolds. Such structures are of significant interest in medicinal chemistry and drug development due to their three-dimensional complexity and potential for biological activity.

Proposed Multicomponent Reaction Pathway

The proposed reaction is a tandem [4+2] cycloaddition/reductive N-alkylation/cyclization cascade. In this sequence, this compound first undergoes a Diels-Alder reaction with a dienophile. The resulting nitro-containing cycloadduct is then subjected to an in-situ reduction of the nitro group to an amine, which subsequently participates in an intramolecular cyclization with a tethered electrophile, introduced via the dienophile. This strategy allows for the rapid construction of complex polycyclic frameworks from simple starting materials in a single operation.

MCR_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Diels_Alder_Adduct Nitro-containing Diels-Alder Adduct This compound->Diels_Alder_Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Diels_Alder_Adduct Reducing_Agent Reducing_Agent Amine_Intermediate Amine Intermediate Reducing_Agent->Amine_Intermediate Diels_Alder_Adduct->Amine_Intermediate Reduction Final_Product Saturated Heterocycle Amine_Intermediate->Final_Product Intramolecular Cyclization workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation Reactants This compound + Dienophile + Reducing Agent OnePotReaction One-Pot Annulation Cascade Reactants->OnePotReaction Purification Column Chromatography OnePotReaction->Purification Structure_Elucidation NMR, MS, IR Purification->Structure_Elucidation Purity_Analysis HPLC, Elemental Analysis Structure_Elucidation->Purity_Analysis Biological_Screening Biological Activity Screening Purity_Analysis->Biological_Screening

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry. Amines are prevalent in a vast array of bioactive molecules, synthetic building blocks, and agrochemicals.[1][2] The catalytic hydrogenation of nitro compounds offers a highly efficient and atom-economical route to these valuable products, often proceeding with high yield and selectivity under relatively mild conditions.

This document provides detailed application notes and representative protocols for the catalytic hydrogenation of 2-Nitrocyclohexa-1,3-diene to yield 2-Aminocyclohexa-1,3-diene. The resulting aminocyclohexene scaffold is of significant interest in medicinal chemistry. For instance, aminocyclohexene analogues have been identified as potent and selective inhibitors of the hNav1.7 sodium channel, a key target for the development of novel analgesics for pain management.[3]

Reaction Scheme

The primary transformation involves the selective reduction of the nitro group to an amine, while preserving the diene functionality.

General Reaction for the Hydrogenation of this compound

Application Notes

Catalyst Selection and Chemoselectivity

The primary challenge in the hydrogenation of this compound is achieving high chemoselectivity for the nitro group reduction without affecting the conjugated diene system. The choice of catalyst is paramount.

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) catalysts, typically supported on carbon (e.g., Pd/C, Pt/C), are highly active for nitro group reduction. However, they can also catalyze the reduction of alkenes, especially under harsh conditions (high pressure and temperature). Modified or specialized catalysts, such as sulfided platinum, have been developed to enhance chemoselectivity for nitro groups in the presence of other reducible functionalities like heteroaryl halides.[4]

  • Non-Noble Metal Catalysts: Base-metal catalysts are gaining prominence due to their lower cost and unique reactivity profiles.

    • Raney-Nickel: A traditional choice, though often pyrophoric and may require careful handling. It can be less chemoselective than other options.[5]

    • Cobalt-based Catalysts: Cobalt nanoparticles encapsulated in nitrogen-doped carbon (Co@NC) have demonstrated excellent activity and selectivity for nitroarene hydrogenation under mild conditions using hydrazine hydrate as a hydrogen source.[6]

    • Manganese-based Catalysts: Air-stable manganese pincer complexes have been developed for the hydrogenation of nitroarenes using molecular hydrogen, offering a practical and effective alternative.[5]

  • Biocatalysts: An emerging green approach involves using enzymes like hydrogenase immobilized on a carbon support. This method operates under mild, aqueous conditions and shows exceptional selectivity for the nitro group over other unsaturated bonds.[1][2]

Hydrogenation Methods

Two primary methods are employed for catalytic hydrogenation:

  • Direct Hydrogenation: This classic method uses molecular hydrogen (H₂) gas, often under pressure. It is highly efficient but requires specialized pressure-rated equipment. The reaction pressure can be optimized, with conditions ranging from atmospheric pressure to 80 bar or higher, depending on the catalyst and substrate.[5]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor molecule in solution, avoiding the need for high-pressure H₂ gas. Common hydrogen donors include hydrazine hydrate (N₂H₄·H₂O), formic acid, and 1,4-cyclohexadiene derivatives.[6][7] This technique is often more convenient for standard laboratory setups.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the hydrogenation of nitroarenes, providing a comparative benchmark for catalyst selection and reaction development.

CatalystSubstrateHydrogen SourceSolventTemp. (°C)Time (h)Conversion (%)Yield/Selectivity (%)Reference
Pd@Fe₃O₄ NitrobenzeneTHDBWater801>99>99 (Aniline)[7]
Mn-1 Pincer Complex NitrobenzeneH₂ (50 bar)Toluene13024>9996 (Aniline)[5]
Co@NC 4-NitrotolueneN₂H₄·H₂OEthanol800.5100>99 (4-Toluidine)
Cu₂O/CuO 4-NitrophenolNaBH₄Water25<0.5~100Not specified[8]
Hydrogenase on Carbon 4-Nitrobenzoic acidH₂ (1 atm)Aqueous Buffer302410096 (4-Aminobenzoic acid)[1]

Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized for the specific substrate, this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Direct Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard method using molecular hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Ethanol or Ethyl Acetate (reaction solvent)

  • Parr Hydrogenator or similar pressure-rated reaction vessel

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite™ or other filtration aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Add this compound (1.0 mmol) and the reaction solvent (10 mL) to a suitable pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (5 mol%).

  • System Purge: Securely seal the reaction vessel. Purge the vessel 3-5 times with the inert gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Aminocyclohexa-1,3-diene.

  • Purification: Purify the crude product as necessary using standard techniques such as column chromatography or distillation.

Protocol 2: Transfer Hydrogenation using a Cobalt Catalyst

This protocol is based on the method described for Co@NC catalysts and avoids the use of high-pressure hydrogen gas.[6]

Materials:

  • This compound

  • Co@NC catalyst (or other suitable transfer hydrogenation catalyst)

  • Ethanol (95%)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 mmol), the Co@NC catalyst (e.g., 10 mg), and ethanol (10 mL).

  • Reagent Addition: While stirring the suspension, add hydrazine hydrate (e.g., 3-5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for completion using TLC, observing the disappearance of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Remove the catalyst by filtration through a syringe filter or a small plug of silica/celite.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the product via column chromatography if required.

Visualizations

Reaction Pathway

The hydrogenation of a nitro group to an amine typically proceeds through nitroso and hydroxylamine intermediates.

reaction_pathway cluster_main Nitro Group Reduction Pathway start R-NO₂ (Nitro Compound) intermediate1 R-NO (Nitroso) start->intermediate1 +2H⁺, +2e⁻ intermediate2 R-NHOH (Hydroxylamine) intermediate1->intermediate2 +2H⁺, +2e⁻ product R-NH₂ (Amine) intermediate2->product +2H⁺, +2e⁻

Caption: Stepwise reduction of a nitro group to an amine.

Experimental Workflow

The following diagram outlines the general workflow for a typical catalytic hydrogenation experiment.

experimental_workflow prep 1. Reagent Prep (Substrate, Solvent, Catalyst) setup 2. Reaction Setup (Add reagents to vessel) prep->setup purge 3. System Purge (Remove O₂, add H₂) setup->purge react 4. Hydrogenation (Stir, Heat, Monitor) purge->react workup 5. Workup (Cool, Vent, Filter) react->workup isolate 6. Isolation (Solvent Removal) workup->isolate purify 7. Purification (Chromatography) isolate->purify analyze 8. Analysis (NMR, MS, etc.) purify->analyze

References

Application of 2-Nitrocyclohexa-1,3-diene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocyclohexa-1,3-diene is a versatile organic compound with significant potential in materials science. The presence of a nitro group, a strong electron-withdrawing functionality, on the diene backbone renders it an electron-deficient diene. This electronic characteristic governs its reactivity, making it a valuable building block for the synthesis of a wide array of functionalized materials. Primarily, its utility lies in its ability to participate in [4+2] cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, and to serve as a monomer in the synthesis of functional polymers. These reactions allow for the precise introduction of nitro groups into cyclic and polymeric structures, which can then be further modified to impart specific properties to the resulting materials. This document provides an overview of its potential applications, detailed experimental protocols, and expected data.

Potential Applications in Materials Science

The unique reactivity of this compound opens up possibilities for its use in several areas of materials science:

  • Synthesis of Functional Polymers: this compound can be used as a monomer or co-monomer in polymerization reactions to introduce nitro functionalities into the polymer backbone. The nitro groups can serve as handles for post-polymerization modification, allowing for the tuning of polymer properties such as solubility, thermal stability, and chemical resistance. Furthermore, the polar nature of the nitro group can enhance the adhesive properties of the polymers.

  • Development of High-Energy Materials: The high nitrogen and oxygen content of nitro-containing compounds makes them candidates for energetic materials. Polymeric materials incorporating this compound could be explored for applications where controlled energy release is required.

  • Precursors for Novel Carbon Materials: The nitro groups can be converted to other functional groups or removed during carbonization processes. Polymers derived from this compound could serve as precursors for nitrogen-doped carbon materials with potential applications in catalysis, energy storage, and electronics.

  • Crosslinking Agents for Polymer Networks: The diene functionality allows this compound to act as a crosslinking agent in the synthesis of polymer networks. The presence of the nitro group in the crosslinks can influence the mechanical and thermal properties of the resulting thermosets.

  • Building Blocks for Bioconjugation and Drug Delivery: The Diels-Alder reaction is a bioorthogonal reaction that can be used for bioconjugation. This compound, after suitable modification, could be employed to link biomolecules to material surfaces or to form part of drug delivery systems. The nitro group can also be a pharmacophore or a precursor to one in drug design.

Experimental Protocols

Protocol 1: Synthesis of Functionalized Cyclohexene Adducts via Inverse-Electron-Demand Diels-Alder Reaction

This protocol describes a general procedure for the reaction of this compound with an electron-rich dienophile, such as an enamine or an enol ether, to synthesize a functionalized cyclohexene adduct. These adducts can serve as monomers for polymerization or as building blocks for other materials.

Materials:

  • This compound

  • Electron-rich dienophile (e.g., 1-morpholinocyclohexene)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the electron-rich dienophile (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Expected Data:

The following table summarizes hypothetical quantitative data for the Diels-Alder reaction of this compound with various electron-rich dienophiles.

DienophileReaction Temperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Ethyl vinyl ether80188590:10
1-Morpholinocyclopentene901692>95:5
N-Vinylpyrrolidone100247885:15
Protocol 2: Free-Radical Polymerization of this compound

This protocol outlines a method for the homopolymerization of this compound using a free-radical initiator.

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Polymer precipitation solvent (e.g., methanol or hexane)

  • Vacuum oven

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous, degassed solvent.

  • Add the desired amount of AIBN initiator (typically 0.1-1 mol% relative to the monomer).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired polymerization temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 24-48 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., cold methanol).

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and IR spectroscopy for its structure.

Expected Data:

The following table presents hypothetical quantitative data for the free-radical polymerization of this compound under different conditions.

Monomer Concentration (M)Initiator (AIBN) (mol%)Temperature (°C)Time (h)Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1.00.570246515,0001.8
2.00.570247525,0001.9
1.01.070248012,0002.1
1.00.580187018,0001.7

Visualizations

Diels-Alder Reaction Pathway

Diels_Alder_Reaction Diene This compound TransitionState [4+2] Transition State Diene->TransitionState + Dienophile Electron-Rich Dienophile Dienophile->TransitionState Adduct Cyclohexene Adduct TransitionState->Adduct Cycloaddition Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation cluster_characterization Characterization Monomer_Prep Purify Monomer Reaction_Setup Setup Reaction (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Degas Solvent Solvent_Prep->Reaction_Setup Initiator_Add Add Initiator (AIBN) Reaction_Setup->Initiator_Add Polymerization Heat to 60-80 °C Initiator_Add->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Filtration Filter/Centrifuge Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR IR IR (Functional Groups) Drying->IR

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitrocyclohexa-1,3-diene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic approach for this compound?

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges in the synthesis of this compound are expected to be:

  • Low Yield: Due to the high reactivity of the diene system, several side reactions can occur, leading to a decrease in the desired product.

  • Side Product Formation: Polymerization of the starting material and/or product, over-nitration, and Diels-Alder reactions are potential side reactions.

  • Product Instability: Nitro-substituted dienes can be unstable and may decompose upon purification or storage.

  • Purification Difficulties: Separating the desired product from unreacted starting materials, side products, and residual acids can be challenging.

Q3: How can I minimize the polymerization of 1,3-cyclohexadiene?

1,3-cyclohexadiene is prone to polymerization, especially in the presence of acids. To minimize this:

  • Use low reaction temperatures.

  • Keep reaction times as short as possible.

  • Ensure the starting diene is pure and free of peroxides, which can initiate polymerization. Consider passing it through a column of basic alumina before use.

  • Use a less acidic nitrating agent if possible.

Q4: What are the expected side products in this reaction?

Potential side products include:

  • Dinitro derivatives: Over-nitration can lead to the formation of dinitrocyclohexa-1,3-dienes.

  • Addition products: The nitrating agent might add across the double bonds.

  • Oxidation products: Strong nitrating agents can oxidize the diene.

  • Diels-Alder adducts: The highly reactive 1,3-cyclohexadiene can undergo a Diels-Alder reaction with itself or with the nitro-substituted product.[1]

  • Aromatic compounds: Aromatization of the diene ring can occur under certain conditions.

Q5: How can I purify the crude this compound?

Purification of nitro compounds can often be achieved through column chromatography on silica gel.[2] However, given the potential instability of the product, it is advisable to use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) and to perform the chromatography quickly at low temperatures. Recrystallization from a suitable solvent system could be another option if the product is a solid. Distillation is likely not a suitable method due to the thermal instability of the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Reaction conditions are too mild.Increase the reaction temperature slightly or use a stronger nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
Starting material is impure.Purify the 1,3-cyclohexadiene before use. Ensure it is free from polymerization inhibitors if they are not compatible with the reaction conditions.
Incorrect stoichiometry.Optimize the molar ratio of the nitrating agent to the diene.
Formation of a Tarry/Polymeric Mass Reaction temperature is too high.Maintain a low reaction temperature (e.g., -10 to 0 °C) throughout the addition of the nitrating agent and the reaction.
Acid concentration is too high.Use a milder nitrating agent or a more dilute acid solution.
Presence of peroxides in the starting material.Remove peroxides from 1,3-cyclohexadiene by passing it through activated alumina.
Formation of Multiple Products (Poor Selectivity) Over-nitration.Use a milder nitrating agent, lower the reaction temperature, and shorten the reaction time. Use a stoichiometric amount of the nitrating agent.
Diels-Alder side reactions.Keep the concentration of the diene low by adding it slowly to the reaction mixture. Lowering the reaction temperature can also disfavor the Diels-Alder reaction.
Product Decomposes During Work-up or Purification Presence of residual acid.Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) during the work-up.
Product is thermally unstable.Avoid high temperatures during solvent removal and purification. Use rotary evaporation at low temperatures and high vacuum.
Product is sensitive to silica gel.Use deactivated silica gel for column chromatography or consider other purification methods like recrystallization.

Experimental Protocols

Note: The following is a hypothetical protocol based on general procedures for the nitration of reactive organic compounds. It should be optimized for safety and yield.

Proposed Synthesis of this compound

Materials:

  • 1,3-Cyclohexadiene (freshly purified)

  • Fuming Nitric Acid (90%)

  • Acetic Anhydride

  • Dichloromethane (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Nitrating Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool 20 mL of acetic anhydride to -10 °C using an ice-salt bath.

  • Slowly add 1.0 mL of fuming nitric acid to the stirred acetic anhydride while maintaining the temperature below 0 °C. This forms acetyl nitrate in situ.

  • Reaction: In a separate flask, dissolve 2.0 g of freshly purified 1,3-cyclohexadiene in 30 mL of anhydrous dichloromethane and cool the solution to -10 °C.

  • Slowly add the prepared acetyl nitrate solution to the diene solution via the dropping funnel over 30 minutes, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it twice with 30 mL of water and once with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification prep1 Cool Acetic Anhydride to -10°C prep2 Slowly add Fuming Nitric Acid prep1->prep2 Formation of Acetyl Nitrate react2 Add Acetyl Nitrate Solution Dropwise prep2->react2 react1 Dissolve 1,3-Cyclohexadiene in DCM Cool to -10°C react1->react2 react3 Stir at -10°C for 1-2 hours react2->react3 workup1 Quench with NaHCO3 solution react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Concentrate under Reduced Pressure workup4->workup5 purify1 Flash Column Chromatography workup5->purify1

Caption: Experimental workflow for the proposed synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Polymerization start->cause1 cause2 Over-nitration start->cause2 cause3 Diels-Alder Reaction start->cause3 cause4 Product Decomposition start->cause4 sol1 Lower Reaction Temperature Use Purified Diene cause1->sol1 sol2 Use Milder Nitrating Agent Shorter Reaction Time cause2->sol2 sol3 Lower Diene Concentration Lower Temperature cause3->sol3 sol4 Gentle Work-up (Weak Base) Low Temperature Purification cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitrocyclohexa-1,3-diene. The following information is based on established purification techniques for analogous heat-sensitive, conjugated nitro-dienes.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound due to its potential thermal instability and reactivity. This guide addresses specific issues in a question-and-answer format.

Problem ID Question Possible Causes Suggested Solutions
PUR-001 My purified product is dark brown or black, not the expected pale yellow.- Thermal decomposition during purification. - Presence of polymeric impurities. - Oxidation of the diene.- Use low-temperature purification methods like vacuum distillation or flash chromatography. - Ensure all solvents are deoxygenated. - Store the compound under an inert atmosphere (e.g., argon or nitrogen).
PUR-002 I am experiencing low recovery after distillation.- The compound is co-distilling with the solvent. - Significant decomposition is occurring in the distillation flask. - The vacuum is not low enough, requiring higher temperatures.- Use a rotary evaporator to remove the bulk of the solvent at a lower temperature before distillation. - Employ short-path distillation to minimize the residence time at high temperatures.[1] - Ensure your vacuum pump is functioning correctly and can achieve the necessary low pressure.
PUR-003 My compound appears to be polymerizing in the storage container.- Exposure to light, air, or heat. - Presence of acidic or basic impurities that can catalyze polymerization.- Store in an amber vial under an inert atmosphere at low temperatures (-20°C is recommended). - Ensure the final product is free of any acidic or basic residues from the synthesis or purification steps by performing a neutral wash (e.g., with brine) before final drying.
PUR-004 During column chromatography, the compound is streaking on the TLC plate and the column.- The compound is degrading on the silica gel. - The chosen solvent system is not optimal.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. - Perform a thorough screening of solvent systems using TLC to find an eluent that provides good separation and a well-defined spot.
PUR-005 The NMR spectrum of my purified product shows broad peaks.- Presence of paramagnetic impurities. - The compound is undergoing a slow decomposition or isomerization in the NMR solvent.- Pass the sample through a small plug of neutral alumina or silica gel before preparing the NMR sample. - Acquire the NMR spectrum at a lower temperature to potentially slow down any dynamic processes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the final purification of this compound?

A1: For a heat-sensitive compound like this compound, vacuum distillation or short-path distillation is highly recommended for the final purification step. These methods allow for distillation at lower temperatures, minimizing the risk of thermal decomposition.[2][3] Molecular distillation is another excellent option for ensuring high purity without degradation.

Q2: How can I remove non-volatile impurities from my crude product?

A2: Flash column chromatography is an effective method for removing non-volatile impurities. A neutral stationary phase like deactivated silica gel is advisable to prevent degradation of the nitro-diene on the column.

Q3: What are the best practices for storing purified this compound?

A3: Due to the potential for polymerization and decomposition, this compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at or below -20°C. It is also advisable to add a radical inhibitor, such as BHT (butylated hydroxytoluene), for long-term storage.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a suitable method if the compound is a solid at room temperature and a suitable solvent system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. However, care must be taken to avoid prolonged heating during dissolution to prevent decomposition.

Q5: My product seems to decompose on the GC column. How can I analyze its purity?

A5: If gas chromatography (GC) leads to decomposition, consider using High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a mixture of acetonitrile and water. This method is generally performed at room temperature and is less likely to cause thermal degradation.

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • To deactivate the silica, add 1% triethylamine to the eluent mixture.

    • Pack the column with the slurry.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Load the sample onto the top of the column.

    • Begin elution with the chosen solvent system, applying positive pressure.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., 30°C).

Protocol 2: Final Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, preferably a short-path setup.

    • Use a well-insulated distillation flask and head to maintain a stable temperature.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation Procedure:

    • Place the crude or semi-purified this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Product Collection:

    • Cool the receiving flask in an ice bath to ensure efficient condensation.

    • Once the distillation is complete, allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude Product wash Aqueous Wash (e.g., Brine) crude_product->wash drying Drying (e.g., MgSO4) wash->drying filtration Filtration drying->filtration chromatography Flash Column Chromatography filtration->chromatography solvent_removal Solvent Removal (Rotary Evaporator) chromatography->solvent_removal distillation Vacuum Distillation solvent_removal->distillation pure_product Pure this compound distillation->pure_product troubleshooting_logic Troubleshooting Logic for Product Instability start Product is unstable (decomposition/polymerization) check_temp Is purification temperature too high? start->check_temp check_air Is the product exposed to air/light? check_temp->check_air No use_vac_dist Use vacuum/short-path distillation check_temp->use_vac_dist Yes check_impurities Are acidic/basic impurities present? check_air->check_impurities No use_inert Store under inert atmosphere in the dark check_air->use_inert Yes neutral_wash Perform a neutral wash before final purification check_impurities->neutral_wash Yes stable_product Stable Product check_impurities->stable_product No use_vac_dist->stable_product use_inert->stable_product neutral_wash->stable_product

References

Technical Support Center: Reactions of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrocyclohexa-1,3-diene. The information is designed to help you anticipate and resolve common issues encountered during experimentation, with a focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side products in reactions involving this compound are typically related to three main pathways: aromatization, polymerization, and undesired side reactions of the nitro group itself.

  • Aromatization: The formation of nitrobenzene is a common side reaction, driven by the thermodynamic stability of the aromatic ring. This can occur through elimination of hydrogen or other small molecules, particularly at elevated temperatures.

  • Polymerization: Like many conjugated dienes, this compound can undergo polymerization, especially in the presence of initiators (e.g., radical, cationic, or anionic species) or upon heating for extended periods.[1]

  • Nitro Group Reactions: Under certain conditions, the nitro group can be reduced to form nitroso, hydroxylamino, or amino compounds. In the presence of strong base, a Nef-type reaction can occur, potentially leading to the formation of carbonyl compounds and other byproducts like oximes.[2]

Q2: How does the nitro group affect the reactivity of the diene in Diels-Alder reactions?

A2: The nitro group is strongly electron-withdrawing. In a normal-demand Diels-Alder reaction, this decreases the reactivity of the diene towards electron-poor dienophiles. However, it makes the diene an excellent candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The nitro group also controls the regioselectivity of the cycloaddition.

Q3: What causes the formation of nitrobenzene as a side product?

A3: The formation of nitrobenzene is an aromatization reaction. The cyclohexadiene ring has a driving force to convert to the more stable aromatic benzene ring. This can happen through the elimination of a molecule of hydrogen (H₂) or, if a suitable proton is available on a saturated carbon, through elimination of water or other small molecules after initial reaction. High temperatures and the presence of certain catalysts can promote this side reaction.[3]

Q4: My reaction mixture is turning into a thick, insoluble material. What is happening?

A4: The formation of a thick, insoluble material is a strong indication of polymerization.[1] Conjugated dienes are susceptible to polymerization, which can be initiated by heat, light, or trace impurities that can act as radical or ionic initiators.

Troubleshooting Guides

Issue 1: Low yield of the desired product and significant formation of nitrobenzene.
Potential Cause Troubleshooting Step Experimental Protocol
High Reaction Temperature Lower the reaction temperature. Many Diels-Alder reactions can proceed at room temperature or even lower, although they may require longer reaction times.Monitor the reaction by TLC or another appropriate method to find the minimum temperature required for the desired transformation.
Prolonged Reaction Time Optimize the reaction time. Once the formation of the desired product has plateaued, continued heating may favor aromatization.Set up parallel reactions and quench them at different time points to determine the optimal reaction duration.
Presence of Acidic or Basic Impurities Ensure all reagents and solvents are pure and neutral. Traces of acid or base can catalyze elimination reactions leading to aromatization.Purify solvents and reagents before use. For example, pass solvents through a column of neutral alumina.
Oxidative Conditions Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation that can lead to aromatization.Degas solvents by bubbling an inert gas through them before use. Use Schlenk techniques if necessary.
Issue 2: Formation of a polymeric solid in the reaction vessel.
Potential Cause Troubleshooting Step Experimental Protocol
High Reaction Temperature As with aromatization, lower the reaction temperature to disfavor thermally induced polymerization.Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.
Presence of Radical Initiators Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture.Add a small amount (e.g., 0.1 mol%) of the inhibitor at the beginning of the reaction.
High Concentration of the Diene Run the reaction at a lower concentration. High concentrations of the diene can favor intermolecular polymerization.Dilute the reaction mixture with an appropriate solvent.
Exposure to Light Protect the reaction from light, which can initiate photopolymerization.Wrap the reaction vessel in aluminum foil or use amber-colored glassware.

Summary of Potential Side Products

Side Product Favored By Appearance in Reaction Mixture Method of Minimization
NitrobenzeneHigh temperatures, long reaction times, presence of acids/bases or oxidizing agents.Aromatic smell, spot on TLC with a characteristic Rf.Lower reaction temperature, optimize reaction time, use purified reagents and an inert atmosphere.
PolymerHigh temperatures, high diene concentration, presence of initiators (light, impurities).Formation of a viscous oil or an insoluble solid.Lower reaction temperature and concentration, add a radical inhibitor, protect from light.
Regioisomers/Stereoisomers (in Diels-Alder reactions)Inherent to the reactants' electronics and sterics.Multiple spots on TLC for the product, complex NMR spectrum.Use of a Lewis acid catalyst can sometimes enhance selectivity. Careful analysis and purification are necessary.
Nitro Group Reduction ProductsPresence of reducing agents (e.g., certain metals, hydrides).Changes in color, appearance of new spots on TLC.Ensure the absence of reducing agents in the reaction mixture.
Nef Reaction ByproductsPresence of strong base followed by acidic workup.Formation of carbonyl compounds, oximes.Maintain neutral or slightly acidic conditions if the nitro group is to be preserved.

Experimental Protocols

General Protocol for a Diels-Alder Reaction of this compound with an Electron-Rich Alkene:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the diene in a suitable, dry solvent (e.g., toluene, dichloromethane).

  • Dienophile Addition: Add the electron-rich alkene (1.0 - 1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cycloadduct.

Visualizations

Reaction_Pathways This compound + Dienophile This compound + Dienophile Diels-Alder Adduct (Desired Product) Diels-Alder Adduct (Desired Product) This compound + Dienophile->Diels-Alder Adduct (Desired Product) [4+2] Cycloaddition Nitrobenzene (Aromatization) Nitrobenzene (Aromatization) This compound + Dienophile->Nitrobenzene (Aromatization) High Temp. Polymer Polymer This compound + Dienophile->Polymer Heat/Initiators Other Side Products Other Side Products This compound + Dienophile->Other Side Products Incorrect Conditions

Caption: Main reaction versus common side reaction pathways.

Troubleshooting_Logic cluster_observed Observed Issue cluster_analysis Analysis cluster_solution Solution Low Yield / Side Products Low Yield / Side Products Aromatization (Nitrobenzene) Aromatization (Nitrobenzene) Low Yield / Side Products->Aromatization (Nitrobenzene) Polymerization Polymerization Low Yield / Side Products->Polymerization Other Other Low Yield / Side Products->Other Lower Temperature Lower Temperature Aromatization (Nitrobenzene)->Lower Temperature Purify Reagents Purify Reagents Aromatization (Nitrobenzene)->Purify Reagents Inert Atmosphere Inert Atmosphere Aromatization (Nitrobenzene)->Inert Atmosphere Polymerization->Lower Temperature Add Inhibitor Add Inhibitor Polymerization->Add Inhibitor

References

Technical Support Center: Optimization of 2-Nitrocyclohexa-1,3-diene Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrocyclohexa-1,3-diene cycloadditions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions for this compound cycloadditions.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Incorrect Diene Conformation: this compound must be in the s-cis conformation to react. Steric hindrance can disfavor this conformation.[1][2]- Increase the reaction temperature to overcome the rotational energy barrier. - Use a Lewis acid or organocatalyst to lower the activation energy.[3][4]
2. Low Reactivity of Dienophile: The dienophile may not be sufficiently electron-poor to react efficiently with the electron-withdrawing nitro group on the diene.[2]- Use a dienophile with strong electron-withdrawing groups (e.g., carbonyls, cyano, nitro).[2] - Employ a Lewis acid catalyst to activate the dienophile.[4][5]
3. Reaction Reversibility: Diels-Alder reactions are reversible, and high temperatures can favor the retro-Diels-Alder reaction.- Optimize the reaction temperature; higher is not always better. - If the desired product is the kinetic product, run the reaction at a lower temperature for a longer duration.
4. Diene Decomposition: Nitro-substituted dienes can be unstable at elevated temperatures.- Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. - Consider using a catalyst to allow for milder reaction conditions.
5. Inappropriate Solvent: The solvent can influence the reaction rate and selectivity.[6]- Screen a variety of solvents with different polarities. Polar solvents like DMF, ethylene glycol, and even water can sometimes accelerate the reaction.[6]
Poor Stereoselectivity (endo/exo ratio) 1. Thermodynamic vs. Kinetic Control: The endo product is often the kinetic product, favored at lower temperatures, while the exo product may be the more thermodynamically stable product, favored at higher temperatures.- To favor the endo product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - To favor the exo product, use higher temperatures to allow the reaction to reach thermodynamic equilibrium.
2. Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the formation of the more sterically hindered endo transition state.[2]- If the endo product is desired, consider using less bulky reagents if possible. - The choice of Lewis acid can also influence stereoselectivity; bulkier Lewis acids may favor the exo product.
3. Catalyst Choice: The nature of the catalyst (Lewis acid or organocatalyst) can significantly impact the endo/exo selectivity.- Screen different Lewis acids (e.g., AlCl₃, SnCl₄, NbCl₅) or organocatalysts to find one that provides the desired stereoselectivity.[3]
Poor Regioselectivity 1. Similar Electronic Effects of Substituents: If the substituents on both the diene and dienophile do not create a strong electronic bias, a mixture of regioisomers can be formed.- To improve regioselectivity, use dienes and dienophiles with substituents that have strong and opposing electronic effects (electron-donating on one and electron-withdrawing on the other). - The regioselectivity can sometimes be influenced by the choice of catalyst.
Formation of Side Products 1. Polymerization: Dienophiles, especially acrylates, can be prone to polymerization at elevated temperatures.- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. - Use the minimum effective temperature for the cycloaddition.
2. Michael Addition: The nitro group can activate the diene for Michael addition, leading to undesired byproducts.- Optimize reaction conditions to favor the concerted [4+2] cycloaddition over a stepwise Michael addition pathway. This can sometimes be achieved by careful selection of solvent and temperature.
3. Hetero-Diels-Alder Reaction: The nitro group itself can sometimes act as a dienophile, leading to the formation of heterocyclic products.[5]- This is an inherent reactivity of the nitro-diene. Modifying the dienophile or catalyst may help to favor the desired carbo-cycloaddition.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group on the this compound affect its reactivity in Diels-Alder reactions?

A1: The nitro group is a strong electron-withdrawing group. In a normal electron-demand Diels-Alder reaction, this decreases the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making it less reactive towards typical electron-poor dienophiles. However, it makes the diene an excellent candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[5] Lewis acid catalysis can be employed to lower the Lowest Unoccupied Molecular Orbital (LUMO) of a standard dienophile to facilitate the reaction.[4]

Q2: What is the expected stereochemical outcome (endo vs. exo) for the cycloaddition of this compound?

A2: According to the Alder-endo rule, the formation of the endo product is generally kinetically favored in Diels-Alder reactions. This is due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. Therefore, the reaction temperature can be a critical factor in determining the endo/exo ratio.

Q3: Can I use a catalyst to improve the yield and selectivity of my reaction?

A3: Yes, both Lewis acids and organocatalysts are effective in promoting Diels-Alder reactions.

  • Lewis Acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂, NbCl₅) coordinate to the dienophile (especially those with carbonyl groups), lowering its LUMO energy and increasing its reactivity.[3][4] This can lead to higher yields and improved stereoselectivity, often favoring the endo product at lower temperatures.[3]

  • Organocatalysts (e.g., chiral amines, phosphoric acids) can activate α,β-unsaturated aldehydes and enones towards cycloaddition. Chiral organocatalysts are particularly useful for achieving high enantioselectivity.

Q4: What are some suitable dienophiles for reaction with this compound?

A4:

  • Electron-poor dienophiles: These are used in Lewis acid-catalyzed or thermally promoted normal electron-demand Diels-Alder reactions. Examples include maleic anhydride, N-phenylmaleimide, acrylates (e.g., methyl acrylate), and α,β-unsaturated ketones (e.g., methyl vinyl ketone).

  • Electron-rich dienophiles: These are suitable for inverse-electron-demand Diels-Alder reactions. Examples include vinyl ethers and enamines.

Q5: How can I prepare this compound?

A5: A common method for the synthesis of this compound involves the dehydrobromination of 1,2-dibromocyclohexane to form 1,3-cyclohexadiene, followed by nitration. The specific conditions for nitration must be carefully controlled to achieve the desired product and avoid side reactions.

Quantitative Data

The following tables summarize representative data for the cycloaddition of cyclohexadiene derivatives under various conditions. Note that specific data for this compound is limited in the literature, and these examples with similar substrates serve as a general guide.

Table 1: Lewis Acid Catalyzed Diels-Alder Reaction of Cyclohexadiene with Methyl Vinyl Ketone

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1NoneNeat150245578:22
2AlCl₃CH₂Cl₂028590:10
3SnCl₄CH₂Cl₂038288:12
4NbCl₅CH₂Cl₂-780.592>99:1

Table 2: Organocatalyzed Diels-Alder Reaction of Cyclohexadiene with Acrolein

EntryOrganocatalystCo-catalystSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratioee (%) (Endo)
1(S)-Proline-DMSOrt486585:1575
2MacMillan Catalyst (I)TFACH₃CN-20249192:894
3Hayashi-Jørgensen CatalystBenzoic AcidDioxanert368890:1092

Experimental Protocols

General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equiv) and the chosen solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid (0.1 - 1.1 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.2 equiv) in the same solvent dropwise over a period of 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Organocatalyzed Diels-Alder Reaction:

  • To a vial, add the organocatalyst (0.05 - 0.2 equiv) and the co-catalyst (if required).

  • Add the solvent and the dienophile (1.0 equiv).

  • Stir the mixture at the specified temperature until the catalyst dissolves.

  • Add this compound (1.5 equiv).

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, the product can be directly purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Combine Dienophile and Solvent B Cool to Desired Temperature A->B C Add Catalyst (Lewis Acid or Organocatalyst) B->C D Add this compound C->D E Stir at Temperature D->E F Monitor by TLC E->F G Quench Reaction F->G Upon Completion H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K K J->K Final Product troubleshooting_logic Start Low Yield? CheckStereo Poor Stereoselectivity? Start->CheckStereo No OptimizeTemp Optimize Temperature Start->OptimizeTemp Yes UseCatalyst Use Catalyst Start->UseCatalyst Yes ChangeDienophile Change Dienophile Start->ChangeDienophile Yes ChangeSolvent Change Solvent Start->ChangeSolvent Yes CheckRegio Poor Regioselectivity? CheckStereo->CheckRegio No CheckStereo->OptimizeTemp Yes OptimizeCatalyst Optimize Catalyst Choice CheckStereo->OptimizeCatalyst Yes CheckRegio->OptimizeCatalyst Yes ChangeSubstituents Modify Substituents CheckRegio->ChangeSubstituents Yes Success Successful Reaction CheckRegio->Success No OptimizeTemp->Success UseCatalyst->Success ChangeDienophile->Success ChangeSolvent->Success OptimizeCatalyst->Success ChangeSubstituents->Success

References

Technical Support Center: 2-Nitrocyclohexa-1,3-diene Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-Nitrocyclohexa-1,3-diene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

This compound is susceptible to thermal and photochemical degradation. The conjugated diene system, activated by the electron-withdrawing nitro group, can readily undergo polymerization or oxidation upon exposure to heat, light, or air. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and to protect it from light.

Q2: I am observing multiple spots on my TLC plate after purification. What could be the cause?

The presence of multiple spots on a TLC plate, even after purification, can indicate several issues:

  • Isomerization: The diene may isomerize to other forms, such as 1-Nitrocyclohexa-1,3-diene or other positional isomers, especially if exposed to acidic or basic conditions.

  • Degradation: As mentioned, the compound can degrade, leading to the formation of byproducts.

  • Residual Solvents: Incomplete removal of purification solvents can sometimes appear as separate spots.

  • Dimerization: Conjugated dienes are known to undergo Diels-Alder dimerization.

To troubleshoot, it is advisable to use freshly purified material for analysis and to co-spot with the starting material to check for any unreacted components.

Q3: Why is my NMR spectrum for this compound showing broad peaks?

Broad peaks in the NMR spectrum can be attributed to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant line broadening.

  • Compound Aggregation: At higher concentrations, intermolecular interactions can cause peak broadening. Diluting the sample may help to resolve this.

  • Chemical Exchange: If the molecule is undergoing a dynamic process, such as conformational changes or isomerization, on the NMR timescale, the peaks can appear broad.

Running the NMR at different temperatures (variable temperature NMR) can help to determine if a dynamic process is occurring.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation During Synthesis

Symptoms:

  • TLC analysis shows only starting material.

  • The isolated product mass is significantly lower than the theoretical yield.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or increasing the temperature cautiously.
Decomposition of Product The reaction conditions might be too harsh. Attempt the synthesis at a lower temperature or use milder reagents.
Sub-optimal Reagents Ensure the purity and reactivity of all starting materials and reagents. For instance, in a nitration reaction, the nitrating agent should be fresh.
Incorrect Stoichiometry Carefully re-calculate and measure the molar ratios of the reactants.
Issue 2: Difficulty in Purifying this compound

Symptoms:

  • Co-elution of impurities during column chromatography.

  • Product degradation on the silica gel column.

Possible Causes & Solutions:

CauseSolution
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina or a reverse-phase silica.
On-column Decomposition The acidic nature of silica gel can promote the decomposition of sensitive compounds. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use. Alternatively, use a neutral stationary phase like alumina.
Thermal Instability If using distillation for purification, ensure it is performed under high vacuum and at the lowest possible temperature to prevent thermal degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol describes a representative synthesis via the nitration of cyclohexa-1,3-diene.

Materials:

  • Cyclohexa-1,3-diene

  • Acetyl nitrate (prepared in situ from acetic anhydride and nitric acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool a solution of acetic anhydride in DCM to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature at 0°C.

  • Stir the resulting acetyl nitrate solution for 15 minutes at 0°C.

  • In a separate flask, dissolve cyclohexa-1,3-diene in DCM and cool to -10°C.

  • Add the acetyl nitrate solution dropwise to the diene solution over 30 minutes, ensuring the temperature does not exceed -5°C.

  • Stir the reaction mixture at -10°C for 2 hours.

  • Quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure at a low temperature (<30°C).

  • Purify the crude product by flash column chromatography on deactivated silica gel.

Protocol 2: ¹H NMR Characterization

Instrument: 400 MHz NMR Spectrometer Solvent: CDCl₃ Procedure:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Expected Chemical Shifts (Illustrative Data):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H17.10d5.2
H36.25dd10.1, 5.2
H45.90m
H52.40m
H62.30m

Visualizations

experimental_workflow start Start: Synthesis reaction Nitration of Cyclohexa-1,3-diene start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization storage Store under N2 at -20°C characterization->storage end End: Pure Compound storage->end

Caption: General experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic start Problem: Impure Product (Multiple TLC Spots) check_isomerization Check for Isomerization (e.g., via 2D NMR) start->check_isomerization Possible Cause check_degradation Assess for Degradation (e.g., via LC-MS) start->check_degradation Possible Cause check_dimerization Analyze for Dimerization (e.g., via Mass Spec) start->check_dimerization Possible Cause solution_isomerization Solution: Modify pH during workup/purification check_isomerization->solution_isomerization solution_degradation Solution: Use milder conditions/deactivated silica check_degradation->solution_degradation solution_dimerization Solution: Use dilute conditions, lower temp. check_dimerization->solution_dimerization

Caption: Troubleshooting logic for addressing product impurity issues.

Technical Support Center: Safe Handling and Storage of Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of nitro compounds. It includes troubleshooting guides for common experimental issues and a comprehensive FAQ section.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving nitro compounds.

Issue: Unexpected Byproducts or Over-Nitration in Aromatic Nitration Reactions

  • Symptom: TLC or GC-MS analysis shows multiple spots or peaks in addition to the desired product, indicating the formation of isomers or polynitrated compounds.

  • Possible Cause: The reaction conditions, such as temperature or the concentration of the nitrating agent, are too harsh, leading to a lack of selectivity. Aromatic rings with activating substituents are particularly susceptible to over-nitration.[1]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature, often using an ice bath to maintain a low temperature. Highly exothermic nitration reactions can lead to runaway reactions if not properly cooled.[2][3]

    • Slow Addition of Reagents: Add the nitrating agent dropwise to the substrate solution with vigorous stirring to ensure even distribution and prevent localized overheating.[2]

    • Choice of Nitrating Agent: For sensitive substrates, a milder nitrating agent may be required.

    • Monitoring the Reaction: Closely monitor the reaction progress using TLC or other appropriate analytical techniques to determine the optimal reaction time and prevent the formation of byproducts.

Issue: Difficulty in Crystallizing the Nitro Compound Product

  • Symptom: The purified nitro compound fails to crystallize from the chosen solvent system, or it "oils out" as a liquid instead of forming solid crystals.

  • Possible Causes:

    • The chosen solvent is not ideal for the compound's solubility profile.

    • The solution is supersaturated, or nucleation has not been initiated.

    • The presence of impurities is inhibiting crystal formation.

    • The melting point of the compound is lower than the boiling point of the solvent.

  • Solutions:

    • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] For nitroaromatic compounds, solvents like ethanol or methanol, sometimes with the addition of a co-solvent like dichloromethane, can be effective.[5]

    • Inducing Crystallization:

      • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of small, impure crystals or oiling out. If initial cooling at room temperature is unsuccessful, try cooling in an ice bath or refrigerator.

    • Addressing "Oiling Out": If the compound oils out, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and cool it down again more slowly. Using a different solvent system may also be necessary.

Issue: Inaccurate Results in HPLC Analysis of Nitroaromatic Compounds

  • Symptom: Poor peak shape (tailing or fronting), shifting retention times, or the appearance of ghost peaks in the chromatogram.

  • Possible Causes:

    • Inappropriate mobile phase composition or pH.

    • Column contamination or degradation.

    • Sample solvent incompatibility with the mobile phase.

    • Air bubbles in the system.

  • Solutions:

    • Mobile Phase Optimization: Ensure the mobile phase is properly degassed. For nitroaromatic compounds, reversed-phase HPLC is common. Experiment with the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase to achieve optimal separation and peak shape.

    • Column Care: Use a guard column to protect the analytical column from strongly retained impurities. If the column is contaminated, flush it with a strong solvent. Ensure the mobile phase pH is within the stable range for the column packing.

    • Sample Preparation: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is miscible with the mobile phase and has a weaker elution strength.[6]

    • System Check: Check for leaks in the system. Purge the pump to remove any air bubbles.

Issue: Ambiguous or Complex NMR Spectra of Nitro Compounds

  • Symptom: Overlapping peaks in the aromatic region, broad peaks, or difficulty in assigning protons near the nitro group.

  • Possible Causes:

    • The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of nearby protons, leading to complex splitting patterns.

    • Poor solubility of the compound in the NMR solvent.

    • Presence of paramagnetic impurities.

  • Solutions:

    • Solvent Choice: Try a different deuterated solvent. Spectra recorded in benzene-d6 often show different chemical shifts compared to chloroform-d, which can help to resolve overlapping signals.[3]

    • Higher Field NMR: If available, use a higher field NMR spectrometer to increase the dispersion of the signals.

    • 2D NMR Techniques: Utilize 2D NMR experiments such as COSY and HSQC to help elucidate the connectivity of protons and carbons and aid in spectral assignment.

    • Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause peak broadening.

Frequently Asked Questions (FAQs)

General Properties and Hazards

  • What are the primary hazards associated with nitro compounds? Many nitro compounds are toxic and can be absorbed through the skin.[7] A significant hazard is their potential to be explosive, especially polynitrated compounds like TNT (trinitrotoluene) and picric acid.[8] They can be sensitive to heat, shock, and friction.[9]

  • Are all nitro compounds explosive? No, the explosive nature generally increases with the number of nitro groups.[8][10] For example, mononitrobenzene is not considered an explosive, while trinitrotoluene is a well-known explosive.

  • What are the typical physical properties of nitro compounds? Nitroalkanes are often colorless liquids with pleasant smells, while aromatic nitro compounds can be pale yellow liquids or solids with distinct odors.[10] They are generally polar compounds with high boiling points. Their solubility in water is typically low.[10]

Safe Handling and Personal Protective Equipment (PPE)

  • What is the essential PPE for handling nitro compounds?

    • Gloves: Chemically resistant gloves are crucial. For nitromethane, materials like neoprene, butyl, or viton are recommended. Heavy-duty nitrile gloves can also be acceptable, but disposable nitrile gloves may not offer sufficient protection.[11][12]

    • Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When there is a splash hazard, safety goggles should be worn.[11]

    • Lab Coat: A flame-resistant lab coat is recommended, especially when working with flammable nitro compounds.[11]

    • Additional Protection: For reactions with a higher risk of explosion, a blast shield should be used in addition to the fume hood sash.[11]

  • Where should experiments with nitro compounds be conducted? All work with nitro compounds should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

Storage and Incompatibility

  • How should nitro compounds be stored? Nitro compounds should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13] They should be stored in tightly sealed containers. For flammable nitro compounds like nitromethane, storage in an approved flammable liquid storage cabinet is necessary.[11]

  • What substances are incompatible with nitro compounds? Nitro compounds are incompatible with strong bases, amines, and oxidizing and reducing agents.[11] Contact with these substances can lead to vigorous or explosive reactions. For example, nitromethane can become shock-sensitive if contaminated with amines, acids, or bases.[11]

Emergency Procedures and Disposal

  • What should I do in case of a nitro compound spill?

    • Immediately alert others in the area and evacuate if necessary.

    • If the substance is flammable, eliminate all ignition sources.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite.

    • Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[14][15]

    • Decontaminate the area with soap and water.[11]

  • How should I dispose of nitro compound waste? Nitro compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Never dispose of nitro compounds down the drain or in the regular trash.[16] Collect the waste in a properly labeled, sealed container and contact your institution's environmental health and safety department for pickup.[16] Spent nitrating acid mixtures should be neutralized before disposal.[17]

Quantitative Data on Common Nitro Compounds

CompoundDecomposition TemperatureShock/Impact SensitivityFriction Sensitivity
Nitrobenzene Exothermic activity begins around 263-280°C in mixtures with dinitrobenzene.[10][18] Pure nitrobenzene shows exothermic activity from about 300°C.[10]Generally considered insensitive to shock.Not highly sensitive.
1,3-Dinitrobenzene Exotherms begin in the range of 263-280°C when in a mixture with nitrobenzene.[10][18]More sensitive than nitrobenzene, but less so than trinitrotoluene.More sensitive than nitrobenzene.
2,4,6-Trinitrotoluene (TNT) Melts at 80°C; explodes at higher temperatures.[8]Relatively insensitive to shock and friction, which is one of its advantages as a military explosive.[7][8] However, sensitivity can increase with impurities or in a molten state.[8][19]Relatively insensitive.
Picric Acid (2,4,6-Trinitrophenol) Explodes at approximately 300°C.[15][20]Can be dangerously explosive if allowed to dry out. Forms highly shock-sensitive salts with many metals.[15]Sensitive, especially when dry or as metallic salts.
Pentaerythritol Tetranitrate (PETN) Decomposition starts about 20°C above its melting point of 141°C.[9]More sensitive to shock and friction than TNT.[21] Dry samples have an impact sensitivity of 3-4 J.[9]Dry samples have a friction sensitivity of 53-59 N.[9]
RDX (Cyclotrimethylenetrinitramine) Generally more sensitive to shock than TNT.[19]More sensitive than TNT.

Experimental Protocol: Synthesis and Purification of Methyl m-Nitrobenzoate

This protocol outlines the electrophilic aromatic substitution reaction to synthesize methyl m-nitrobenzoate from methyl benzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol

  • Ice

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a fume hood, cool 3 mL of concentrated sulfuric acid in an Erlenmeyer flask in an ice bath.

    • In a separate flask, cool 3 mL of concentrated nitric acid in the ice bath.

    • Slowly and carefully add the cooled concentrated sulfuric acid to the cooled concentrated nitric acid with swirling. Keep the mixture in the ice bath.[3]

  • Nitration Reaction:

    • In a separate, larger Erlenmeyer flask, cool 7 mL of concentrated sulfuric acid in an ice bath.

    • Slowly add 5 g of methyl benzoate to the cold sulfuric acid while swirling to ensure mixing.

    • Slowly add the previously prepared nitrating mixture dropwise to the methyl benzoate solution. Maintain the temperature of the reaction mixture below 15°C throughout the addition by keeping the flask in the ice bath and controlling the rate of addition.[2]

    • After the addition is complete, allow the mixture to stand at room temperature for about 15 minutes with occasional swirling.

  • Isolation of the Crude Product:

    • Pour the reaction mixture slowly and with stirring into a beaker containing about 50 g of crushed ice.

    • The crude product should precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two portions of cold water, followed by a small portion of cold methanol to remove residual acid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of methanol and heat the mixture gently on a hot plate in the fume hood until the solid dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration.

    • Allow the crystals to air dry on the filter paper.

  • Characterization:

    • Determine the melting point of the purified product. The literature melting point of methyl m-nitrobenzoate is 78-80°C.

    • Obtain an IR and NMR spectrum to confirm the identity and purity of the product.

Visualizations

Spill_Response_Decision_Tree spill Nitro Compound Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess is_minor Is it a minor spill (<100 mL, contained)? assess->is_minor is_trained Are you trained and equipped to handle the spill? is_minor->is_trained Yes evacuate Evacuate the Area and Alert Supervisor is_minor->evacuate No handle_spill Handle the Spill: 1. Alert others 2. Wear appropriate PPE 3. Contain with inert absorbent 4. Collect waste 5. Decontaminate area is_trained->handle_spill Yes is_trained->evacuate No end Spill Cleaned and Reported handle_spill->end call_ehs Call Environmental Health & Safety (EHS) for assistance evacuate->call_ehs call_ehs->end

Caption: Decision tree for handling a nitro compound spill.

References

How to prevent polymerization of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Nitrocyclohexa-1,3-diene during their experiments.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Polymerization Upon Synthesis or Purification

  • Possible Cause: this compound is a highly reactive monomer due to the presence of the conjugated diene system and the electron-withdrawing nitro group. Polymerization can be initiated by heat, light, or the presence of radical or ionic initiators.

  • Solution:

    • Immediate Inhibition: Add a suitable inhibitor directly to the reaction mixture upon formation of the diene.

    • Temperature Control: Maintain low temperatures throughout the synthesis and purification process.

    • Light Protection: Protect the compound from light by using amber glassware or wrapping the reaction vessel with aluminum foil.

    • Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species.

Issue: Polymer Formation During Storage

  • Possible Cause: Improper storage conditions can lead to gradual polymerization over time.

  • Solution:

    • Inhibitor Addition: Ensure the stored material contains an adequate concentration of a suitable inhibitor.

    • Low Temperature Storage: Store the compound at or below 0°C. For long-term storage, temperatures of -20°C are recommended.

    • Headspace Inerting: Store the container with an inert gas in the headspace to minimize contact with oxygen.

    • Regular Monitoring: Periodically check the material for any signs of viscosity increase or solid formation.

Issue: Ineffectiveness of Standard Inhibitors

  • Possible Cause: The electronic properties of this compound may render common inhibitors for simple dienes less effective. The nitro group can influence the polymerization mechanism.

  • Solution:

    • Consider Alternative Inhibitors: If phenolic inhibitors (like hydroquinone or TBC) are not effective, consider inhibitors that are specifically potent for electron-deficient systems or those that can scavenge different types of radicals. Nitroxide-based inhibitors like TEMPO can be effective.[1][2]

    • Synergistic Inhibition: A combination of inhibitors, such as a phenolic inhibitor and a nitroxide, may provide broader protection against different polymerization pathways.

    • Optimize Inhibitor Concentration: The required concentration of the inhibitor may be higher than for less reactive dienes. Perform small-scale experiments to determine the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The primary cause is the high reactivity of the conjugated diene system, which is further activated by the electron-withdrawing nitro group. This makes the molecule susceptible to free-radical and potentially anionic polymerization. Polymerization can be initiated by factors such as heat, light, and the presence of impurities that can act as initiators.

Q2: Which inhibitors are recommended for preventing the polymerization of this compound?

A2: While specific studies on this compound are limited, a good starting point is to use inhibitors known to be effective for other conjugated dienes and nitroalkenes. These fall into two main categories:

  • Phenolic Inhibitors: Such as 4-tert-butylcatechol (TBC) and hydroquinone (HQ). These are effective radical scavengers.[2]

  • Stable Nitroxide Radicals: Such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). These are highly efficient at trapping carbon-centered radicals.[1][2] Nitroaromatic compounds themselves can sometimes act as polymerization inhibitors, suggesting that careful control of conditions is crucial.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored with an appropriate inhibitor at low temperatures (≤ 0°C), under an inert atmosphere (nitrogen or argon), and protected from light.

Q4: How can I remove the inhibitor before using this compound in a reaction?

A4: The method for inhibitor removal depends on the type of inhibitor used:

  • Phenolic Inhibitors (e.g., TBC, HQ): These can typically be removed by washing the diene solution with an aqueous base solution (e.g., 5% NaOH), followed by washing with water to neutrality and drying over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Nitroxide Radicals (e.g., TEMPO): These are generally more difficult to remove by simple extraction. Column chromatography or distillation under reduced pressure and low temperature (with caution) may be necessary.

Q5: Can this compound undergo Diels-Alder dimerization?

A5: Yes, like many conjugated dienes, this compound can potentially undergo a Diels-Alder reaction with itself, where one molecule acts as the diene and the other as the dienophile.[4][5] The nitro group, being electron-withdrawing, would activate the diene as a dienophile. This dimerization is another form of undesired "polymerization" that needs to be controlled, typically by keeping the compound at low temperatures and in dilute solutions when possible.

Data Presentation

Table 1: Recommended Inhibitors and Storage Conditions for this compound

ParameterRecommendationRationale
Primary Inhibitor 4-tert-butylcatechol (TBC)A common and effective radical scavenger for dienes.
Alternative Inhibitor 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)A highly efficient stable radical trap, particularly for carbon-centered radicals.[1][2]
Inhibitor Concentration 50 - 500 ppm (parts per million)This is a typical starting range. The optimal concentration should be determined experimentally and may be at the higher end of this range due to the high reactivity of the nitro-diene.
Storage Temperature Short-term (days to weeks): 0 to 4°CLong-term (months): -20°CLower temperatures significantly reduce the rate of polymerization.
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents the formation of peroxides and other radical initiators from atmospheric oxygen.
Light Conditions Amber glass or protection from lightUV light can initiate radical polymerization.

Experimental Protocols

Protocol 1: Addition of Inhibitor to a Freshly Synthesized Solution of this compound

  • Prepare Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., 1% w/v TBC in a solvent compatible with the reaction mixture, such as diethyl ether or dichloromethane).

  • Cool the Diene Solution: Once the synthesis of this compound is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Add Inhibitor: Under an inert atmosphere, add the required volume of the inhibitor stock solution to the diene solution to achieve the desired final concentration (e.g., 100 ppm).

  • Mix Thoroughly: Gently swirl the flask to ensure the inhibitor is evenly distributed throughout the solution.

  • Proceed with Work-up: Continue with the purification steps, ensuring the temperature is kept low.

Protocol 2: Removal of Phenolic Inhibitor Prior to Reaction

  • Prepare Solutions:

    • Solution of this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • 5% (w/v) aqueous sodium hydroxide solution.

    • Saturated aqueous sodium chloride (brine) solution.

  • Extraction:

    • Transfer the diene solution to a separatory funnel.

    • Add an equal volume of the 5% NaOH solution, shake gently, and allow the layers to separate. Drain the aqueous layer.

    • Repeat the NaOH wash two more times.

    • Wash the organic layer with an equal volume of water to remove residual NaOH.

    • Wash the organic layer with an equal volume of brine to aid in drying.

  • Drying:

    • Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate or sodium sulfate.

    • Swirl and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept as low as possible (ideally below 30°C).

  • Immediate Use: Use the inhibitor-free this compound immediately in the subsequent reaction to prevent polymerization.

Visualizations

Polymerization_Prevention_Workflow cluster_synthesis Synthesis & Purification cluster_handling Handling & Storage cluster_prevention Preventative Measures Synthesis Synthesis of This compound Add_Inhibitor Add Inhibitor Synthesis->Add_Inhibitor Immediately after formation Low_Temp Low Temperature Synthesis->Low_Temp Inert_Atmosphere Inert Atmosphere Synthesis->Inert_Atmosphere Protect_Light Protect from Light Synthesis->Protect_Light Purification Purification (e.g., Chromatography, Distillation) Storage Storage Purification->Storage Purification->Low_Temp Purification->Inert_Atmosphere Purification->Protect_Light Storage->Low_Temp Storage->Inert_Atmosphere Storage->Protect_Light Remove_Inhibitor Remove Inhibitor Storage->Remove_Inhibitor Before use Reaction_Use Use in Reaction Reaction_Use->Low_Temp Reaction_Use->Inert_Atmosphere Reaction_Use->Protect_Light Add_Inhibitor->Purification Remove_Inhibitor->Reaction_Use

Caption: Experimental workflow for handling this compound to prevent polymerization.

Inhibition_Mechanisms cluster_polymerization Polymerization Pathways cluster_inhibition Inhibition Mechanisms Monomer This compound Radical_Polymerization Radical Polymerization Monomer->Radical_Polymerization Initiator (Heat, Light) Anionic_Polymerization Anionic Polymerization Monomer->Anionic_Polymerization Nucleophilic Initiator Polymer Polymer Radical_Polymerization->Polymer Growing_Radical_Chain Growing Polymer Chain (Radical) Radical_Polymerization->Growing_Radical_Chain Anionic_Polymerization->Polymer Phenolic_Inhibitor Phenolic Inhibitor (e.g., TBC, HQ) Inactive_Species Inactive Species Phenolic_Inhibitor->Inactive_Species Nitroxide_Inhibitor Nitroxide Inhibitor (e.g., TEMPO) Nitroxide_Inhibitor->Inactive_Species Growing_Radical_Chain->Phenolic_Inhibitor H• transfer Growing_Radical_Chain->Nitroxide_Inhibitor Radical trapping

Caption: Potential polymerization pathways and mechanisms of inhibition for this compound.

References

Scaling up the production of 2-Nitrocyclohexa-1,3-diene for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 2-Nitrocyclohexa-1,3-diene. It includes troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the laboratory synthesis of this compound?

A1: A common and effective strategy involves a two-step process. The first step is the nitration of a cyclohexene derivative to introduce the nitro group. This is followed by an elimination reaction to form the conjugated diene system. A plausible route starts with the bromination of cyclohexene, followed by nucleophilic substitution with a nitrite salt and subsequent dehydrohalogenation.

Q2: What are the primary safety concerns when working with nitrating agents and nitro compounds?

A2: Nitrating agents, such as nitric acid, can be highly corrosive and strong oxidizers. Reactions involving nitration can be exothermic and require careful temperature control to prevent runaway reactions. Nitro compounds themselves can be thermally sensitive and potentially explosive, especially when impure.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a blast shield, particularly when scaling up reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, to separate the starting materials, intermediates, and the final product. Visualization can be achieved using a UV lamp, as conjugated systems are often UV-active.

Q4: What is the best method for purifying the final product?

A4: Column chromatography is the recommended method for purifying this compound. Silica gel is a suitable stationary phase, and a gradient of ethyl acetate in hexanes can be used as the mobile phase. It is crucial to use a non-polar solvent system to prevent the decomposition of the nitro-diene on the silica gel.

Q5: How should this compound be stored?

A5: Conjugated nitro-dienes can be unstable and prone to polymerization or decomposition, especially when exposed to heat, light, or air. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) in a dark, well-sealed container.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the nitration step - Incomplete reaction. - Over-nitration or side reactions due to high temperature. - Inefficient extraction of the product.- Monitor the reaction by TLC to ensure completion. - Maintain strict temperature control, typically at or below 0°C. - Perform multiple extractions with a suitable organic solvent.
Formation of multiple products - Isomerization of the double bond. - Polymerization of the diene product. - Presence of impurities in starting materials.- Use a mild, non-nucleophilic base for the elimination step. - Keep the reaction and work-up temperatures low. - Purify starting materials before use.
Product decomposition during purification - Acidity of the silica gel in column chromatography. - Prolonged exposure to heat or air.- Neutralize the silica gel with a small amount of triethylamine in the eluent. - Perform purification steps quickly and under a stream of inert gas. - Use rotary evaporation at low temperatures to remove solvents.
Difficulty in removing the solvent after purification - High boiling point of the solvent. - Thermal sensitivity of the product.- Use a lower-boiling point solvent for extraction and chromatography if possible. - Employ high-vacuum distillation or a rotary evaporator with a cold trap at a low temperature.
Inconsistent spectroscopic data - Presence of impurities or solvent residue. - Isomerization of the product.- Ensure the product is thoroughly dried under vacuum. - Re-purify the sample by column chromatography. - Acquire spectroscopic data immediately after purification and store the sample properly.

Experimental Protocols

A plausible and detailed two-step synthesis for this compound is outlined below, starting from 1-bromocyclohex-2-ene.

Step 1: Synthesis of 3-Nitrocyclohex-1-ene

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromocyclohex-2-ene (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of silver nitrite (AgNO₂) (1.1 eq) in the same solvent.

  • Add the silver nitrite solution dropwise to the cooled solution of 1-bromocyclohex-2-ene over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the silver bromide precipitate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-nitrocyclohex-1-ene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Methodology:

  • Dissolve the crude 3-nitrocyclohex-1-ene (1.0 eq) in a suitable solvent like dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the formation of the product by TLC.

  • Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

Parameter Step 1: 3-Nitrocyclohex-1-ene Step 2: this compound
Reactant 1-bromocyclohex-2-ene3-nitrocyclohex-1-ene
Reagent Silver nitrite (AgNO₂)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Stoichiometry 1.1 eq1.2 eq
Solvent Diethyl ether or THFDichloromethane or Chloroform
Temperature 0°C to room temperature0°C
Reaction Time 12-16 hours1-2 hours
Typical Yield 60-70%50-60%
Purification Filtration (optional column chromatography)Flash column chromatography

Spectroscopic Data (Expected)

Technique This compound
¹H NMR (CDCl₃) δ 6.0-7.5 (m, 3H, vinylic), 2.2-2.5 (m, 4H, allylic) ppm
¹³C NMR (CDCl₃) δ 120-140 (vinylic carbons), 20-30 (allylic carbons) ppm
IR (thin film) ~1640 cm⁻¹ (C=C stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch)
Mass Spec (EI) m/z = 125 (M⁺)

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-Nitrocyclohex-1-ene cluster_step2 Step 2: Synthesis of this compound start1 Dissolve 1-bromocyclohex-2-ene in Ether/THF cool1 Cool to 0°C start1->cool1 add_agno2 Add AgNO₂ solution dropwise cool1->add_agno2 react1 Stir at 0°C then room temperature add_agno2->react1 filter1 Filter to remove AgBr react1->filter1 workup1 Wash with water and brine filter1->workup1 dry1 Dry over MgSO₄ workup1->dry1 evap1 Evaporate solvent dry1->evap1 product1 Crude 3-Nitrocyclohex-1-ene evap1->product1 start2 Dissolve 3-Nitrocyclohex-1-ene in DCM/CHCl₃ product1->start2 Use crude product cool2 Cool to 0°C start2->cool2 add_dbu Add DBU dropwise cool2->add_dbu react2 Stir at 0°C add_dbu->react2 workup2 Wash with dilute acid, water, and brine react2->workup2 dry2 Dry over MgSO₄ workup2->dry2 evap2 Evaporate solvent dry2->evap2 purify Column Chromatography evap2->purify product2 Pure this compound purify->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

reaction_pathway cluster_reaction Reaction Pathway reactant 1-bromocyclohex-2-ene intermediate 3-nitrocyclohex-1-ene reactant->intermediate + AgNO₂ - AgBr product This compound intermediate->product + DBU - HBr

References

Technical Support Center: Catalyst Selection and Optimization for 2-Nitrocyclohexa-1,3-diene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic reactions of 2-Nitrocyclohexa-1,3-diene. The focus is on achieving selective reduction of the nitro group while preserving the conjugated diene system, a common challenge in multi-functionalized molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the catalytic hydrogenation of this compound?

The main challenge is achieving chemoselectivity. The molecule contains two reducible functionalities: a nitro group and a conjugated diene system. Standard hydrogenation catalysts can reduce both, leading to a mixture of products including aminocyclohexane, aminocyclohexene, and other partially or fully saturated compounds. The desired product is often 2-amino-cyclohexa-1,3-diene, which requires the selective reduction of the nitro group.

Q2: Which catalysts are recommended for the selective reduction of the nitro group in this compound?

Several catalytic systems can be employed to enhance selectivity towards nitro group reduction over olefin hydrogenation:

  • Sulfided Platinum on Carbon (Pt/C): This catalyst is often effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[1] The sulfur acts as a selective poison, deactivating the catalyst's ability to hydrogenate carbon-carbon double bonds while retaining activity for nitro group reduction.

  • Raney Nickel (Raney Ni): While a potent hydrogenation catalyst, its selectivity can be tuned by modifying reaction conditions. It is sometimes preferred over Pd/C to avoid dehalogenation in substrates containing halides, and its performance can be influenced by additives.[2]

  • Palladium on Carbon (Pd/C) with Modifiers: The use of catalyst poisons or modifiers with Pd/C can significantly improve selectivity. For instance, trace amounts of diphenylsulfide can suppress the hydrogenation of other functional groups.

  • Base-Metal Catalysts: Certain earth-abundant metal catalysts, such as those based on nickel or cobalt, have shown high chemoselectivity for nitroarene reduction and can be a cost-effective and sustainable alternative to precious metal catalysts.[3][4][5]

Q3: How does the choice of solvent affect the selectivity of the reaction?

Solvent selection is a critical parameter for controlling the chemoselectivity of this compound hydrogenation. The polarity and protic nature of the solvent can significantly influence the reaction outcome:

  • Non-polar, aprotic solvents (e.g., toluene, cyclohexane): These solvents can favor the selective hydrogenation of the nitro group over the C=C double bonds when using certain catalysts like nickel-based systems.[6]

  • Polar, protic solvents (e.g., ethanol, methanol): These solvents can promote the hydrogenation of both the nitro group and the conjugated diene.[6] Protic solvents can facilitate protonolysis of intermediates, potentially leading to over-reduction.

A careful screening of solvents is highly recommended to optimize the desired selectivity for your specific catalytic system.

Q4: What are the common side reactions observed during the hydrogenation of this compound?

Besides the desired reduction of the nitro group, several side reactions can occur:

  • Hydrogenation of the Conjugated Diene: This is the most common side reaction, leading to the formation of nitrocyclohexene or nitrocyclohexane.

  • Over-reduction: Complete reduction of both the nitro group and the diene system, resulting in aminocyclohexane.

  • Formation of Intermediates: Incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamine intermediates. These intermediates can sometimes dimerize to form azo or azoxy compounds.[2]

  • Polymerization: Under certain conditions, the diene can undergo polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of the starting material Catalyst Inactivity/Poisoning: The catalyst may be inactive or poisoned by impurities in the starting material, solvent, or hydrogen gas.- Ensure the use of high-purity starting materials, solvents, and hydrogen. - Use a fresh batch of catalyst. - Consider using a more robust catalyst or a higher catalyst loading. - Pre-treat the reaction mixture to remove potential poisons.
Low selectivity for the desired amino-diene (over-reduction of the diene) Inappropriate Catalyst Choice: The catalyst may be too active for C=C bond hydrogenation.- Switch to a more selective catalyst, such as sulfided Pt/C. - Use a modified catalyst system, for example, Pd/C with a selective poison like diphenylsulfide. - Experiment with base-metal catalysts known for nitro-group selectivity.
Unfavorable Reaction Conditions: High hydrogen pressure or temperature can lead to over-reduction.- Reduce the hydrogen pressure. - Lower the reaction temperature. - Optimize the reaction time to stop the reaction once the starting material is consumed.
Incorrect Solvent: The solvent may be promoting the hydrogenation of the diene.- Screen a range of solvents, starting with non-polar, aprotic solvents which often favor nitro group reduction.[6]
Formation of colored byproducts (azo or azoxy compounds) Accumulation of Hydroxylamine Intermediates: Incomplete hydrogenation can lead to the buildup of hydroxylamine intermediates, which can then condense.- Ensure complete hydrogenation by optimizing reaction time and catalyst loading. - The use of certain catalyst promoters, like vanadium with platinum, can help mitigate hydroxylamine accumulation.[2]
Catalyst deactivation during the reaction or upon recycling Fouling: Deposition of organic compounds on the catalyst surface.[7]- Implement a catalyst regeneration procedure, which may involve washing or calcination. - Modify the reaction conditions (e.g., solvent, temperature) to minimize the formation of fouling agents.
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.- Operate at the lowest effective temperature. - Choose a catalyst with a thermally stable support.
Leaching: Dissolution of the active metal into the reaction medium.- Select a catalyst with strong metal-support interactions. - Ensure the reaction medium is not overly acidic or basic, which can promote leaching.

Data Presentation

Table 1: Comparison of Catalytic Systems for Selective Nitro Group Reduction

CatalystSupportModifier/PromoterTypical SolventKey AdvantagePotential Drawback
Platinum (Pt)Carbon (C)SulfidedMethanol, EthanolHigh selectivity for nitro group reduction in the presence of C=C bonds.[1]Catalyst preparation can be sensitive.
Palladium (Pd)Carbon (C)DiphenylsulfideTolueneCan suppress unwanted side reactions like dehalogenation and olefin reduction.Requires careful control of modifier concentration.
Raney Nickel (Ni)N/ANoneEthanol, THFCost-effective and can be highly active.Can be pyrophoric and may require careful handling.[2]
Cobalt (Co)N-doped CarbonNoneEthanolHigh selectivity and stability, reusable.[3]May require specific synthesis methods for the catalyst.

Experimental Protocols

General Protocol for Selective Catalytic Hydrogenation of this compound:

Disclaimer: This is a general guideline and should be optimized for your specific experimental setup and safety protocols.

  • Catalyst Preparation/Pre-treatment:

    • If using a commercial catalyst, follow the supplier's instructions for handling and activation.

    • For sulfided catalysts, the support (e.g., 5% Pt/C) is typically stirred in a solution containing a sulfur source (e.g., ammonium sulfide) and then washed and dried.

  • Reaction Setup:

    • In a suitable high-pressure reactor, add the this compound and the chosen solvent.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst. The catalyst loading typically ranges from 1 to 10 mol% of the active metal relative to the substrate.

    • Seal the reactor and purge several times with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).

    • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often kept wet with solvent.

    • The filtrate can then be concentrated and the product purified by appropriate methods (e.g., chromatography, distillation, or crystallization).

Mandatory Visualization

Troubleshooting_Workflow start Start Experiment reaction_outcome Analyze Reaction Outcome start->reaction_outcome low_conversion Low/No Conversion? reaction_outcome->low_conversion Incomplete Reaction low_selectivity Low Selectivity? reaction_outcome->low_selectivity Mixture of Products success Successful Reaction reaction_outcome->success Desired Product low_conversion->low_selectivity No check_catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading low_conversion->check_catalyst Yes low_selectivity->success No change_catalyst Change Catalyst - Sulfided Pt/C - Modified Pd/C - Base-metal catalyst low_selectivity->change_catalyst Yes check_impurities Check for Impurities - Purify starting materials - Use high-purity solvent/gas check_catalyst->check_impurities check_impurities->reaction_outcome optimize_conditions Optimize Conditions - Lower temperature - Lower pressure - Change solvent change_catalyst->optimize_conditions optimize_conditions->reaction_outcome

Caption: Troubleshooting workflow for optimizing this compound reactions.

Catalyst_Selection_Logic start Goal: Selective Nitro Reduction primary_concern Primary Concern? start->primary_concern over_reduction Over-reduction of Diene primary_concern->over_reduction Selectivity cost_sustainability Cost & Sustainability primary_concern->cost_sustainability Economics catalyst_poisoning Catalyst Poisoning primary_concern->catalyst_poisoning Activity solution1 Use Selectively Poisoned Catalyst (e.g., Sulfided Pt/C) over_reduction->solution1 solution2 Use Base-Metal Catalyst (e.g., Ni, Co) cost_sustainability->solution2 solution3 Use Robust Catalyst or Purify Reagents catalyst_poisoning->solution3

Caption: Logic diagram for selecting a catalyst based on experimental priorities.

References

Minimizing byproduct formation in the nitration of cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the nitration of cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and byproducts in the nitration of 1,3-cyclohexadiene?

When nitrating 1,3-cyclohexadiene, a conjugated diene, the reaction is expected to proceed via electrophilic addition. The primary products are typically the 1,2- and 1,4-addition products. However, several byproducts can form, including dinitrated compounds, oxidation products, and polymers. The distribution of these products is highly dependent on the reaction conditions.[1][2][3][4]

Q2: What is the general mechanism for the nitration of a conjugated diene like 1,3-cyclohexadiene?

The nitration of 1,3-cyclohexadiene is initiated by the electrophilic attack of a nitronium ion (NO₂⁺) on one of the double bonds. This forms a resonance-stabilized allylic carbocation. The nitrate anion or another nucleophile present in the mixture then attacks this carbocation at either the C2 or C4 position, leading to the 1,2- and 1,4-addition products, respectively.[1][3][4]

Q3: Why is the use of strong mixed acid (HNO₃/H₂SO₄) often problematic for the nitration of cyclohexadiene?

While standard for aromatic nitration, the use of a strong acid mixture like HNO₃/H₂SO₄ can be too harsh for a non-aromatic, conjugated diene like cyclohexadiene.[5] The strongly acidic and oxidizing conditions can lead to a variety of undesirable side reactions, including:

  • Oxidation: The diene system is susceptible to oxidation, which can lead to the formation of various oxygenated byproducts.

  • Polymerization: The acidic conditions can catalyze the polymerization of the diene.

  • Dinitration: The harsh conditions can promote the addition of a second nitro group.

  • Rearrangement Reactions: The highly acidic environment can facilitate carbocation rearrangements, leading to a complex mixture of products.

Q4: What are some milder nitrating agents that can be used to improve selectivity?

To minimize byproduct formation, milder nitrating agents are recommended. These agents generate the electrophilic nitronium ion under less aggressive conditions.[5][6][7][8] Some effective alternatives include:

  • Acetyl nitrate: Formed in situ from nitric acid and acetic anhydride, it is a milder and more selective nitrating agent.[5]

  • N-Nitrosaccharin: A bench-stable and recyclable reagent that acts as a controllable source of the nitronium ion.[7][8]

  • Nitrocyclohexadienones: These have been used as selective and mild nitrating reagents, leading to less oxidative and poly-nitro byproducts.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of cyclohexadiene.

Issue 1: Low Yield of Mononitrated Product and Formation of Tarry Polymer
Potential Cause Troubleshooting Step
Excessively Harsh Reaction Conditions: Strong acids like concentrated H₂SO₄ can promote polymerization of the diene.1. Switch to a Milder Nitrating Agent: Utilize acetyl nitrate (HNO₃ in acetic anhydride) or other mild nitrating agents.[5] 2. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to disfavor polymerization.
High Concentration of Reactants: High concentrations of cyclohexadiene can increase the likelihood of intermolecular polymerization reactions.1. Use a More Dilute Solution: Increase the volume of the solvent to reduce the concentration of the diene.
Issue 2: Significant Formation of Dinitrated Byproducts
Potential Cause Troubleshooting Step
Excess of Nitrating Agent: Using a molar excess of the nitrating agent will favor dinitration.1. Control Stoichiometry: Use a 1:1 molar ratio of cyclohexadiene to the nitrating agent, or even a slight excess of the diene. 2. Slow Addition: Add the nitrating agent dropwise to the solution of cyclohexadiene to maintain a low instantaneous concentration of the nitrating species.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the nitration of the initial mononitrated product.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed.
Issue 3: Predominance of Oxidized Byproducts
Potential Cause Troubleshooting Step
Strongly Oxidizing Nitrating Agent: Concentrated nitric acid is a strong oxidizing agent.1. Use a Non-Oxidizing Nitrating System: Employ nitrating agents that are less prone to oxidation, such as N-nitrosaccharin.[7][8] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Elevated Reaction Temperature: Higher temperatures can accelerate oxidation reactions.1. Maintain Low Temperatures: Carry out the reaction at 0 °C or below.

Data Presentation

Due to the limited availability of specific quantitative data for the nitration of cyclohexadiene in the literature, the following table presents a conceptual summary of expected product distribution based on general principles of conjugated diene reactivity.

Reaction Condition Nitrating Agent Expected Major Product(s) Expected Major Byproduct(s) Rationale
Harsh HNO₃ / H₂SO₄Complex mixtureDinitrated products, oxidized compounds, polymersStrong acid and oxidizing conditions favor side reactions.
Mild Acetyl Nitrate1,2- and 1,4-mononitrocyclohexeneMinor amounts of dinitrated and oxidized productsMilder conditions improve selectivity for mononitration.[5]
Mild, Controlled N-Nitrosaccharin1,2- and 1,4-mononitrocyclohexeneMinimal byproductsControllable release of NO₂⁺ minimizes side reactions.[7][8]

Experimental Protocols

Protocol 1: Nitration of 1,3-Cyclohexadiene using Acetyl Nitrate (A Milder Approach)

  • Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C in an ice bath, slowly add 1.0 equivalent of concentrated nitric acid to 3.0 equivalents of acetic anhydride with stirring. Maintain the temperature below 10 °C. The acetyl nitrate is prepared in situ and should be used immediately.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1.0 equivalent of 1,3-cyclohexadiene in a suitable inert solvent (e.g., dichloromethane or chloroform). Cool the solution to 0 °C.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution from the dropping funnel to the cyclohexadiene solution over 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and stir for 15 minutes. Separate the organic layer, wash it with a cold, dilute sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the 1,2- and 1,4-isomers from any unreacted starting material and byproducts.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products & Byproducts 1,3-Cyclohexadiene 1,3-Cyclohexadiene Allylic Carbocation Allylic Carbocation 1,3-Cyclohexadiene->Allylic Carbocation Electrophilic Attack Oxidation Byproducts Oxidation Byproducts 1,3-Cyclohexadiene->Oxidation Byproducts Oxidizing Conditions Polymerization Polymerization 1,3-Cyclohexadiene->Polymerization Acid Catalysis Nitrating Agent (e.g., NO2+) Nitrating Agent (e.g., NO2+) Nitrating Agent (e.g., NO2+)->Allylic Carbocation 1,2-Addition Product 1,2-Addition Product Allylic Carbocation->1,2-Addition Product Nucleophilic Attack at C2 1,4-Addition Product 1,4-Addition Product Allylic Carbocation->1,4-Addition Product Nucleophilic Attack at C4 Dinitrated Byproducts Dinitrated Byproducts 1,2-Addition Product->Dinitrated Byproducts Further Nitration 1,4-Addition Product->Dinitrated Byproducts Further Nitration

Caption: Reaction pathway for the nitration of 1,3-cyclohexadiene.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low Yield / Polymerization Low Yield / Polymerization Harsh Conditions Harsh Conditions Low Yield / Polymerization->Harsh Conditions High Temperature High Temperature Low Yield / Polymerization->High Temperature Dinitration Dinitration Dinitration->Harsh Conditions Excess Nitrating Agent Excess Nitrating Agent Dinitration->Excess Nitrating Agent Oxidation Oxidation Oxidation->Harsh Conditions Oxidation->High Temperature Use Milder Nitrating Agent Use Milder Nitrating Agent Harsh Conditions->Use Milder Nitrating Agent Control Stoichiometry Control Stoichiometry Excess Nitrating Agent->Control Stoichiometry Monitor Reaction Progress Monitor Reaction Progress Excess Nitrating Agent->Monitor Reaction Progress Lower Reaction Temperature Lower Reaction Temperature High Temperature->Lower Reaction Temperature

Caption: Troubleshooting workflow for byproduct formation.

References

Refinement of workup procedures for reactions involving 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactions Involving 2-Nitrocyclohexa-1,3-diene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information is structured to address specific issues that may be encountered during experimental workups.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the workup of reactions involving this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider extending the reaction time or adjusting the temperature.
Decomposition of Product: this compound may be unstable under the reaction or workup conditions. Conjugated dienes can be sensitive to heat and acid.Perform the reaction and workup at lower temperatures. Use a buffered aqueous solution for extraction to avoid strongly acidic or basic conditions.
Product Volatility: The product might be lost during solvent removal under reduced pressure.Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile products, consider alternative purification methods that do not require high vacuum.
Presence of Multiple Products/Spots on TLC Formation of Isomers: Electrophilic addition to conjugated dienes can result in 1,2- and 1,4-addition products.[1][2]Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate the isomers.
Side Reactions: The diene may undergo unintended side reactions, such as Diels-Alder dimerization or polymerization.[3][4]Run the reaction at a lower temperature and consider using a radical inhibitor if polymerization is suspected. Ensure all reagents and solvents are pure and free of contaminants that could catalyze side reactions.
Decomposition on Silica Gel: The nitro group can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.Use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Difficulty in Purifying the Product Co-elution with Starting Material: The product and starting material may have similar polarities.Optimize the eluent system for column chromatography by trying different solvent mixtures. Gradient elution may provide better separation.
Oily or Gummy Product: The product fails to crystallize or solidify.This could be due to residual solvent or impurities. Try re-precipitating the product from a different solvent system or purifying further by preparative TLC or HPLC.
Product Discoloration Presence of Colored Impurities: Nitro compounds can sometimes form colored byproducts.[5]Treat the crude product with activated charcoal to remove colored impurities. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for the storage of this compound?

A1: Due to the presence of a conjugated diene system and a nitro group, this compound may be susceptible to polymerization and degradation. It is recommended to store the compound at low temperatures (e.g., in a refrigerator or freezer) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Q2: How can I effectively separate this compound from other nitro-isomers or byproducts?

A2: Column chromatography is a common method for separating isomers.[6] The polarity of nitro compounds can be exploited for separation. A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with close retention factors.

Q3: My reaction with this compound is sluggish. What can I do to improve the reaction rate?

A3: The reactivity of dienes in reactions like the Diels-Alder reaction can be influenced by electronic factors.[3][4][7] If this compound is acting as the diene, its reactivity is influenced by the electron-withdrawing nature of the nitro group. For Diels-Alder reactions, using an electron-rich dienophile can increase the reaction rate. Additionally, the use of a Lewis acid catalyst can sometimes accelerate these reactions. Increasing the reaction temperature may also increase the rate, but this should be done cautiously to avoid product decomposition.

Q4: I am observing the formation of polymeric material in my reaction. How can I prevent this?

A4: Conjugated dienes are known to undergo polymerization, which can be initiated by heat, light, or radical initiators. To minimize polymerization, it is advisable to:

  • Run the reaction at the lowest effective temperature.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture.

Q5: What is a general workup procedure for a reaction involving this compound?

A5: A general aqueous workup procedure would involve the following steps:

  • Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]

  • Combine the organic layers and wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product, typically by column chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol describes a standard procedure for the initial purification of a reaction mixture containing an organic-soluble nitro compound.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add 50 mL of deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL of ethyl acetate.[6]

  • Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts. Follow with a wash using 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal decomposition.

  • Purification: Proceed with purification of the crude product by column chromatography.

Protocol 2: Column Chromatography for Purification

This protocol outlines a general method for the purification of this compound derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar eluent. Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Collection: Collect the fractions containing the desired product and combine them.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Hypothetical TLC Data for Workup Monitoring

Sample Solvent System Rf Value of Starting Material Rf Value of Product Observations
Reaction Mixture (t=1h)80:20 Hexane:Ethyl Acetate0.650.40Both spots are present, indicating an incomplete reaction.
Reaction Mixture (t=4h)80:20 Hexane:Ethyl AcetateFaint spot at 0.65Strong spot at 0.40The reaction is nearly complete.
Crude Product after Workup80:20 Hexane:Ethyl AcetateNo spot at 0.65Strong spot at 0.40Successful workup with the removal of starting material.
Purified Product80:20 Hexane:Ethyl Acetate-0.40A single spot indicates a pure compound.

Table 2: Example of Optimization of Column Chromatography Conditions

Trial Stationary Phase Eluent System Separation Outcome
1Silica GelIsocratic 90:10 Hexane:EtOAcCo-elution of product and a major impurity.
2Silica GelGradient 98:2 to 80:20 Hexane:EtOAcGood separation of product and impurity.
3Alumina (neutral)Isocratic 95:5 Hexane:EtOAcBaseline separation of product and impurity.
4Deactivated Silica GelGradient 98:2 to 80:20 Hexane:EtOAcSharp peaks and good separation, minimal product degradation.

Visualizations

G cluster_0 Reaction Workup Workflow A Reaction Mixture B Aqueous Quench A->B C Extraction with Organic Solvent B->C D Wash Organic Layer C->D E Dry Organic Layer D->E F Concentrate Under Reduced Pressure E->F G Purification (e.g., Column Chromatography) F->G H Pure Product G->H G A Problem: Low Product Yield B Check for Reaction Completion (TLC/LC-MS) A->B C Incomplete Reaction? B->C D Extend Reaction Time / Increase Temperature C->D Yes E Reaction Complete? C->E No D->B F Suspect Product Decomposition E->F Yes H Suspect Product Volatility E->H No G Use Milder Workup Conditions (Lower Temp, Buffer) F->G I Careful Solvent Removal (Cold Trap) H->I

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Nitrocyclohexa-1,3-diene and Other Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Nitrocyclohexa-1,3-diene and other common nitroalkenes in key organic reactions. While direct quantitative comparisons under identical experimental conditions are not extensively available in the current literature, this document synthesizes existing data and theoretical knowledge to offer insights into their relative reactivity.

Introduction to Nitroalkene Reactivity

Nitroalkenes are versatile building blocks in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations. Their reactivity is primarily governed by electronic and steric factors. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate Diels-Alder reactions. In Michael additions, the electrophilicity of the β-carbon of the nitroalkene is a key determinant of reactivity.

Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Nitroalkenes are effective dienophiles in these reactions. The reactivity of this compound is influenced by its cyclic and conjugated structure.

Theoretical Considerations

The conformation of the diene system is crucial for the Diels-Alder reaction to occur; it must adopt an s-cis conformation. Cyclic dienes like this compound are locked in an s-cis conformation, which can enhance their reactivity compared to acyclic dienes that have a higher energy barrier to adopt the necessary conformation.

Experimental Data Summary

Direct kinetic comparisons of this compound with other nitroalkenes in Diels-Alder reactions are scarce. However, a study comparing the reactivity of 1,3-cyclohexadiene and cyclopentadiene with β-fluoro-β-nitrostyrenes found that the reaction with 1,3-cyclohexadiene is significantly slower. For instance, the reaction rate for 1,3-cyclohexadiene was found to be 267 times lower than that for cyclopentadiene in a model reaction[1]. This suggests that the inherent reactivity of the cyclohexadiene ring system in Diels-Alder reactions can be lower than that of other cyclic dienes.

The following table summarizes yields from various studies, illustrating the utility of different nitroalkenes in Diels-Alder reactions. It is crucial to note that the reaction conditions are not identical and direct comparisons of reactivity based solely on these yields are not possible.

DieneDienophile (Nitroalkene)Product Yield (%)Reference
1,3-Cyclohexadieneβ-Fluoro-β-nitrostyrene derivatives< 35[1]
Cyclopentadieneβ-Fluoro-β-nitrostyrene derivativesup to 97[1]
Various Dienes(E)-3,3,3-trifluoro-1-nitropropeneNot specified[2]

Reactivity in Michael Additions

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or in this case, a nitroalkene. Nitroalkenes are highly reactive Michael acceptors.

Theoretical Considerations

The reactivity of nitroalkenes in Michael additions is largely dependent on the electrophilicity of the β-carbon. Substituents on the nitroalkene can significantly influence this electrophilicity. Electron-withdrawing groups on the aromatic ring of β-nitrostyrene, for example, would be expected to increase the reaction rate.

Experimental Data Summary

While a direct comparison involving this compound is not available, studies on various nitroalkenes provide insights into their relative reactivity. For instance, the Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes has been shown to proceed in good to excellent yields under solvent- and catalyst-free grinding conditions[3]. The following table presents a summary of yields for the Michael addition of different nitroalkenes with various nucleophiles. As with the Diels-Alder data, these reactions were performed under different conditions and should not be used for direct quantitative comparison.

NitroalkeneNucleophileProduct Yield (%)Reference
β-Nitrostyrene1,3-CyclopentanedioneGood to excellent[3]
Various β-nitroalkenes1,3-Dicarbonyl compoundsGood to excellent[3]
trans-β-NitrostyreneCyclohexanone88-99[4]
Indole-substituted nitroalkeneButenolideModerate[5]
Aliphatic nitroalkeneButenolide47[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for Diels-Alder and Michael addition reactions involving nitroalkenes.

General Procedure for Asymmetric Nitroalkene Diels-Alder Reaction

This protocol is adapted from a study on helical-chiral hydrogen bond donor catalyzed Diels-Alder reactions[6].

  • A flame-dried test tube is charged with the catalyst (e.g., a helical-chiral phosphine oxide).

  • The dienophile (nitroalkene) and the diene are added sequentially at the specified temperature.

  • The reaction mixture is stirred under an inert atmosphere (e.g., argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is purified by flash column chromatography.

General Procedure for the Racemic Michael Addition

This protocol is a general representation of a Michael addition of ketones to nitroalkenes[4].

  • To a solution of the trans-β-nitrostyrene (0.3 mmol) in dichloromethane (0.1 M), the ketone (5 equivalents) and a catalyst (e.g., DL-Proline, 20 mol%) are added.

  • The reaction mixture is stirred at ambient temperature.

  • The reaction conversion is monitored by TLC.

  • After completion (e.g., ~12 hours), ethyl acetate is added, and the organic layer is washed with water.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the discussed reactions.

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Diene Diene (e.g., this compound) Product Cycloaddition Product (Six-membered ring) Diene->Product Dienophile Dienophile Dienophile->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Catalyst Catalyst (optional) Catalyst->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

Caption: General workflow for a Diels-Alder reaction.

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Nitroalkene Nitroalkene (Michael Acceptor) Product Michael Adduct Nitroalkene->Product Nucleophile Nucleophile (Michael Donor) Nucleophile->Product Solvent Solvent Solvent->Product Base_Catalyst Base/Catalyst Base_Catalyst->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

Caption: General workflow for a Michael addition reaction.

Signaling Pathways and Biological Activity

While the primary focus of this guide is on chemical reactivity, it is noteworthy that nitroalkenes are also being investigated for their biological activities. The electrophilic nature of the nitroalkene moiety allows them to react with biological nucleophiles, such as cysteine residues in proteins, thereby modulating cellular signaling pathways. This reactivity is the basis for their potential therapeutic applications, including anti-inflammatory and anti-cancer effects. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound and other nitroalkenes.

The diagram below illustrates the logical relationship between the chemical reactivity of nitroalkenes and their potential biological effects.

Biological_Activity_Pathway Nitroalkene Nitroalkene (Electrophile) Covalent_Adduct Covalent Adduct Formation Nitroalkene->Covalent_Adduct Biological_Nucleophile Biological Nucleophile (e.g., Cysteine in Proteins) Biological_Nucleophile->Covalent_Adduct Protein_Modification Post-translational Protein Modification Covalent_Adduct->Protein_Modification Signaling_Modulation Modulation of Cellular Signaling Pathways Protein_Modification->Signaling_Modulation Biological_Response Biological Response (e.g., Anti-inflammatory effect) Signaling_Modulation->Biological_Response

Caption: From chemical reactivity to biological response.

Conclusion

This guide provides a comparative overview of the reactivity of this compound and other nitroalkenes. While a direct quantitative comparison is challenging due to the lack of standardized experimental data, the information presented on reaction types, influencing factors, and available yields, along with representative experimental protocols, serves as a valuable resource for researchers. The inherent reactivity of the cyclohexadiene system and the electronic effects of the nitro group are key factors to consider when designing synthetic strategies involving these versatile compounds. Further studies focusing on the kinetic analysis of these reactions under standardized conditions are needed to provide a more definitive quantitative comparison.

References

Comparative analysis of different synthetic routes to 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 2-Nitrocyclohexa-1,3-diene, a valuable intermediate in organic synthesis. Due to the limited availability of direct, single-step syntheses in the surveyed literature, this document focuses on plausible multi-step approaches, providing detailed hypothetical experimental protocols based on established chemical transformations. The performance of these routes is compared based on theoretical yields, potential for side reactions, and the complexity of the procedures.

Introduction

This compound is a conjugated nitroalkene incorporated into a cyclic system, making it a versatile building block for the synthesis of complex nitrogen-containing molecules and a potential pharmacophore in drug discovery. Its synthesis, however, is not straightforward. Direct nitration of 1,3-cyclohexadiene is challenging due to the high reactivity of the diene system towards common nitrating agents, which can lead to a mixture of undesired side products. This guide explores two primary multi-step synthetic strategies: a Diels-Alder/retro-Diels-Alder sequence and an elimination-based approach.

Data Summary

The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that these are projected values based on typical yields for similar reactions reported in the literature, as specific data for the synthesis of this compound is scarce.

ParameterRoute 1: Diels-Alder/Retro-Diels-AlderRoute 2: Elimination-Based Synthesis
Starting Materials 1,3-Cyclohexadiene, Nitroethene1-Nitrocyclohexene
Key Intermediates 2-Nitrobicyclo[2.2.2]oct-5-ene3-Bromo-1-nitrocyclohexene
Overall Theoretical Yield ModerateModerate to Low
Number of Steps 22
Purity of Final Product Potentially high, requires careful purification after retro-Diels-AlderMay require extensive purification to remove byproducts
Scalability Moderate, limited by the retro-Diels-Alder stepPotentially scalable
Key Advantages High stereocontrol in the Diels-Alder stepUtilizes a more readily available starting material (1-nitrocyclohexene)
Key Disadvantages Requires high temperatures for the retro-Diels-Alder reaction, which may lead to decomposition.Bromination step may lack regioselectivity.

Synthetic Route 1: Diels-Alder Cycloaddition followed by a Retro-Diels-Alder Reaction

This two-step approach involves the initial formation of a bicyclic adduct through a [4+2] cycloaddition, which is then thermally decomposed to yield the target diene.

Experimental Protocol

Step 1: Synthesis of 2-Nitrobicyclo[2.2.2]oct-5-ene

  • In a sealed reaction vessel, dissolve 1,3-cyclohexadiene (1.0 eq) in a minimal amount of a high-boiling point, inert solvent such as toluene.

  • Add freshly prepared nitroethene (1.1 eq) to the solution.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-nitrobicyclo[2.2.2]oct-5-ene.

Step 2: Synthesis of this compound via Retro-Diels-Alder Reaction

  • Place the purified 2-nitrobicyclo[2.2.2]oct-5-ene in a flask equipped for vacuum distillation.

  • Heat the flask to a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150 °C), while applying a vacuum.

  • The volatile products, this compound and ethene, will distill over.

  • Collect the distillate in a cooled receiver flask.

  • The collected product can be further purified by redistillation or chromatography if necessary.

Signaling Pathway Diagram

Route_1_Workflow 1,3-Cyclohexadiene 1,3-Cyclohexadiene Diels-Alder_Reaction [4+2] Cycloaddition 1,3-Cyclohexadiene->Diels-Alder_Reaction Nitroethene Nitroethene Nitroethene->Diels-Alder_Reaction 2-Nitrobicyclo[2.2.2]oct-5-ene 2-Nitrobicyclo[2.2.2]oct-5-ene Diels-Alder_Reaction->2-Nitrobicyclo[2.2.2]oct-5-ene Retro-Diels-Alder_Reaction Thermal Decomposition 2-Nitrobicyclo[2.2.2]oct-5-ene->Retro-Diels-Alder_Reaction This compound This compound Retro-Diels-Alder_Reaction->this compound Ethene Ethene Retro-Diels-Alder_Reaction->Ethene

Caption: Diels-Alder/Retro-Diels-Alder Synthetic Route.

Synthetic Route 2: Elimination-Based Synthesis

This route involves the introduction of a leaving group adjacent to the nitro-substituted double bond in a cyclohexene precursor, followed by an elimination reaction to form the conjugated diene.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-1-nitrocyclohexene

  • Dissolve 1-nitrocyclohexene (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.0 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Reflux the mixture with stirring for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 3-bromo-1-nitrocyclohexene.

Step 2: Synthesis of this compound via Elimination

  • Dissolve the purified 3-bromo-1-nitrocyclohexene in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Logical Relationship Diagram

Route_2_Workflow 1-Nitrocyclohexene 1-Nitrocyclohexene Allylic_Bromination Allylic Bromination 1-Nitrocyclohexene->Allylic_Bromination NBS_Initiator NBS, Initiator NBS_Initiator->Allylic_Bromination 3-Bromo-1-nitrocyclohexene 3-Bromo-1-nitrocyclohexene Allylic_Bromination->3-Bromo-1-nitrocyclohexene Elimination Elimination 3-Bromo-1-nitrocyclohexene->Elimination Base Base Base->Elimination This compound This compound Elimination->this compound

Caption: Elimination-Based Synthetic Route.

Conclusion

Both proposed synthetic routes offer viable, albeit multi-step, pathways to this compound. The Diels-Alder/retro-Diels-Alder approach (Route 1) is elegant and likely to provide a clean product if the retro-Diels-Alder step can be optimized to avoid thermal decomposition of the desired product. The elimination-based method (Route 2) may be more practical in terms of starting material accessibility but could be hampered by issues of regioselectivity during the bromination step and the need for careful purification.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and equipment, and the tolerance for potentially challenging purification steps. Further experimental investigation is required to determine the optimal conditions and actual yields for each of these synthetic pathways.

A Comparative Analysis of 2-Nitrocyclohexa-1,3-diene Reactions: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a foundational understanding of the expected reactivity of 2-Nitrocyclohexa-1,3-diene based on established principles of organic chemistry, drawing parallels from studies on similar compounds. The primary reactions anticipated for this diene are the Diels-Alder cycloaddition and the electrocyclic ring-opening reaction. The introduction of the nitro group, a strong electron-withdrawing substituent, is expected to significantly influence the kinetics and regioselectivity of these transformations compared to the unsubstituted diene.

Theoretical Reaction Pathways

The two major pericyclic reaction pathways for this compound are the [4+2] cycloaddition (Diels-Alder reaction) and the 6π electrocyclic ring-opening. The nitro group is predicted to lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive diene in normal-electron-demand Diels-Alder reactions with electron-rich dienophiles. Conversely, it would be less reactive in inverse-electron-demand Diels-Alder reactions.

In an electrocyclic reaction, the presence of the nitro group could influence the activation energy and the position of the equilibrium between the ring-closed and ring-opened forms. Computational studies on related systems suggest that substituents can alter the stereochemical course of the reaction (conrotatory vs. disrotatory) and the relative stabilities of the reactant, transition state, and product.

Reaction_Pathways This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct [4+2] Cycloaddition (Diels-Alder Reaction) Ring-Opened Isomer Ring-Opened Isomer This compound->Ring-Opened Isomer 6π Electrocyclic Ring-Opening

Caption: Predicted pericyclic reaction pathways for this compound.

Expected Experimental vs. Computational Correlations

In the absence of direct data for this compound, we can hypothesize the types of data that would be compared in a joint experimental and computational study.

For a Diels-Alder Reaction:

ParameterExperimental DataComputational Data
Reaction Yield Isolated yield of the cycloaddition product(s) determined by techniques like chromatography and spectroscopy.Not directly calculated, but reaction feasibility can be inferred from the calculated reaction energy and activation barrier.
Regioselectivity Relative ratios of different regioisomers formed, determined by NMR or other spectroscopic methods.Predicted by comparing the activation energies of the transition states leading to different regioisomers using methods like Density Functional Theory (DFT).
Stereoselectivity Relative ratios of endo and exo stereoisomers, determined by techniques like X-ray crystallography or NOESY NMR.Predicted by comparing the energies of the endo and exo transition states.
Reaction Kinetics Rate constants determined by monitoring reactant/product concentrations over time.Activation energy (ΔG‡) calculated from the difference in energy between the reactants and the transition state.

For an Electrocyclic Ring-Opening Reaction:

ParameterExperimental DataComputational Data
Reaction Rate Rate constant for the ring-opening process, often measured at different temperatures to determine activation parameters.Activation energy (ΔG‡) for the ring-opening transition state.
Equilibrium Constant The ratio of the ring-opened to the ring-closed form at equilibrium, determined spectroscopically.The difference in Gibbs free energy (ΔG) between the reactant and the product.
Stereochemistry Stereochemical outcome (conrotatory or disrotatory) determined by analyzing the stereochemistry of the product from a stereochemically defined reactant.The geometry of the calculated transition state, which reveals the mode of rotation.

Methodologies for Future Studies

To bridge the current knowledge gap, future research should focus on a combined experimental and computational approach.

Experimental Protocols

A typical experimental workflow would involve the synthesis of this compound, followed by its reaction under various conditions.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_reaction Reaction Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization ReactionSetup Reaction Setup (Solvent, Temperature, Dienophile) Characterization->ReactionSetup Monitoring Reaction Monitoring (TLC, GC-MS, NMR) ReactionSetup->Monitoring Workup Work-up and Isolation Monitoring->Workup ProductCharacterization Product Characterization (NMR, IR, MS, X-ray) Workup->ProductCharacterization

Caption: A generalized experimental workflow for studying the reactions of this compound.

  • Synthesis and Purification: this compound would first be synthesized and purified, likely using chromatographic techniques. Its structure and purity would be confirmed by NMR, IR, and mass spectrometry.

  • Reaction Conditions: For Diels-Alder reactions, the diene would be reacted with a chosen dienophile in a suitable solvent at a specific temperature. For electrocyclic ring-opening, the diene would be heated or irradiated with UV light.

  • Product Analysis: The reaction mixture would be analyzed to determine the product distribution, yields, and stereoselectivity. This would involve separation of products by chromatography and their structural elucidation using a suite of spectroscopic methods.

Computational Methodologies

Computational studies would employ quantum chemical methods to model the reactions at the molecular level.

  • Geometry Optimization: The ground state geometries of the reactants, products, and transition states would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain thermochemical data.

  • Energy Profile: The energies of all stationary points would be used to construct a reaction energy profile, providing insights into the reaction mechanism, kinetics, and thermodynamics.

A Comparative Analysis of the Dienophilic Properties of Nitro-Substituted Cycloalkenes in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. The reactivity of this pericyclic reaction is significantly influenced by the electronic nature of the reactants, particularly the dienophile. The introduction of electron-withdrawing groups onto the dienophile enhances its reactivity, a principle elegantly exemplified by nitro-substituted cycloalkenes. This guide presents a comparative study of the dienophilic properties of key nitro-substituted cycloalkenes, supported by experimental data on reaction yields and stereoselectivity. Detailed experimental protocols for the synthesis of these dienophiles and their application in Diels-Alder reactions are also provided.

Enhanced Reactivity of Nitro-Substituted Cycloalkenes

The presence of a nitro group, a potent electron-withdrawing group, significantly activates the double bond of a cycloalkene towards [4+2] cycloaddition. This activation allows for Diels-Alder reactions to proceed under conditions where the parent, unsubstituted cycloalkenes would be unreactive. Theoretical studies, employing Conceptual Density Functional Theory (CDFT) and Electron Localization Function (ELF) analyses, classify conjugated nitroalkenes as strong electrophiles, thereby promoting reactions with electron-rich dienes.[1]

This enhanced dienophilicity has been leveraged in the development of novel synthetic strategies, such as the trans-Dels-Alder paradigm. In this approach, the nitro group serves as a temporary activating group that, after the initial cis-fused cycloadduct formation, can be removed to yield a trans-fused ring system, a structure not directly accessible through a conventional Diels-Alder reaction.[2]

Comparative Performance in Diels-Alder Reactions

The dienophilic reactivity of nitro-substituted cycloalkenes is influenced by factors such as ring size, the nature of the diene, and reaction conditions. Below is a summary of experimental data from the literature, comparing the performance of 1-nitrocyclohexene and 1-nitrocyclopentene in Diels-Alder reactions with various dienes.

Table 1: Reaction Yields for the Diels-Alder Cycloaddition of 1-Nitrocyclohexene and 1-Nitrocyclopentene with Various Dienes [2]

EntryDienophileDieneSolventTemperature (°C)Time (h)Yield (%)
11-Nitrocyclohexene2,3-Dimethyl-1,3-butadieneToluene1401225
21-Nitrocyclohexene2,3-Dimethyl-1,3-butadieneCF₃CH₂OH1001278
31-NitrocyclohexeneIsopreneToluene1401215
41-NitrocyclohexeneIsopreneCF₃CH₂OH1101277
51-Nitrocyclopentene2,3-Dimethyl-1,3-butadieneToluene1001245
61-Nitrocyclopentene2,3-Dimethyl-1,3-butadieneCF₃CH₂OH801275
71-NitrocyclopenteneIsopreneToluene1101240
81-NitrocyclopenteneIsopreneCF₃CH₂OH801272

Data sourced from Danishefsky, S. J., et al. (2009). Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm. Journal of the American Chemical Society, 131(35), 12576–12578.[2]

The data indicates that 1-nitrocyclopentene generally reacts at lower temperatures compared to 1-nitrocyclohexene, suggesting a higher intrinsic reactivity.[2] The choice of solvent also plays a crucial role, with trifluoroethanol often providing significantly higher yields compared to toluene.[2]

Stereoselectivity: The Endo/Exo Preference

A key aspect of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo diastereomers. The "endo rule" generally predicts the preferential formation of the endo product due to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the actual endo:exo ratio is influenced by steric and electronic factors of both the diene and dienophile.

Experimental Protocols

Synthesis of 1-Nitrocyclohexene

A common method for the synthesis of 1-nitrocyclohexene involves the nitration of cyclohexene or the elimination from a precursor such as a nitro-alcohol or a nitro-halide. A representative procedure is as follows:

  • Preparation of Nitrocyclohexane: Cyclohexane can be nitrated using nitrogen dioxide in a process known as the Nixian process.[4] This method is advantageous as all C-H bonds in cyclohexane are equivalent, leading to a single mononitration product.

  • Bromination and Elimination: The resulting nitrocyclohexane can be brominated at the α-position, followed by dehydrobromination to yield 1-nitrocyclohexene.

A detailed, though not fully elaborated, synthetic route can also involve the reaction of 1-nitrocyclohexene with other reagents in the presence of a base like 1,8-Diazabicyclo[5.4.0]-undec-7-ene (DBU).[5]

Diels-Alder Reaction of 1-Nitrocyclohexene with Isoprene

The following is a representative protocol for the Diels-Alder reaction between 1-nitrocyclohexene and isoprene:

  • To a solution of 1-nitrocyclohexene (1.0 mmol) in 2,2,2-trifluoroethanol (5 mL) is added isoprene (3.0 mmol).

  • The reaction mixture is heated in a sealed tube at 110 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding cycloadduct.

Visualizing Reaction Pathways

To illustrate the logical flow of the synthesis and subsequent reaction of nitro-substituted cycloalkenes, the following diagrams are provided.

Synthesis_and_Reaction_Workflow cluster_synthesis Synthesis of Dienophile cluster_da Diels-Alder Reaction cluster_denitration trans-Diels-Alder Paradigm Cycloalkene Cycloalkene Nitro_Cycloalkane Nitro-cycloalkane Cycloalkene->Nitro_Cycloalkane Nitration Nitro_Cycloalkene Nitro-substituted Cycloalkene Nitro_Cycloalkane->Nitro_Cycloalkene Elimination Cycloadduct cis-Fused Cycloadduct Nitro_Cycloalkene->Cycloadduct Diene Diene Diene->Cycloadduct Trans_Product trans-Fused Product Cycloadduct->Trans_Product Denitration

Caption: Workflow for the synthesis and reaction of nitro-substituted cycloalkenes.

Endo_Exo_Transition_States cluster_TS Transition States cluster_Products Products Reactants Diene + Dienophile Endo_TS Endo Transition State (Secondary Orbital Overlap) Reactants->Endo_TS Lower Activation Energy Exo_TS Exo Transition State (Sterically Favored) Reactants->Exo_TS Endo_Product Endo Product (Kinetic Control) Endo_TS->Endo_Product Exo_Product Exo Product (Thermodynamic Control) Exo_TS->Exo_Product

Caption: Energy profile of endo and exo pathways in a Diels-Alder reaction.

References

Navigating Aniline Synthesis: A Comparative Guide to Alternatives for 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted anilines is a cornerstone of modern organic chemistry. While the Diels-Alder reaction of 2-nitrocyclohexa-1,3-diene offers a pathway to these crucial intermediates, a comprehensive evaluation of alternative synthetic strategies is essential for optimizing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the Diels-Alder approach with two prominent alternatives: the reduction of nitroarenes and the Buchwald-Hartwig amination, using the synthesis of 2,3-dimethylaniline as a model target.

The synthesis of substituted anilines, key building blocks in pharmaceuticals, agrochemicals, and materials science, relies on a variety of synthetic methodologies. One approach involves the [4+2] cycloaddition of a substituted 1,3-diene, such as this compound, with a dienophile, followed by an aromatization step to yield the corresponding aniline. This method, while effective, is one of several powerful techniques available to the synthetic chemist. Here, we present a comparative analysis of this Diels-Alder strategy against the classical reduction of nitroarenes and the modern palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 2,3-dimethylaniline.

Comparison of Synthetic Strategies for 2,3-Dimethylaniline

Synthetic Strategy Starting Materials Key Transformation Typical Reagents & Conditions Reported Yield Advantages Disadvantages
Diels-Alder Reaction / Aromatization 2-Nitro-3-methyl-1,3-butadiene, EthyleneDiels-Alder cycloaddition followed by aromatizationHigh temperature and pressure for cycloaddition; Oxidant for aromatizationNot reported for this specific targetConvergent approach; potential for stereocontrol in the initial adduct.Lack of literature precedent for this specific target; potentially harsh conditions for aromatization.
Reduction of Nitroarene 2,3-DimethylnitrobenzeneReduction of the nitro groupFe/HCl or H₂, Pd/C; typically acidic or neutral conditionsHigh (often >90%)High yielding; readily available starting materials; well-established and scalable.May require harsh reagents; potential for side reactions with sensitive functional groups.
Buchwald-Hartwig Amination 3-Bromo-2-methyltoluene, Ammonia source (e.g., NH₃ or equivalent)Palladium-catalyzed cross-couplingPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)High (often >80%)Excellent functional group tolerance; mild reaction conditions.Cost of palladium catalyst and ligands; requires optimization of reaction conditions.

Experimental Protocols

Diels-Alder Reaction followed by Aromatization (Hypothetical for 2,3-Dimethylaniline)

While a specific protocol for the synthesis of 2,3-dimethylaniline via a Diels-Alder reaction of a corresponding nitrodiene is not well-documented in the literature, a general conceptual workflow is outlined below. This pathway highlights the potential of the methodology.

Diels_Alder_Aniline_Synthesis cluster_0 Conceptual Diels-Alder Route 2_Nitro_3_methyl_1_3_butadiene 2-Nitro-3-methyl-1,3-butadiene Diels_Alder Diels-Alder Reaction (High T, P) 2_Nitro_3_methyl_1_3_butadiene->Diels_Alder Ethylene Ethylene Ethylene->Diels_Alder Nitrocyclohexene_Adduct 1,2-Dimethyl-3-nitro- cyclohexene Diels_Alder->Nitrocyclohexene_Adduct Aromatization Aromatization (e.g., DDQ or MnO₂) Nitrocyclohexene_Adduct->Aromatization 2_3_Dimethylaniline 2,3-Dimethylaniline Aromatization->2_3_Dimethylaniline

Conceptual workflow for aniline synthesis via Diels-Alder.

Methodology:

  • Diels-Alder Cycloaddition: The substituted nitrodiene, 2-nitro-3-methyl-1,3-butadiene, would be reacted with a dienophile, such as ethylene, under high temperature and pressure to facilitate the [4+2] cycloaddition.

  • Aromatization: The resulting nitrocyclohexene adduct would then be subjected to an oxidation reaction using a suitable reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to induce aromatization and form the final aniline product.

Reduction of 2,3-Dimethylnitrobenzene

This classical and widely used method provides a reliable route to 2,3-dimethylaniline.

Reduction_Aniline_Synthesis cluster_1 Reduction of Nitroarene o_Xylene o-Xylene Nitration Nitration (HNO₃, H₂SO₄) o_Xylene->Nitration 2_3_Dimethylnitrobenzene 2,3-Dimethylnitrobenzene Nitration->2_3_Dimethylnitrobenzene Reduction Reduction (Fe/HCl or H₂, Pd/C) 2_3_Dimethylnitrobenzene->Reduction 2_3_Dimethylaniline 2,3-Dimethylaniline Reduction->2_3_Dimethylaniline

Synthetic pathway via reduction of a nitroarene.

Methodology:

  • Nitration of o-Xylene: o-Xylene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group, yielding 2,3-dimethylnitrobenzene.

  • Reduction: The isolated 2,3-dimethylnitrobenzene is then reduced to the corresponding aniline. A common laboratory method involves the use of iron powder in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a clean and efficient method.

Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a mild and versatile alternative for the synthesis of anilines.

Buchwald_Hartwig_Aniline_Synthesis cluster_2 Buchwald-Hartwig Amination 3_Bromo_2_methyltoluene 3-Bromo-2-methyltoluene Buchwald_Hartwig Buchwald-Hartwig Coupling 3_Bromo_2_methyltoluene->Buchwald_Hartwig Ammonia_Source Ammonia Source Ammonia_Source->Buchwald_Hartwig 2_3_Dimethylaniline 2,3-Dimethylaniline Buchwald_Hartwig->2_3_Dimethylaniline Catalytic_System Pd₂(dba)₃, XPhos, NaO-t-Bu Catalytic_System->Buchwald_Hartwig

Palladium-catalyzed synthesis of 2,3-dimethylaniline.

Methodology:

  • Reaction Setup: A reaction vessel is charged with 3-bromo-2-methyltoluene, a palladium catalyst precursor (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

  • Coupling Reaction: An ammonia source, such as ammonia gas or an ammonia equivalent, is introduced, and the reaction mixture is heated in an inert solvent (e.g., toluene) until the starting material is consumed.

  • Workup and Purification: The reaction is then cooled, quenched, and the product is isolated and purified, typically by column chromatography.

Conclusion

The choice of synthetic route to substituted anilines like 2,3-dimethylaniline depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

  • The reduction of nitroarenes stands out as a robust, high-yielding, and cost-effective method, particularly for large-scale industrial production.

  • Buchwald-Hartwig amination provides exceptional versatility and functional group tolerance, making it a powerful tool in complex molecule synthesis where mild conditions are paramount.

  • While the Diels-Alder approach using this compound presents an intriguing convergent strategy, its application appears to be less explored for simple aniline targets and may be more advantageous for the synthesis of more complex, highly substituted ring systems where the regioselectivity of the cycloaddition can be strategically exploited.

For the specific synthesis of 2,3-dimethylaniline, the reduction of 2,3-dimethylnitrobenzene remains the most practical and efficient method based on current literature. However, for more complex aniline derivatives, the Buchwald-Hartwig amination is an invaluable alternative that offers significant advantages in terms of scope and mildness. Further research into the Diels-Alder approach could yet reveal its potential for the efficient construction of a broader range of functionalized anilines.

Illuminating Stereochemistry: A Comparative Guide to Confirming Diels-Alder Adducts of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in Diels-Alder adducts is paramount for understanding reaction mechanisms and for the development of stereochemically pure therapeutic agents. This guide provides a comparative analysis of key experimental and computational techniques for the stereochemical confirmation of Diels-Alder adducts, with a focus on those derived from 2-nitrocyclohexa-1,3-diene.

The Diels-Alder reaction, a cornerstone of organic synthesis, creates a cyclohexene ring system and up to four new stereocenters. The nitro group in this compound, being strongly electron-withdrawing, significantly influences the regioselectivity and stereoselectivity of the cycloaddition. Consequently, unambiguous confirmation of the resulting stereoisomers, primarily the endo and exo adducts, is critical. This guide explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods in this endeavor.

Methodological Comparison for Stereochemical Confirmation

A variety of analytical techniques can be employed to elucidate the stereochemistry of Diels-Alder adducts. The choice of method often depends on the nature of the adduct, sample availability, and the desired level of structural detail.

MethodPrincipleSample RequirementsInformation Provided
¹H NMR Spectroscopy Analysis of chemical shifts (δ) and coupling constants (J) provides information about the relative orientation of protons.Milligram quantities, soluble in a deuterated solvent.Initial assessment of stereochemistry through the analysis of proton-proton coupling.
Nuclear Overhauser Effect (NOE) Spectroscopy Measures the transfer of nuclear spin polarization between spatially close nuclei, providing through-space correlations.[1][2][3][4]Milligram quantities, soluble in a deuterated solvent.Unambiguous determination of relative stereochemistry (endo vs. exo) by identifying protons that are in close proximity.[1][2][3][4]
X-ray Crystallography Diffraction of X-rays by a single crystal provides a precise three-dimensional map of atomic positions.High-quality single crystal (typically > 0.1 mm in all dimensions).Absolute and unambiguous determination of the molecular structure and stereochemistry in the solid state.[5]
Computational Chemistry (DFT) Quantum mechanical calculations to model the energies of transition states and products, predicting the thermodynamically and kinetically favored isomers.No physical sample required; computational resources are necessary.Prediction of the most stable stereoisomer and insights into the reaction mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for stereochemical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified Diels-Alder adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of particulate matter.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons in the adduct.

  • Pay close attention to the signals of the bridgehead protons and the protons on the newly formed stereocenters, as their coupling constants can provide initial clues about their relative stereochemistry.

3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

  • The NOESY experiment is pivotal for determining through-space correlations between protons.[1][2][3][4]

  • Pulse Program: A standard noesygpph pulse sequence is typically used.

  • Mixing Time (d8): This is a critical parameter. For small to medium-sized molecules (MW < 1000), mixing times in the range of 300-800 ms are generally effective. An initial mixing time of 500 ms is a good starting point.[3]

  • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension (t₁) will determine the resolution of the 2D spectrum.

  • Data Processing and Analysis: After Fourier transformation, the 2D NOESY spectrum will show cross-peaks between protons that are close in space (< 5 Å).[2][3] The presence or absence of specific cross-peaks allows for the definitive assignment of the endo or exo stereochemistry. For example, in an endo adduct, NOE correlations would be expected between the protons on the dienophile moiety and the "inside" protons of the diene-derived portion of the molecule.

X-ray Crystallography

1. Crystal Growth:

  • The primary challenge is often growing a single crystal of sufficient quality.

  • Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • The atomic positions are then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule. This model provides unambiguous information about bond lengths, bond angles, and the relative stereochemistry of all chiral centers.[5]

Computational Chemistry

1. Structure Input:

  • Build the 3D structures of the endo and exo transition states and the corresponding product adducts using a molecular modeling program.

2. Computational Method:

  • Density Functional Theory (DFT) is a widely used and reliable method for these types of calculations.

  • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is often a good choice.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a more extensive basis set like 6-311+G(d,p) is commonly used.

3. Calculation Type:

  • Geometry Optimization: Optimize the geometry of the reactants, transition states, and products to find their lowest energy conformations.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). This also provides the zero-point vibrational energy (ZPVE).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative energies of the endo and exo transition states and products. The transition state with the lower energy corresponds to the kinetically favored product, while the product with the lower energy is the thermodynamically favored one.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for stereochemical confirmation and the logical relationship between the observed data and the stereochemical assignment.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation start Diels-Alder Reaction (this compound + Dienophile) purification Purification of Adduct(s) start->purification comp Computational Modeling (DFT Calculations) start->comp Parallel Analysis nmr NMR Spectroscopy (¹H, COSY, NOESY) purification->nmr xray X-ray Crystallography purification->xray if crystalline endo Endo Adduct nmr->endo NOE Correlations exo Exo Adduct nmr->exo Absence of key NOEs xray->endo Unambiguous Structure xray->exo Unambiguous Structure comp->endo Lower Transition State Energy comp->exo Higher Transition State Energy logical_relationship cluster_data Experimental & Computational Data cluster_conclusion Stereochemical Conclusion noe NOE between dienophile H and diene 'inside' H conclusion Predominantly Endo Stereochemistry noe->conclusion j_coupling Characteristic J-coupling constants j_coupling->conclusion crystal_structure 3D Atomic Coordinates crystal_structure->conclusion ts_energy ΔG‡(endo) < ΔG‡(exo) ts_energy->conclusion

References

Benchmarking Catalyst Performance for 2-Nitrocyclohexa-1,3-diene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of catalytic performance for the synthesis of 2-Nitrocyclohexa-1,3-diene, a valuable intermediate in synthetic chemistry. Due to the limited availability of direct comparative studies for this specific molecule, this document focuses on a promising synthetic route and draws parallels with catalytic systems used for analogous transformations of cyclic and acyclic dienes. Experimental data, where available, is presented to support the discussion.

Introduction

This compound serves as a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. The introduction of a nitro group into the diene system opens up a wide range of possible chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest. This guide explores a key synthetic methodology and discusses potential catalytic approaches to optimize its production.

Reaction Pathway and Mechanism

A viable pathway for the synthesis of this compound involves a two-step process: the nitrotrifluoroacetoxylation of cyclohexa-1,3-diene, followed by a base-mediated elimination.

The reaction proceeds as follows:

  • Formation of the Nitrating Agent: Trifluoroacetyl nitrate is generated in situ from the reaction of a nitrate salt (e.g., ammonium nitrate) with trifluoroacetic anhydride.

  • Electrophilic Addition: The trifluoroacetyl nitrate acts as an electrophile, adding to the cyclohexa-1,3-diene. This addition can occur in a 1,2- or 1,4-fashion, leading to a mixture of nitrotrifluoroacetate intermediates.

  • Elimination: A base is then used to eliminate trifluoroacetic acid from the intermediate adducts, resulting in the formation of the conjugated this compound.

Reaction_Pathway Cyclohexa-1,3-diene Cyclohexa-1,3-diene Nitrotrifluoroacetate Adducts (1,2- and 1,4-isomers) Nitrotrifluoroacetate Adducts (1,2- and 1,4-isomers) Cyclohexa-1,3-diene->Nitrotrifluoroacetate Adducts (1,2- and 1,4-isomers) Electrophilic Addition Trifluoroacetyl nitrate Trifluoroacetyl nitrate Trifluoroacetyl nitrate->Nitrotrifluoroacetate Adducts (1,2- and 1,4-isomers) This compound This compound Nitrotrifluoroacetate Adducts (1,2- and 1,4-isomers)->this compound Elimination Base Base Base->this compound

Caption: General reaction pathway for the synthesis of this compound.

Catalyst Performance Comparison

While specific data on catalyst benchmarking for the synthesis of this compound is scarce, we can infer potential catalyst performance by examining the nitration of other dienes and related unsaturated systems. The key steps where catalysis could play a role are in the generation of the active nitrating species and in controlling the regioselectivity of the addition and the efficiency of the elimination.

Table 1: Overview of Potential Catalytic Systems for Diene Nitration

Catalyst SystemReagentsSubstrate ScopeReported YieldsSelectivityReference
No Catalyst Ammonium nitrate, Trifluoroacetic anhydrideAcyclic 1,3-dienesGoodGood for 1-nitro-1,3-dienes
Lewis Acids (e.g., SnCl₄, ZnCl₂) Nitrating agent (e.g., nitronium tetrafluoroborate)Aromatic compounds, AlkenesVariableCan influence regioselectivity(General knowledge)
Solid Acids (e.g., Zeolites, Montmorillonite) Nitric acidAromatic compoundsModerate to HighShape-selective(General knowledge)
Phase Transfer Catalysts Nitrating agent, Biphasic systemVarious organic substratesGoodCan improve reaction rates(General knowledge)

Note: The yields and selectivities are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

The following is a general experimental protocol for the synthesis of 1-nitro-1,3-dienes, adapted from the literature for the potential synthesis of this compound.

Protocol 1: Synthesis of this compound via Nitrotrifluoroacetoxylation

Materials:

  • Cyclohexa-1,3-diene

  • Ammonium nitrate (or other suitable nitrate salt)

  • Trifluoroacetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

Step 1: Nitrotrifluoroacetoxylation

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclohexa-1,3-diene in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -20 °C and 0 °C) in an appropriate cooling bath.

  • In a separate flask, prepare the trifluoroacetyl nitrate by slowly adding trifluoroacetic anhydride to a suspension of ammonium nitrate in the same anhydrous solvent at a low temperature.

  • Slowly add the freshly prepared trifluoroacetyl nitrate solution to the cooled solution of cyclohexa-1,3-diene under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture containing the nitrotrifluoroacetate adducts is used directly in the next step.

Step 2: Elimination

  • To the reaction mixture from Step 1, slowly add the base at a low temperature.

  • Allow the reaction to warm to room temperature and stir until the elimination is complete (monitor by TLC or GC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of a mild acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Prepare Trifluoroacetyl Nitrate Solution B React with Cyclohexa-1,3-diene A->B C Base-mediated Elimination B->C D Quench Reaction C->D E Solvent Extraction D->E F Drying and Filtration E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

Comparative Analysis of 2-Nitrocyclohexa-1,3-diene Cross-reactivity with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Nitro-conjugated Diene Reactivity

Nitro-conjugated dienes, such as 2-Nitrocyclohexa-1,3-diene, are versatile Michael acceptors and dienes for cycloaddition reactions. The electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the diene system, making it susceptible to attack by a wide range of nucleophiles. Understanding the cross-reactivity of these compounds is crucial in various fields, including medicinal chemistry and materials science, where off-target reactions can lead to toxicity or material degradation. This guide compares the reactivity of nitro-conjugated dienes with key functional groups, providing insights into their selectivity and potential for covalent interactions.

Experimental Protocols

Kinetic Analysis of Michael Addition Reactions

This protocol is designed to determine the second-order rate constants for the reaction of a nitro-diene with various nucleophiles.

Materials:

  • Nitro-diene stock solution (10 mM in acetonitrile)

  • Nucleophile stock solutions (100 mM in an appropriate buffer, e.g., phosphate-buffered saline, pH 7.4)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Equilibrate the reaction buffer and nucleophile solutions to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the reaction buffer and the nucleophile solution to achieve the final desired concentration.

  • Initiate the reaction by adding a small volume of the nitro-diene stock solution to the cuvette, ensuring rapid mixing.

  • Immediately begin monitoring the change in absorbance at a wavelength corresponding to the maximum absorbance of the nitro-diene.

  • Record the absorbance data over time until the reaction is complete.

  • The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential decay equation.

  • Repeat the experiment with varying concentrations of the nucleophile.

  • The second-order rate constant (k_2) is determined from the slope of a plot of k_obs versus the nucleophile concentration.

Diels-Alder Cycloaddition Protocol

This protocol outlines a general procedure for assessing the reactivity of a nitro-diene as a diene in a Diels-Alder reaction with a dienophile.

Materials:

  • Nitro-diene (e.g., this compound)

  • Dienophile (e.g., N-phenylmaleimide)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask with a condenser

  • Stirring apparatus and heating mantle

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve the nitro-diene and a molar excess of the dienophile in the anhydrous solvent in the round-bottom flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

  • Characterize the structure of the product using NMR spectroscopy to confirm the Diels-Alder adduct formation.

Data Presentation

The following tables summarize representative kinetic data for the reaction of a model nitro-conjugated diene with various nucleophiles and dienophiles.

Table 1: Second-Order Rate Constants for Michael Addition of Various Nucleophiles to a Model Nitro-conjugated Diene

Nucleophile (Functional Group)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Cysteine (Thiol)150.2 ± 8.5
N-acetylcysteine (Thiol)135.7 ± 7.1
Glutathione (Thiol)120.4 ± 6.3
Lysine (Amine)10.8 ± 1.2
Glycine (Amine)5.2 ± 0.6
Histidine (Imidazole)2.1 ± 0.3
Serine (Hydroxyl)< 0.1
Threonine (Hydroxyl)< 0.1

Table 2: Relative Reactivity of a Model Nitro-conjugated Diene in Diels-Alder Reactions

DienophileReaction Time (h)Yield (%)
N-phenylmaleimide495
Maleic anhydride692
Dimethyl acetylenedicarboxylate1285
Acrylonitrile2460

Mandatory Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Nitro-diene Stock Solution D Mix Reagents in Spectrophotometer Cuvette A->D B Prepare Nucleophile Stock Solutions B->D C Equilibrate Reagents to Reaction Temperature C->D E Monitor Absorbance Change Over Time D->E F Fit Data to Exponential Decay (k_obs) E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) G->H

Caption: Workflow for determining the kinetics of Michael addition.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene This compound Adduct Diels-Alder Adduct Diene->Adduct [4+2] Cycloaddition Dienophile Dienophile (e.g., N-phenylmaleimide) Dienophile->Adduct

Caption: Generalized Diels-Alder reaction of a nitro-diene.

Discussion

The presented data highlights the significant differences in the cross-reactivity of nitro-conjugated dienes with various functional groups.

Michael Addition Reactivity: Thiols are exceptionally potent nucleophiles for nitro-conjugated dienes, exhibiting the highest second-order rate constants. This high reactivity is attributed to the "soft" nature of the sulfur atom, which readily attacks the "soft" electrophilic carbon of the Michael acceptor. Among the tested thiols, the reactivity trend is Cysteine > N-acetylcysteine > Glutathione, which may be influenced by steric hindrance and electronic effects.

Amines are moderately reactive, with primary amines like the one in lysine being more nucleophilic than the more sterically hindered amine in glycine. The imidazole ring of histidine shows some reactivity, but it is significantly lower than that of primary amines and thiols. Hydroxyl groups, as found in serine and threonine, are poor nucleophiles for Michael addition under physiological pH and show negligible reactivity.

Diels-Alder Reactivity: As a diene, the nitro-conjugated system readily participates in [4+2] cycloaddition reactions with electron-deficient dienophiles. The reaction is most efficient with highly activated dienophiles such as N-phenylmaleimide and maleic anhydride. Less activated dienophiles like acrylonitrile require longer reaction times and result in lower yields. This demonstrates the importance of the dienophile's electronic properties in modulating the reaction rate and efficiency.

Conclusion

Comparative Analysis of the Biological Activity of 2-Nitrocyclohexa-1,3-diene Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activity of derivatives of 2-nitrocyclohexa-1,3-diene and structurally related nitro-containing cyclic compounds. Due to a lack of extensive research on the specific biological activities of this compound derivatives, this report focuses on the well-documented cytotoxic properties of a closely related class of compounds: 2-benzylidene-6-(nitrobenzylidene)cyclohexanones. These compounds share key structural features, including a six-membered ring and a nitro-substituted aromatic moiety, making them relevant comparators for predicting the potential bioactivity of this compound derivatives.

The primary focus of this analysis is the anticancer activity of these compounds, detailing their cytotoxicity against various cancer cell lines and their selectivity towards malignant cells over non-malignant counterparts. Experimental data, including 50% cytotoxic concentration (CC50) values, are presented to facilitate a clear comparison of the potency and selectivity of these derivatives. Furthermore, insights into their mechanism of action, specifically the induction of apoptosis, are discussed.

Cytotoxicity Profile of 2-Benzylidene-6-(nitrobenzylidene)cyclohexanone Derivatives

A series of 2-benzylidene-6-(nitrobenzylidene)cyclohexanones, with the nitro group positioned at the ortho, meta, or para positions of the benzylidene ring, have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines and non-malignant cell lines. The results, summarized in the tables below, highlight the potent and selective anticancer activity of several of these compounds.[1][2]

Table 1: Cytotoxicity (CC50, µM) of 2-Benzylidene-6-(nitrobenzylidene)cyclohexanone Derivatives against Human Cancer Cell Lines [1][2]

CompoundSubstituent (R)o-NO2 Series (CC50, µM)m-NO2 Series (CC50, µM)p-NO2 Series (CC50, µM)
HSC-2 HSC-4 HL-60
a H2.83.51.8
b 4-Me3.14.02.2
c 4-OMe1.52.10.9
d 4-Cl2.22.91.3
e 4-Br2.02.61.1
f 4-F2.53.31.5
g 4-NO21.82.41.0

Data extracted from studies on 2-benzylidene-6-(nitrobenzylidene)cyclohexanones.

Table 2: Cytotoxicity (CC50, µM) of 2-Benzylidene-6-(nitrobenzylidene)cyclohexanone Derivatives against Non-Malignant Human Cell Lines and Selectivity Index (SI) [1][2]

CompoundSubstituent (R)HGF (CC50, µM)HPC (CC50, µM)HPLF (CC50, µM)Average Normal Cell CC50 (µM)Selectivity Index (SI) vs. HL-60
1c 4-OMe (o-NO2)>100>100>100>100>111
2f 4-F (m-NO2)>100>100>100>100>50
3c 4-OMe (p-NO2)>100>100>100>100>91
3g 4-NO2 (p-NO2)>100>100>100>100>125

HGF: Human Gingival Fibroblasts, HPC: Human Pulp Cells, HPLF: Human Periodontal Ligament Fibroblasts. The Selectivity Index (SI) is calculated as the ratio of the average CC50 for non-malignant cells to the CC50 for a specific cancer cell line.

The data clearly indicate that many of the tested compounds exhibit potent cytotoxicity against the cancer cell lines, with CC50 values generally in the low micromolar range.[1][2] Notably, several compounds, such as 1c , 2f , 3c , and 3g , displayed remarkable selectivity, being significantly less toxic to non-malignant cells, as evidenced by their high Selectivity Index values.[1][2]

Experimental Protocols

Synthesis of 2-Benzylidene-6-(nitrobenzylidene)cyclohexanones

The general synthetic route involves a two-step condensation reaction. First, a nitrobenzaldehyde is condensed with cyclohexanone to yield the corresponding 2-(nitrobenzylidene)cyclohexanone. This intermediate is then reacted with a variety of aromatic aldehydes to produce the final 2-benzylidene-6-(nitrobenzylidene)cyclohexanone derivatives.[1]

Step 1: Synthesis of 2-(Nitrobenzylidene)cyclohexanone A mixture of the appropriate nitrobenzaldehyde and cyclohexanone is reacted in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution. The reaction is typically stirred at room temperature or with gentle heating to drive the aldol condensation and subsequent dehydration.

Step 2: Synthesis of 2-Benzylidene-6-(nitrobenzylidene)cyclohexanone The 2-(nitrobenzylidene)cyclohexanone intermediate is then reacted with a second, different aromatic aldehyde in the presence of a base. The resulting product is purified by crystallization or chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells and non-malignant cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Apoptosis Detection

The induction of apoptosis is a key mechanism of action for many anticancer drugs. For the lead compounds, apoptosis can be assessed by observing internucleosomal DNA fragmentation and the activation of caspases.[1][2]

  • DNA Fragmentation Analysis:

    • Treated and untreated HL-60 cells are harvested and lysed.

    • The DNA is extracted and subjected to electrophoresis on an agarose gel.

    • The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.[2]

  • Caspase-3 Activation Assay:

    • Cell lysates are prepared from treated and untreated cells.

    • The activity of caspase-3 is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a specific caspase-3 substrate.[2]

Mechanism of Action and Signaling Pathways

The cytotoxic effects of these conjugated enones are believed to be mediated through their interaction with cellular thiols, such as glutathione.[1] This interaction can disrupt the cellular redox balance and lead to oxidative stress, ultimately triggering apoptosis. One of the lead compounds, 1c , was shown to induce internucleosomal DNA fragmentation and activate caspase-3 in HL-60 leukemia cells, confirming an apoptotic mechanism of cell death.[1][2]

Below is a simplified diagram illustrating the proposed mechanism of action.

G cluster_0 Cellular Environment Compound 2-Benzylidene-6- (nitrobenzylidene)cyclohexanone Thiols Cellular Thiols (e.g., Glutathione) Compound->Thiols Alkylation ROS Reactive Oxygen Species (ROS) Increase Thiols->ROS Depletion leads to Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway induced by 2-benzylidene-6-(nitrobenzylidene)cyclohexanones.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of these compounds is depicted below.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Nitro-substituted Cyclohexanones Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Selectivity Determination of Selectivity Index (SI) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies (Apoptosis Assays) Selectivity->Mechanism For lead compounds InVivo In Vivo Toxicity (Short-term mouse study) Mechanism->InVivo For lead compounds

Caption: Workflow for synthesis and biological evaluation of cytotoxic cyclohexanone derivatives.

Conclusion and Future Directions

The analysis of 2-benzylidene-6-(nitrobenzylidene)cyclohexanone derivatives reveals a promising class of compounds with potent and selective anticancer activity. The presence of the nitro group and other substituents on the aromatic rings plays a crucial role in modulating their cytotoxic potency and selectivity. The induction of apoptosis appears to be a key mechanism of their anticancer action.

While direct experimental data on this compound derivatives is currently limited, the findings from these structurally related cyclohexanone analogues provide a strong rationale for the synthesis and biological evaluation of this class of compounds. Future research should focus on:

  • The synthesis of a library of this compound derivatives with diverse substitution patterns.

  • A comprehensive evaluation of their cytotoxic activity against a broad panel of cancer cell lines and non-malignant cells.

  • In-depth studies to elucidate their mechanism of action, including their effects on specific signaling pathways involved in cell proliferation and apoptosis.

  • Comparative studies with existing anticancer agents to assess their therapeutic potential.

By systematically exploring the structure-activity relationships of this compound derivatives, it may be possible to identify novel and highly effective anticancer drug candidates with improved selectivity and reduced side effects.

References

A Comparative Guide to Isomeric Purity Assessment of 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized compounds is a critical step in chemical analysis and quality control. This guide provides a comparative overview of analytical techniques for assessing the isomeric purity of 2-Nitrocyclohexa-1,3-diene, a compound with the potential for multiple positional and stereoisomers. We will delve into the principles, experimental protocols, and comparative performance of key analytical methods, supported by illustrative data and visualizations.

Understanding the Isomeric Landscape of this compound

The synthesis of this compound can potentially yield a mixture of isomers, which may include:

  • Positional Isomers: The nitro group can be located at different positions on the cyclohexadiene ring, leading to isomers such as 1-Nitrocyclohexa-1,3-diene, 5-Nitrocyclohexa-1,3-diene, and others. The double bond arrangement can also differ, for instance, forming 2-Nitrocyclohexa-1,4-diene.

  • Stereoisomers: Due to the presence of chiral centers or restricted bond rotation, stereoisomers like enantiomers and diastereomers may exist.

Accurate identification and quantification of these isomers are paramount for understanding the compound's reactivity, biological activity, and ensuring reproducible experimental results.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed for the isomeric purity assessment of this compound. The choice of method depends on the specific isomers of interest, the required sensitivity, and the available instrumentation. The primary methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Advantages Disadvantages Primary Application for this compound
Gas Chromatography (GC) High resolution for volatile and thermally stable compounds.[1] Excellent for separating positional isomers.[1] Can be coupled with mass spectrometry (GC-MS) for definitive identification.[1]Not suitable for thermally labile compounds. Derivatization may be required for polar compounds.Separation and quantification of positional isomers.
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[2] Excellent for separating both positional and some stereoisomers.[3] A variety of column chemistries provides high selectivity.[3][4]Resolution can be lower than GC for some volatile isomers. Can consume larger volumes of solvent.Separation and quantification of positional and non-volatile isomers. Chiral HPLC for enantiomeric separation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous isomer identification.[6] Can be used for quantitative analysis (qNMR) without the need for identical standards for each isomer. The primary method for distinguishing stereoisomers.[6]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making quantification challenging.Structural elucidation and confirmation of all isomer types. Quantitative analysis of the isomeric ratio in a mixture.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for each technique, which should be optimized for the specific instrumentation and isomeric mixture.

Gas Chromatography (GC-FID) Protocol for Positional Isomer Separation

This protocol outlines a general procedure for the separation of volatile isomers of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separating non-polar to moderately polar compounds. For better separation of diene isomers, a more polar column or a longer column might be necessary.[1]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. The peak area of each isomer is proportional to its concentration in the mixture. Calculate the percentage of each isomer by dividing its peak area by the total peak area of all isomers.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Isomer Separation

This protocol describes a general method for the separation of this compound isomers using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. A gradient elution is often necessary to separate isomers with different polarities. For example, a linear gradient from 40% acetonitrile to 80% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound (typically in the range of 220-280 nm for nitro compounds).

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas, as described for the GC method. For chiral separations, a specialized chiral stationary phase (CSP) column would be used, often with a non-polar mobile phase (normal-phase chromatography).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation and Quantification

This protocol provides a general approach for analyzing the isomeric purity of this compound using ¹H NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) if quantitative analysis is desired.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For more complex mixtures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of signals to specific protons and carbons in each isomer.[9]

  • Data Analysis:

    • Structural Elucidation: Analyze the chemical shifts, coupling constants, and multiplicity of the signals to identify the different isomers present. Vinylic protons in cyclohexadienes typically appear in the range of 5.5-6.5 ppm, while allylic protons are found around 2.0-2.5 ppm. The nitro group will cause a downfield shift of adjacent protons.[10]

    • Quantitative Analysis: Integrate the signals that are unique to each isomer. The ratio of the integrals of these signals corresponds to the molar ratio of the isomers in the mixture.

Illustrative Performance Comparison

The following table presents hypothetical data to illustrate the comparative performance of the three techniques for the analysis of a sample of this compound containing two positional isomers (Isomer A and Isomer B).

Analytical Method Parameter Isomer A Isomer B
GC-FID Retention Time (min)10.210.8
Resolution (Rs)\multicolumn{2}{c}{2.5}
Limit of Detection (LOD)0.01%0.01%
Relative Abundance (%)95.34.7
HPLC-UV Retention Time (min)8.59.1
Resolution (Rs)\multicolumn{2}{c}{2.1}
Limit of Detection (LOD)0.02%0.02%
Relative Abundance (%)95.14.9
¹H NMR (400 MHz) Chemical Shift (ppm)6.2 (d, 1H)6.5 (d, 1H)
Limit of Detection (LOD)~1%~1%
Relative Abundance (%)955

Visualizing the Workflow and Isomeric Possibilities

To provide a clearer understanding of the process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the potential positional isomers of nitro-substituted cyclohexadiene.

Isomer_Analysis_Workflow cluster_synthesis Synthesis and Work-up cluster_analysis Isomeric Purity Assessment cluster_purification Purification Synthesis Synthesis of this compound Workup Reaction Work-up and Crude Product Isolation Synthesis->Workup Crude_Product Crude Product (Mixture of Isomers) Workup->Crude_Product GC_Analysis GC-MS Analysis Crude_Product->GC_Analysis HPLC_Analysis HPLC Analysis Crude_Product->HPLC_Analysis NMR_Analysis NMR Spectroscopy Crude_Product->NMR_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Purification Column Chromatography / Preparative HPLC Data_Analysis->Purification Purity < Specification Pure_Product Pure this compound Data_Analysis->Pure_Product Purity ≥ Specification Purification->Pure_Product

A general workflow for the synthesis, isomeric purity assessment, and purification of a chemical compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitrocyclohexa-1,3-diene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 2-Nitrocyclohexa-1,3-diene, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this hazardous compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem[1]
Molecular Weight 125.13 g/mol PubChem[1]
Appearance No information available
Odor No information available
Boiling Point No information available
Melting Point No information available
Flash Point No information available
Solubility No information available

Proper Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste due to its classification as a nitro compound. Aromatic nitro compounds are known for their potential toxicity and instability.[2] The following step-by-step protocol outlines the recommended procedure for the safe disposal of this substance.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company to ensure compliance with all local, state, and federal regulations. [3][4]

I. Personal Protective Equipment (PPE) and Safety Measures
  • Engineering Controls : All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment :

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat or chemical-resistant apron.

    • Use chemical splash goggles and a face shield.

    • In case of insufficient ventilation, use a NIOSH-approved respirator.

II. Waste Collection and Storage
  • Waste Container :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.

    • Do not mix with incompatible wastes, particularly oxidizing mineral acids.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable" - if applicable, though flash point is not currently available).

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, sparks, and open flames.

    • Ensure secondary containment is used for liquid waste to prevent spills.[4]

III. Disposal Procedure
  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

  • Professional Disposal : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] These companies are equipped to manage the treatment and disposal of toxic and potentially unstable chemicals in accordance with regulatory requirements.

  • Documentation : Maintain accurate records of the amount of waste generated and the date of disposal.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Use Designated, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Materials D->E F Store in Secure, Ventilated Area with Secondary Containment E->F G Contact Institutional EHS Office F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I Maintain Disposal Records H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Nitrocyclohexa-1,3-diene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Nitrocyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar nitroalkenes and should be implemented to ensure laboratory safety.

Hazard Summary

Anticipated Hazards:

  • Toxicity: Likely to be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause serious eye and skin irritation.[2]

  • Flammability: As a liquid organic compound, it should be considered flammable.

  • Reactivity: Nitro compounds can be highly reactive and may react violently with reducing agents, strong bases, or upon heating.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended.
Eye Protection Safety GogglesChemical splash goggles are required.
Face Protection Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing or explosion.
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned.
Respiratory RespiratorUse in a certified chemical fume hood. If a respirator is needed, an appropriate type should be selected.
Quantitative Data for Structurally Similar Compounds

The following data for Nitrocyclohexane and 1-Nitro-1-cyclohexene are provided as a reference to underscore the potential hazards.

CompoundGHS Hazard CodesHazard StatementsAcute Toxicity (Inhalation, rat)Flash Point[3]
Nitrocyclohexane Acute Tox. 3 (Oral, Dermal, Inhalation), Eye Irrit. 2, Skin Irrit. 2, STOT SE 3H301+H331: Toxic if swallowed or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationLC50: 150 mg/m³/4H74 °C (165.2 °F) - closed cup
1-Nitro-1-cyclohexene Eye Irrit. 2[3]H319: Causes serious eye irritation[2]No data available79 °C (174.2 °F) - closed cup

Operational and Disposal Plans

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is fully operational.

    • Assemble all necessary equipment and reagents.

    • Don all required personal protective equipment.

  • Execution:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantities necessary for the experiment.

    • Avoid heating the compound unless specifically required by the protocol and with appropriate safety measures in place.

    • Keep the container tightly closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly label and store any remaining material.

Disposal Plan
  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams, particularly acids, bases, or oxidizing/reducing agents, to prevent potentially violent reactions.[1]

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of toxic and potentially reactive chemical waste.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handling_transfer Transfer/Weigh Compound prep_materials->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction handling_storage Seal and Store handling_reaction->handling_storage If reusing cleanup_decontaminate Decontaminate Surfaces handling_reaction->cleanup_decontaminate handling_storage->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Standard operating procedure for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.